molecular formula C5H4N2OS B1301802 1,3-Thiazolin-4-one-2-acetonitrile CAS No. 74246-64-3

1,3-Thiazolin-4-one-2-acetonitrile

Cat. No.: B1301802
CAS No.: 74246-64-3
M. Wt: 140.17 g/mol
InChI Key: LXFWWRBPFWGVJT-UHFFFAOYSA-N
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Description

1,3-Thiazolin-4-one-2-acetonitrile (CAS Registry Number: 74246-64-3) is a versatile heterocyclic building block of significant interest in modern organic and medicinal chemistry research. Its molecular formula is C 5 H 4 N 2 OS, with a molecular weight of 140.16 g/mol . The compound features a 4,5-dihydro-4-oxo-1,3-thiazol (1,3-thiazolin-4-one) core structure substituted with an acetonitrile group, making it a valuable synthon for the construction of more complex molecular architectures. The 1,3-thiazolin-4-one scaffold is a known privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. This specific compound serves as a key intermediate in synthetic pathways, particularly for the development of novel molecules with potential pharmacological properties. Research indicates that related thiazolidin-4-one and thiazolin-4-one derivatives are actively investigated for their antimicrobial , anticancer , and antitumor activities . Furthermore, the scaffold is recognized for its application in the synthesis of imino-1,3-thiazinan-4-ones, which are of high biological value and have been studied computationally for interactions with targets like the CB1 cannabinoid receptor and 11βHSD1 . This product is offered for research applications as a chemical intermediate and building block in organic synthesis, heterocyclic chemistry, and early-stage drug discovery projects. It is supplied as a high-purity material to ensure consistent performance in synthetic workflows. Intended Use and Disclaimer: This product is labeled "For Research Use Only" (RUO). It is intended for use in laboratory research and chemical synthesis by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxo-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFWWRBPFWGVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371959
Record name (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
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Molecular Weight

140.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74246-64-3
Record name (4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74246-64-3
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Thiazolin-4-one-2-acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, delves into the underlying reaction mechanism, and offers a thorough analysis of its spectroscopic characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize and understand this important molecular scaffold.

Introduction: The Significance of the 1,3-Thiazolin-4-one Scaffold

The 1,3-thiazolin-4-one core is a prominent heterocyclic motif that has garnered substantial attention in the scientific community. Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The unique structural features of the thiazolinone ring, including the presence of nitrogen and sulfur heteroatoms and a reactive methylene group, make it a versatile platform for the development of novel therapeutic agents. This guide focuses on a specific derivative, this compound (also known as 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile), which incorporates a reactive acetonitrile moiety, further enhancing its potential as a building block in medicinal chemistry.

Synthesis of this compound

A reliable and efficient method for the synthesis of this compound involves the acid-catalyzed condensation of malononitrile and 2-mercaptoacetic acid.[2] This one-pot synthesis provides a high yield of the desired product under relatively mild conditions.

Reaction Scheme

The overall reaction can be depicted as follows:

G cluster_0 Reaction Scheme Malononitrile Malononitrile Product This compound Malononitrile->Product + Mercaptoacetic Acid 2-Mercaptoacetic Acid Mercaptoacetic Acid->Product + Catalyst p-Toluenesulfonic acid Ethanol, RT, 1h

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Malononitrile

  • 2-Mercaptoacetic acid (Thioglycolic acid)

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Methanol (for crystallization)

Procedure:

  • In a round-bottom flask, a mixture of 2-mercaptoacetic acid (0.1 mmol) and ethanol (2 mL) is stirred at room temperature for 10 minutes.

  • p-Toluenesulfonic acid (0.01 mmol) is then added to the reaction mixture, and stirring is continued for another 10 minutes.

  • Malononitrile (0.1 mmol) is added to the mixture, and the reaction is stirred for 1 hour at room temperature.

  • Upon completion of the reaction (monitored by TLC), the resulting precipitate is filtered.

  • The collected solid is washed with ethanol and then dried.

  • The crude product is purified by crystallization from methanol to afford this compound as a yellow solid.[2]

Mechanistic Insights

The reaction proceeds through a series of nucleophilic additions and a final dehydration step, catalyzed by the acid.

G cluster_0 Reaction Mechanism A Protonation of Malononitrile B Nucleophilic attack by Sulfur of Mercaptoacetic Acid A->B Activation C Intramolecular Cyclization B->C Intermediate Formation D Dehydration C->D Ring Closure E Final Product D->E Aromatization (Tautomerization)

Caption: Proposed mechanism for the synthesis.

The p-toluenesulfonic acid acts as a catalyst by protonating one of the nitrile groups of malononitrile, which increases its electrophilicity. The thiol group of 2-mercaptoacetic acid then acts as a nucleophile, attacking the activated nitrile carbon. This is followed by an intramolecular cyclization where the nitrogen of the second nitrile group attacks the carbonyl carbon of the carboxylic acid moiety. The final step involves the elimination of a water molecule to form the stable 1,3-thiazolin-4-one ring.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, DMSO-d6):

  • δ 3.89 (s, 2H, -CH2-S-)

  • δ 2.50 (s, 2H, -CH2-CN)

13C NMR (500 MHz, DMSO-d6): [2]

  • δ 184.82 (C=O)

  • δ 169.80 (C=N)

  • δ 118.26 (C-CN)

  • δ 113.84 (CN)

  • δ 78.52 (S-CH2-C=O)

  • δ 11.97 (CH2-CN)

1H NMR Data 13C NMR Data
Chemical Shift (δ, ppm) Assignment
3.89-CH2-S-
2.50-CH2-CN
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm-1) Assignment
3107N-H stretch (of tautomeric form)
2987, 2817C-H stretch (aliphatic)
2208C≡N stretch (nitrile)
1717C=O stretch (amide carbonyl)
1605C=N stretch (imine)
736C-S stretch

The presence of a strong absorption band at 2208 cm-1 is characteristic of the nitrile group. The band at 1717 cm-1 corresponds to the carbonyl group of the thiazolinone ring. The C=N stretching vibration is observed at 1605 cm-1.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C5H4N2OS), the expected molecular weight is approximately 140.16 g/mol .

Expected Fragmentation Pattern: The molecular ion peak [M]+ at m/z 140 would be expected. Common fragmentation pathways for thiazolidinones involve cleavage of the ring. Key fragments could include the loss of CO (m/z 112), and subsequent fragmentation of the acetonitrile side chain.

Applications in Drug Development

The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive acetonitrile group allows for further chemical modifications, enabling the generation of a library of derivatives for biological screening. Thiazolidinone derivatives have been investigated for a wide range of pharmacological activities, and this particular compound serves as a key intermediate in the synthesis of novel bioactive agents. For instance, it has been used as a starting material for the synthesis of compounds with potential anticancer activity.[3][4]

Conclusion

This technical guide has outlined a straightforward and efficient synthesis of this compound. The detailed characterization data provides a benchmark for researchers working with this compound. The versatile nature of this molecule, owing to its reactive functional groups, makes it a promising candidate for further exploration in the field of medicinal chemistry and drug discovery. The protocols and data presented herein are intended to be a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

  • Indian Academy of Sciences. (n.d.). HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Retrieved from [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-Thiazolin-4-one-2-acetonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the compound's structural features, spectral characteristics, and key physicochemical parameters. Furthermore, it outlines a detailed synthetic protocol and discusses its potential applications, particularly in the synthesis of novel fused heterocyclic derivatives with therapeutic potential. This guide is intended to be a valuable resource for researchers and scientists engaged in the exploration and utilization of thiazolinone-based scaffolds in drug development programs.

Introduction: The Significance of the Thiazolinone Scaffold

The 1,3-thiazolin-4-one core is a privileged heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry. Derivatives of this ring system are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the thiazolinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This compound, in particular, serves as a valuable and reactive intermediate for the synthesis of more complex and biologically active molecules. Its unique combination of a reactive nitrile group and the thiazolinone core makes it a key building block for the construction of diverse chemical libraries for high-throughput screening.

Molecular Structure and Core Physicochemical Properties

This compound, also known by its IUPAC name 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile, is a small molecule with the chemical formula C₅H₄N₂OS[1]. Its molecular structure is characterized by a five-membered thiazolinone ring with an acetonitrile substituent at the 2-position.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile[1]
CAS Number 74246-64-3-
Molecular Formula C₅H₄N₂OS[1]
Molecular Weight 140.16 g/mol [1]
SMILES O=C1CSC(CC#N)=N1-
InChIKey LXFWWRBPFWGVJT-UHFFFAOYSA-N-

Due to a lack of extensive experimental data in publicly available literature, some physicochemical properties such as melting point, boiling point, and pKa have not been definitively reported for this specific compound. However, based on the analysis of related thiazole and thiazolidinone derivatives, a crystalline solid form with a relatively high melting point would be expected. The presence of both hydrogen bond donors and acceptors suggests some degree of solubility in polar organic solvents.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the condensation of malononitrile and 2-mercaptoacetic acid[1]. This reaction provides a straightforward and efficient route to the desired product. The choice of catalyst and solvent is crucial for optimizing the reaction yield and purity. Acetic acid or p-toluenesulfonic acid (p-TSA) have been shown to be effective catalysts for this transformation[1].

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product Malononitrile Malononitrile (NC-CH2-CN) Plus + Malononitrile->Plus MercaptoaceticAcid 2-Mercaptoacetic Acid (HS-CH2-COOH) MercaptoaceticAcid->Plus Product This compound Arrow Catalyst (p-TSA or Acetic Acid) Solvent (e.g., Ethanol) Heat Plus->Arrow Arrow->Product

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • Malononitrile

  • 2-Mercaptoacetic acid

  • p-Toluenesulfonic acid (p-TSA) or Glacial Acetic Acid

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Add 2-mercaptoacetic acid (1 equivalent) to the solution.

  • Add a catalytic amount of p-TSA (e.g., 10 mol%) or acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Rationale for Experimental Choices: The use of a catalytic amount of a protic acid like p-TSA or acetic acid is essential to facilitate the condensation reaction by activating the carbonyl group of the carboxylic acid and the nitrile groups. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for efficient heating. Monitoring the reaction by TLC is a standard and effective method to determine the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

Spectral Characterization: A Predictive Analysis

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

Table 2: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2250
C=O (Amide in thiazolinone ring)~1700-1720
C=N (Iminethiazoline ring)~1630-1650
C-H (Aliphatic)~2850-3000
N-H (in tautomeric forms, if present)~3100-3500 (broad)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple.

  • A singlet for the methylene protons (CH₂) of the acetonitrile group, likely in the range of δ 3.5-4.5 ppm.

  • A singlet for the methylene protons (CH₂) within the thiazolinone ring, expected to appear around δ 4.0-5.0 ppm.

  • A broad singlet for the N-H proton of the thiazolinone ring, which may be exchangeable with D₂O, typically appearing downfield.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • The nitrile carbon (C≡N) is expected to resonate around δ 115-120 ppm.

  • The carbonyl carbon (C=O) of the thiazolinone ring should appear significantly downfield, in the region of δ 170-180 ppm.

  • The imine carbon (C=N) is predicted to be in the range of δ 150-160 ppm.

  • The methylene carbons will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetonitrile group and cleavage of the thiazolinone ring.

Applications in Drug Discovery and Organic Synthesis

This compound is a versatile intermediate with significant potential in drug discovery and organic synthesis. Its utility primarily stems from the reactivity of the acetonitrile group and the thiazolinone ring, which can be further functionalized to generate a diverse array of heterocyclic compounds.

Synthesis of Fused Heterocyclic Systems

The active methylene group of the acetonitrile substituent can participate in various condensation and cyclization reactions. For instance, it can react with aromatic aldehydes to form α,β-unsaturated nitriles, which are valuable precursors for the synthesis of fused heterocyclic systems such as pyranothiazoles and pyridothiazoles[2].

Application_in_Synthesis Start This compound Intermediate1 Reaction with Aromatic Aldehydes Start->Intermediate1 Intermediate2 Reaction with Cyanomethylene Reagents Start->Intermediate2 Product1 Fused Pyranothiazoles Intermediate1->Product1 Product2 Fused Pyridothiazoles Intermediate2->Product2

Caption: Synthetic utility of this compound.

Potential as a Pharmacophore

The thiazolinone scaffold itself is a known pharmacophore. By modifying the acetonitrile group or other positions on the ring, it is possible to synthesize novel derivatives with potential therapeutic activities. The exploration of these derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the synthesis of diverse and biologically active molecules. This technical guide has provided a comprehensive overview of its known physicochemical properties, a detailed synthetic protocol, and a predictive analysis of its spectral characteristics. While there is a need for more extensive experimental characterization of this specific compound, the information presented here serves as a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug discovery. The continued exploration of the chemistry and biological applications of this versatile intermediate is likely to yield exciting new developments in the search for novel therapeutics.

References

  • HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o - Indian Academy of Sciences. (n.d.). Retrieved January 17, 2026, from [Link].

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. (n.d.). Retrieved January 17, 2026, from [Link].

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. (2011).

Sources

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 1,3-Thiazolin-4-one-2-acetonitrile (CAS 74246-64-3). As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document, intended for researchers and professionals in the field, will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into spectral interpretation and the underlying molecular characteristics.

Molecular Structure and Key Features

This compound, with the molecular formula C₅H₄N₂OS, possesses a core thiazolin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. Attached to the second position of this ring is an acetonitrile group. The presence of a ketone, a nitrile, an alkene-like C=N bond, and a thioether linkage within a compact cyclic structure gives rise to a unique and informative spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two key signals corresponding to the two distinct sets of protons: those of the methylene group in the acetonitrile substituent and the methylene group within the thiazolinone ring.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 4.0 - 4.5Singlet2H-CH₂-CNThe methylene protons adjacent to the electron-withdrawing nitrile group and the thiazolinone ring are expected to be deshielded and appear in this region.
~ 3.5 - 4.0Singlet2H-S-CH₂-C=OThe methylene protons within the thiazolinone ring, flanked by the sulfur atom and the carbonyl group, will also be deshielded.

The simplicity of the predicted spectrum, with two singlets, is a direct consequence of the absence of adjacent protons to cause spin-spin splitting. The exact chemical shifts can be influenced by the solvent used for analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 170 - 175C=O (C4)The carbonyl carbon of the thiazolin-4-one ring is expected to resonate in the typical range for amide/lactone carbonyls.
~ 160 - 165C=N (C2)The imine-like carbon of the thiazoline ring will be significantly deshielded.
~ 115 - 120C≡NThe carbon of the nitrile group typically appears in this region.
~ 35 - 40-S-CH₂-C=O (C5)The methylene carbon within the ring, attached to sulfur, will be in the aliphatic region but influenced by the heteroatom.
~ 20 - 25-CH₂-CNThe methylene carbon of the acetonitrile group will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the carbonyl group, the nitrile group, and the C=N bond.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
~ 2250Medium-Strong, SharpC≡N stretchA definitive peak for the nitrile functional group.[1]
~ 1710Strong, SharpC=O stretch (amide/ketone)Indicates the presence of the carbonyl group in the thiazolin-4-one ring.
~ 1640MediumC=N stretchCharacteristic of the imine-like double bond within the thiazoline ring.
~ 3100-3000Weak-MediumC-H stretch (sp²)May be present due to the hydrogen on the C5 of the ring.
~ 2950-2850Weak-MediumC-H stretch (sp³)Arises from the methylene groups.

The presence of a strong absorption around 1710 cm⁻¹ and a sharp peak around 2250 cm⁻¹ would be primary indicators for the confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound (MW: 140.16 g/mol )[2], the molecular ion peak [M]⁺ is expected at m/z 140.

Predicted Fragmentation Pattern:

Electron ionization (EI) would likely lead to fragmentation of the thiazolinone ring and the acetonitrile side chain. Common fragmentation pathways for thiazolinone derivatives involve the loss of CO, cleavage of the ring, and fragmentation of substituents.[3]

fragmentation M+ (m/z 140) M+ (m/z 140) m/z 112 m/z 112 M+ (m/z 140)->m/z 112 -CO m/z 100 m/z 100 M+ (m/z 140)->m/z 100 -CH2CN m/z 71 m/z 71 m/z 112->m/z 71 -SCN m/z 72 m/z 72 m/z 100->m/z 72 -CO

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

Table 4: Predicted Major Mass Spectral Peaks

m/zProposed Fragment
140[M]⁺ (Molecular Ion)
112[M - CO]⁺
100[M - CH₂CN]⁺
72[M - CH₂CN - CO]⁺
71[M - CO - SCN]⁺

Experimental Protocols

The following are generalized, high-level protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer Tune & Shim transfer->instrument h1_acq Acquire ¹H Spectrum instrument->h1_acq c13_acq Acquire ¹³C Spectrum instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate for ¹H Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: Generalized workflow for NMR data acquisition and processing.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Lower the press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. The key spectral features—the two methylene signals in the ¹H NMR, the five distinct carbon signals including a carbonyl and a nitrile in the ¹³C NMR, the characteristic C=O and C≡N stretching vibrations in the IR spectrum, and the molecular ion peak with a predictable fragmentation pattern in the mass spectrum—all converge to confirm the structure of this important heterocyclic compound. This guide serves as a valuable resource for researchers working with this molecule, enabling confident structural verification and facilitating its use in further drug discovery and development efforts.

References

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • Abu-Hashem, A. A., & El-Shehry, M. F. (2012). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivative. Journal of the Serbian Chemical Society, 77(2), 153-162.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

An In-depth Technical Guide to 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (CAS 74246-64-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs and a vast array of compounds with diverse pharmacological activities.[1][2][3] Its derivatives have shown promise as antimicrobial, anti-inflammatory, anticonvulsant, and antitumor agents. This guide focuses on a specific, highly reactive thiazole derivative, 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (CAS 74246-64-3), a versatile intermediate for the synthesis of novel heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity, particularly its utility in the Knoevenagel condensation for the generation of complex molecular architectures.

Core Chemical Properties

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is a heterocyclic compound characterized by a thiazolidinone ring substituted with an acetonitrile group. Its physical appearance is a brown solid.

PropertyValueSource(s)
CAS Number 74246-64-3[1]
IUPAC Name 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile[1]
Molecular Formula C₅H₄N₂OS[1]
Molecular Weight 140.16 g/mol [1]
Melting Point 185-186 °C[1]
Appearance Brown solid
InChIKey LXFWWRBPFWGVJT-UHFFFAOYSA-N[1]
SMILES O=C1CSC(CC#N)=N1[1]

Synthesis of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile

The synthesis of the title compound is achieved through the reaction of malononitrile and 2-mercaptoacetic acid.[1] The reaction proceeds via a cyclocondensation mechanism. The optimization of reaction conditions has shown that the use of an acid catalyst such as acetic acid or p-toluenesulfonic acid (p-TSA) under solvent-free conditions provides good to excellent yields.[1]

Reaction Mechanism

The proposed mechanism for the formation of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is depicted below.

G reagents Malononitrile + 2-Mercaptoacetic Acid intermediate Thioamide Intermediate reagents->intermediate Nucleophilic addition catalyst Acid Catalyst (e.g., p-TSA) catalyst->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Protonation product 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile cyclization->product Dehydration

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is based on the optimized reaction conditions reported in the literature.[1]

Materials:

  • Malononitrile (0.1 mmol)

  • 2-Mercaptoacetic acid (0.1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.01 mmol, 10 mol%)

  • Ethanol (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask, add malononitrile (0.1 mmol) and 2-mercaptoacetic acid (0.1 mmol).

  • Add p-toluenesulfonic acid (0.01 mmol) as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction is carried out under solvent-free conditions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, a solid product will be formed.

  • Wash the resulting precipitate with cold ethanol.

  • Filter the solid product using a Buchner funnel and air dry.

Spectroscopic Characterization

The structure of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile can be confirmed by various spectroscopic techniques.

Spectroscopic Data
¹H NMR (500MHz, DMSO-d₆)δ = 3.89 (2H, s, CH₂), 2.5 (2H, s, CH₂) ppm[1]
¹³C NMR (500MHz, DMSO-d₆)δ = 184.82, 169.80, 118.26, 113.84, 112.64, 11.97, 78.52 ppm[1]
IR (KBr)ν = 3107, 2987, 2817 (C-H), 2208 (C≡N), 1717 (C=O), 1605 (C=N), 736 (C-S) cm⁻¹[1]

Reactivity and Synthetic Applications

The title compound serves as a valuable building block in organic synthesis, primarily due to the presence of an active methylene group, making it an excellent partner in Knoevenagel condensations.

Knoevenagel Condensation with Isatin Derivatives

A significant application of 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is its reaction with isatin and its derivatives to form (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile compounds.[1] These products are of interest as they can be used as starting materials for the synthesis of novel tetrazole compounds with an oxindole moiety.[1]

G start 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile condensation Knoevenagel Condensation start->condensation isatin Isatin Derivative isatin->condensation product (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile condensation->product application Synthesis of Novel Tetrazoles product->application

Caption: Synthetic utility in Knoevenagel condensation.

Experimental Protocol for Knoevenagel Condensation

Materials:

  • Isatin (0.1 mmol)

  • 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (0.1 mmol)

  • Perchloric acid (HClO₄) (0.01 mmol)

  • Ethanol (2 mL)

  • Chloroform/methanol (90:10) for column chromatography

Procedure:

  • In a round-bottom flask, stir a mixture of isatin (0.1 mmol) in ethanol (2 mL) at room temperature for 5 minutes.

  • Add perchloric acid (0.01 mmol) to the reaction mixture and continue stirring for another 5 minutes.

  • Add 2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile (0.1 mmol) to the mixture.

  • Stir the reaction mixture for 1 hour at 50 °C.

  • The resulting precipitate should be filtered, washed with ethanol, and dried.

  • The crude product can be purified by column chromatography using a chloroform/methanol (90:10) solvent system to yield the final product as an orange solid.[1]

Safety and Handling

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is classified as harmful. It is harmful by inhalation, in contact with skin, and if swallowed. Appropriate personal protective equipment (PPE), including gloves and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile is a valuable and reactive intermediate in organic synthesis. Its straightforward synthesis and its utility in C-C bond-forming reactions, such as the Knoevenagel condensation, make it a key building block for the construction of more complex, biologically relevant heterocyclic systems. The protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry and drug discovery.

References

  • HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Indian Academy of Sciences. [Link]

  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. MDPI. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Thiazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazolinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with potent and varied biological activities. This guide provides an in-depth technical exploration of the significant pharmacological properties of novel thiazolinone derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. We will delve into the mechanistic underpinnings of these activities, present robust methodologies for their evaluation, and offer insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile thiazolinone scaffold in the pursuit of new therapeutic agents.

The Thiazolinone Scaffold: A Cornerstone of Medicinal Chemistry

The thiazolinone ring system, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the development of new bioactive molecules.[1][2] This "wonder nucleus" is present in a multitude of compounds demonstrating a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] The success of drugs like the anticonvulsant Ralitoline and the hypoglycemic agent Pioglitazone underscores the therapeutic potential inherent in this chemical framework.[2][4]

The rationale for its significance lies in its versatile chemical nature. The thiazolinone core provides a rigid backbone upon which various substituents can be strategically placed, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This modularity enables chemists to design and synthesize extensive libraries of derivatives, systematically exploring the chemical space to identify compounds with optimized activity and selectivity for specific biological targets.

Key Biological Activities of Novel Thiazolinone Derivatives

Anticancer Activity

Thiazolinone derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a range of human cancer cell lines.[3][5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes crucial for cancer progression, induction of apoptosis, and cell cycle arrest.[5][7]

Mechanisms of Action: A primary mechanism involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and proliferation.[8][9][10] By blocking these signaling pathways, thiazolinone derivatives can effectively halt tumor growth and metastasis. Furthermore, many derivatives have been shown to induce apoptosis (programmed cell death) by activating caspase cascades and disrupting mitochondrial function.[6][7][11] Some compounds also cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[7][11]

Illustrative Data: The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 4c MCF-7 (Breast)2.57 ± 0.16[11]
Derivative 4c HepG2 (Liver)7.26 ± 0.44[11]
Compound 28 HeLa (Cervical)3.2 ± 0.5[5]
Compound 28 LNCaP (Prostate)2.9 ± 0.3[5]
SGK 217 MDA-MB-231 (Breast)< 50[7]
Antimicrobial Activity

With the rise of multidrug-resistant (MDR) pathogens, the need for novel antimicrobial agents is urgent. Thiazolinone derivatives have demonstrated significant antibacterial and antifungal activities, making them attractive candidates for development.[12][13][14]

Mechanisms of Action: The antimicrobial action of thiazolinones can be attributed to their ability to interfere with essential microbial processes. In bacteria, they have been shown to inhibit enzymes involved in cell wall synthesis, such as Penicillin-Binding Proteins (PBPs), or DNA replication, like DNA gyrase.[13][15] In fungi, a key target is 14-alpha demethylase, an enzyme critical for ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[15] Some derivatives also show synergistic activity when combined with conventional antibiotics, potentially helping to overcome resistance mechanisms.[16]

Illustrative Data: The efficacy of antimicrobial compounds is typically measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
2-amino-2-thiazoline MDR S. aureus32[16]
2-acetyl-2-thiazoline MDR S. aureus32[16]
Compound 5 S. Typhimurium0.008–0.06[17]
S2B7 E. coli2.0[18]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Thiazolinone derivatives have shown potent anti-inflammatory properties, often by targeting key enzymes in the inflammatory cascade.[19][20][21]

Mechanisms of Action: A well-established mechanism for anti-inflammatory action is the dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[22] These enzymes are responsible for the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting both pathways, these compounds can provide broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to traditional NSAIDs.[21] Other mechanisms include the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[20]

Illustrative Data: The anti-inflammatory activity can be assessed by measuring the inhibition of key enzymes or biological processes.

Compound IDAssayActivityReference
Derivative 4d BSA Denaturation InhibitionIC₅₀ = 21.9 µg/mL[23]
Compound 3b COX-2 Inhibition61.75%[24]
Various Derivatives Carrageenan-induced Paw EdemaUp to 57.8% protection[19]

Methodologies for Evaluating Biological Activity

The rigorous evaluation of biological activity is paramount in drug discovery. The following section details standardized, self-validating protocols for assessing the anticancer and antimicrobial potential of novel thiazolinone derivatives.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[25][26][27] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[26] The amount of formazan produced is directly proportional to the number of viable cells.[25]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[25]

  • Compound Treatment: Prepare serial dilutions of the thiazolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[28]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[28]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[27]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to correct for background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Workflow Visualization: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition Seed 1. Seed Cells in 96-well Plate Incubate_Attach 2. Incubate (24h) for Adhesion Seed->Incubate_Attach Treat 3. Add Thiazolinone Derivatives Incubate_Attach->Treat Incubate_Treat 4. Incubate with Compound (24-72h) Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Formazan 6. Incubate (2-4h) for Formazan Production Add_MTT->Incubate_Formazan Solubilize 7. Solubilize Formazan Crystals (DMSO) Incubate_Formazan->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze

Caption: A streamlined workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility: Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30] It provides quantitative results that are essential for evaluating the potency of new compounds.[31][32]

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a stock solution of the thiazolinone derivative. Perform a serial two-fold dilution in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[32]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[32]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension.[30][32]

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control (a known antibiotic/antifungal).[32]

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[29][30]

  • Result Interpretation: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[31][32]

Workflow Visualization: Broth Microdilution

MIC_Workflow cluster_setup Plate Setup cluster_analysis Analysis Dilute 1. Serial Dilution of Compound Inoculate 2. Inoculate with Standardized Microbe Dilute->Inoculate Controls 3. Add Growth & Sterility Controls Inoculate->Controls Incubate 4. Incubate Plate (16-20h, 37°C) Controls->Incubate Inspect 5. Visually Inspect for Turbidity Incubate->Inspect Determine 6. Record Lowest Clear Well as MIC Inspect->Determine

Caption: The process for determining Minimum Inhibitory Concentration (MIC).

In Silico Studies: Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10][33] In drug discovery, it is invaluable for predicting the binding affinity and interaction patterns of a novel compound (ligand) within the active site of a target protein (receptor). This helps to rationalize observed biological activity and guide the design of more potent derivatives.[8][10][24]

Conceptual Workflow: Molecular Docking

Docking_Logic Receptor 1. Prepare Receptor (e.g., VEGFR-2, PDB ID) Docking 3. Perform Docking Simulation (Predict Binding Poses) Receptor->Docking Ligand 2. Prepare Ligand (Thiazolinone Derivative) Ligand->Docking Analysis 4. Analyze Results Docking->Analysis Score Binding Energy Score (Affinity) Analysis->Score Interactions Key Interactions (H-bonds, Hydrophobic) Analysis->Interactions

Caption: Logical flow of a molecular docking study to predict ligand-receptor binding.

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazolinone derivatives is highly dependent on the nature and position of substituents on the core ring. Understanding these Structure-Activity Relationships (SAR) is crucial for rational drug design.

  • Position 2: Modifications at this position often influence the compound's interaction with the target enzyme's active site. Bulky or aromatic groups can enhance binding affinity through hydrophobic or pi-stacking interactions.

  • Position 3: Substituents on the nitrogen atom can modulate the compound's physicochemical properties, such as solubility and membrane permeability, which affects bioavailability.

  • Position 5: The substituent at this position, often an arylidene group, is critical for activity. Electron-withdrawing or electron-donating groups on the aromatic ring can significantly alter the potency and selectivity of the compound. For instance, in some anti-inflammatory series, chloro and nitro groups on the benzylidene ring were found to be crucial for bioactivity.[18][19]

Visualization: Thiazolinone Core and Key Modification Points

Caption: Key positions on the thiazolinone scaffold for chemical modification.

Challenges and Future Directions

While novel thiazolinone derivatives hold immense promise, several challenges must be addressed to translate them into clinical candidates. These include optimizing pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), minimizing off-target effects, and overcoming potential drug resistance mechanisms.

Future research should focus on:

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways.

  • In Vivo Studies: Rigorous evaluation in animal models to confirm efficacy and safety.

  • Combinatorial Chemistry: Synthesis of larger, more diverse libraries to expand the scope of SAR studies.

  • Hybrid Molecules: Designing hybrid structures that combine the thiazolinone scaffold with other pharmacophores to create multi-target agents with enhanced therapeutic profiles.[8][18]

Conclusion

The thiazolinone scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Derivatives of this core have demonstrated potent and diverse biological activities, particularly in the realms of oncology, infectious diseases, and inflammation. By employing robust evaluation methodologies, leveraging computational tools for rational design, and systematically exploring structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical structure.

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An In-depth Technical Guide to the Preliminary Bioactivity Screening of 1,3-Thiazolin-4-one-2-acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comprehensive framework for the preliminary bioactivity screening of a specific derivative class: 1,3-Thiazolin-4-one-2-acetonitriles. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols for anticancer, antimicrobial, and anti-inflammatory screening, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently evaluate the therapeutic potential of this promising class of heterocyclic compounds.

Introduction: The Rationale for Screening 1,3-Thiazolin-4-one Derivatives

Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals due to their ability to interact with a wide range of biological targets.[3][4] Among these, the thiazolidinone core, a sulfur and nitrogen-containing five-membered ring, has garnered substantial interest.[1][4] The presence of reactive sites on the thiazolidinone ring allows for diverse chemical modifications, enabling the synthesis of large libraries of compounds for screening.[2] The introduction of an acetonitrile group at the 2-position of the 1,3-Thiazolin-4-one core presents a unique chemical entity with potential for novel biological interactions.

The isothiazolinone class of compounds, which shares structural similarities with thiazolinones, is known for its antimicrobial properties, primarily through the inhibition of enzymes with active-site thiols.[5][6] This established activity provides a strong rationale for prioritizing antimicrobial screening for novel thiazolinone derivatives. Furthermore, numerous studies have reported significant anticancer and anti-inflammatory activities for various thiazolidinone analogs, making these therapeutic areas essential to explore in a preliminary screen.[1][7]

This guide will focus on a tiered screening approach, starting with broad-spectrum assays to identify initial "hits" and progressing to more specific mechanistic studies.

Tier 1: Primary Screening for Anticancer Activity

The initial phase of anticancer drug discovery often relies on in vitro cell-based assays to assess the cytotoxic or anti-proliferative effects of novel compounds.[8][9] A panel of diverse cancer cell lines is crucial to identify compounds with broad activity or selective toxicity towards specific cancer types.[10][11]

Causality of Experimental Choices
  • Cell Line Selection: We recommend a preliminary screen against a panel of well-characterized and commonly used cancer cell lines representing different tissue origins. For instance, the NCI-60 panel is a standard, but a smaller, representative panel such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma) can be effective for initial screening.[11][12] This diversity helps to identify compounds with either broad-spectrum cytotoxicity or tissue-specific activity.

  • Assay Principle (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric assay that measures cellular metabolic activity.[12] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells, providing a quantitative measure of cell viability. Its simplicity and reliability make it ideal for high-throughput screening.[8]

  • Controls: The inclusion of both a vehicle control (e.g., DMSO, the solvent used to dissolve the test compounds) and a positive control (a known anticancer drug like Doxorubicin) is critical.[12] The vehicle control ensures that the solvent itself does not affect cell viability, while the positive control validates the assay's ability to detect cytotoxic effects.

Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture 1. Maintain Cancer Cell Lines Seed 2. Seed Cells into 96-well Plates CellCulture->Seed Treat 3. Add Serial Dilutions of 1,3-Thiazolin-4-one-2-acetonitrile Derivatives & Controls Seed->Treat Incubate 4. Incubate for 48-72 hours Treat->Incubate AddMTT 5. Add MTT Reagent Incubate->AddMTT IncubateMTT 6. Incubate for 4 hours AddMTT->IncubateMTT Solubilize 7. Solubilize Formazan (add DMSO) IncubateMTT->Solubilize Read 8. Measure Absorbance at 570 nm Solubilize->Read Calculate 9. Calculate IC50 Values Read->Calculate

Caption: Workflow for in vitro anticancer screening.

Detailed Protocol: MTT Assay for Cytotoxicity[12]
  • Cell Culture and Seeding:

    • Maintain the selected cancer cell lines in the appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[12]

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1 to 100 µM).

    • Treat the cells with the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[12]

  • MTT Assay and Data Collection:

    • Incubate the treated plates for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[12]

Table 1: Illustrative Cytotoxicity Data for this compound Derivatives

Compound IDMCF-7 IC50 (µM)NCI-H460 IC50 (µM)SF-268 IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
TZA-00112.5 ± 1.818.2 ± 2.515.7 ± 2.10.9 ± 0.1
TZA-002> 100> 100> 1001.1 ± 0.2
TZA-0035.2 ± 0.78.9 ± 1.26.4 ± 0.90.8 ± 0.1

Note: Data are presented as mean ± standard deviation from three independent experiments.

A compound with an IC50 value in the low micromolar range against one or more cell lines is considered a "hit" and warrants further investigation.

Tier 2: Antimicrobial Activity Screening

The structural relationship to isothiazolinones, known antimicrobial agents, makes this a critical area of investigation.[5][13] The initial screen should assess activity against a panel of both Gram-positive and Gram-negative bacteria.

Causality of Experimental Choices
  • Bacterial Strain Selection: A representative panel should include common pathogenic strains. For Gram-positive bacteria, Staphylococcus aureus is a key target. For Gram-negative bacteria, Escherichia coli is a standard choice. Including both is essential as differences in cell wall structure can significantly impact compound efficacy.[14]

  • Assay Principle (Broth Microdilution): This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15] It is a quantitative and widely accepted method for antimicrobial susceptibility testing.

  • Controls: A positive control (a known antibiotic like Ampicillin or Tetracycline) and a negative control (no compound) are essential for validating the assay.[16]

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis PrepCompounds 1. Prepare Serial Dilutions of Test Compounds & Controls Inoculate 3. Inoculate 96-well Plates with Bacteria and Compounds PrepCompounds->Inoculate PrepBacteria 2. Prepare Standardized Bacterial Inoculum PrepBacteria->Inoculate Incubate 4. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read 5. Visually Inspect for Growth or Measure Optical Density Incubate->Read DetermineMIC 6. Determine Minimum Inhibitory Concentration (MIC) Read->DetermineMIC

Caption: Workflow for antimicrobial MIC determination.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well containing the diluted compounds.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

Data Presentation and Interpretation

Table 2: Illustrative Antimicrobial Activity Data (MIC in µg/mL)

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Ampicillin MIC (µg/mL) (Positive Control)
TZA-00116642
TZA-002> 128> 1284
TZA-0038322

Compounds with low MIC values are considered promising candidates for further development as antimicrobial agents.

Tier 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, and identifying compounds that can modulate inflammatory pathways is of significant therapeutic interest.[7] A common initial screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Causality of Experimental Choices
  • Cell Model: RAW 264.7 murine macrophages are a widely used and well-characterized cell line for studying inflammation.[17] They respond robustly to LPS by producing pro-inflammatory mediators, including NO.

  • Assay Principle (Griess Assay): LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. NO is a key signaling molecule in the inflammatory response. The Griess assay is a colorimetric method that detects nitrite (a stable product of NO), providing an indirect measure of NO production.[18]

  • Controls: An unstimulated control (cells without LPS) is necessary to establish baseline NO levels. A positive control, such as Dexamethasone, a known anti-inflammatory agent, is used to validate the assay.[17]

Experimental Workflow for Anti-inflammatory Screening

AntiInflammatory_Screening_Workflow cluster_prep Cell Preparation & Treatment cluster_stimulation Inflammatory Stimulation cluster_assay Griess Assay cluster_analysis Data Analysis Seed 1. Seed RAW 264.7 Cells into 96-well Plates Treat 2. Pre-treat with Test Compounds and Controls Seed->Treat Stimulate 3. Stimulate with LPS Treat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate CollectSupernatant 5. Collect Cell Supernatant Incubate->CollectSupernatant AddReagent 6. Add Griess Reagent CollectSupernatant->AddReagent IncubateReagent 7. Incubate for 15 minutes AddReagent->IncubateReagent Read 8. Measure Absorbance at 540 nm IncubateReagent->Read Calculate 9. Calculate % Inhibition of NO Production Read->Calculate

Caption: Workflow for anti-inflammatory screening.

Detailed Protocol: Griess Assay for Nitric Oxide Inhibition
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[17]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite should be prepared to quantify nitrite levels.

Data Presentation and Interpretation

Table 3: Illustrative Anti-inflammatory Activity Data

Compound ID% Inhibition of NO Production at 10 µMDexamethasone % Inhibition (Positive Control)
TZA-00165 ± 585 ± 7
TZA-00212 ± 388 ± 6
TZA-00378 ± 686 ± 5

Compounds that significantly inhibit NO production at non-toxic concentrations are considered for further investigation into their anti-inflammatory mechanisms.

Conclusion and Future Directions

This guide outlines a systematic and efficient approach for the preliminary bioactivity screening of this compound derivatives. The tiered approach allows for the rapid identification of compounds with promising anticancer, antimicrobial, or anti-inflammatory properties. "Hit" compounds identified in these primary screens should be subjected to further, more detailed studies, including:

  • Secondary Screening: Confirmation of activity in additional, more complex in vitro models (e.g., 3D cell cultures, co-culture systems).[11]

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by the active compounds. For example, for antimicrobial hits, determining if they are bactericidal or bacteriostatic.[15]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of the most promising candidates in animal models.

The versatile 1,3-Thiazolin-4-one scaffold continues to be a valuable source of novel therapeutic agents. A well-designed screening cascade, as described herein, is paramount to unlocking its full potential.

References

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An In-Depth Technical Guide to the In Vitro Evaluation of 1,3-Thiazolin-4-one-2-acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of a promising class of heterocyclic compounds: 1,3-Thiazolin-4-one-2-acetonitrile and its derivatives. These scaffolds are of significant interest in medicinal chemistry due to their wide range of potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, field-proven experimental protocols.

Introduction: The Scientific Rationale

The 1,3-thiazolidin-4-one core is a privileged scaffold in drug discovery.[3] It is a five-membered ring containing sulfur and nitrogen, with a carbonyl group at the 4-position.[5] This structure's utility stems from its versatile synthetic accessibility and its ability to act as a pharmacophore, engaging with a variety of biological targets.[3][4] The addition of a 2-acetonitrile group introduces a unique electronic and steric profile, opening new avenues for molecular interactions and biological activity.

The primary goal of in-vitro evaluation is to systematically characterize the biological activity of these novel compounds in a controlled, non-living environment. This critical first step in the drug discovery pipeline allows for:

  • Primary Screening: Identifying "hit" compounds with desired biological effects from a library of synthesized derivatives.

  • Potency and Efficacy Determination: Quantifying the biological activity (e.g., IC50, MIC) to rank compounds.

  • Mechanism of Action (MoA) Studies: Elucidating how a compound exerts its effect at a cellular and molecular level.

  • Initial Toxicity Assessment: Evaluating the compound's effect on healthy cells to establish a preliminary therapeutic window.

This guide will focus on two of the most prominent activities reported for this class of compounds: anticancer and antimicrobial effects.

Foundational Assays: Assessing Anticancer Potential

The evaluation of anticancer properties is a multi-step process designed to move from general cytotoxicity to a more nuanced understanding of the compound's effect on cancer cells. Thiazolidinone derivatives have demonstrated significant potential as anticancer agents by suppressing cell proliferation and inducing apoptosis (programmed cell death).[6]

The first crucial experiment is to determine if the compound can kill or inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8]

Causality Behind the Method: The assay's principle is based on the enzymatic reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells.[8][9] This reaction produces insoluble purple formazan crystals.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7] Therefore, a reduction in the purple color indicates a loss of cell viability, i.e., cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay [10][11]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Once a compound shows potent cytotoxicity, the next logical step is to understand how it kills the cancer cells. Thiazolidinone derivatives often act by inducing apoptosis or causing cell cycle arrest.[6][12]

  • Apoptosis Induction: Flow cytometry using Annexin V/Propidium Iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Cycle Analysis: Compounds can force cells to arrest at specific checkpoints in the cell cycle (G1, S, G2/M), preventing proliferation. This is also analyzed via flow cytometry by staining DNA with a fluorescent dye like PI and measuring the fluorescence intensity of individual cells.

Diagram: General Workflow for Anticancer Evaluation

A logical progression from initial screening to mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: Target Identification start Synthesized Compound (this compound derivative) assay MTT Cytotoxicity Assay on Cancer Cell Line(s) start->assay ic50 Determine IC50 Value assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) ic50->apoptosis If potent (low IC50) cell_cycle Cell Cycle Analysis (PI Staining Flow Cytometry) ic50->cell_cycle If potent (low IC50) western Western Blot (e.g., for Caspases, Bcl-2) apoptosis->western enzyme Enzyme Inhibition Assays (e.g., Kinase, COX) cell_cycle->enzyme

Caption: Workflow for the in-vitro anticancer evaluation of novel compounds.

Foundational Assays: Assessing Antimicrobial & Antifungal Potential

Many heterocyclic compounds containing sulfur and nitrogen exhibit significant antimicrobial properties.[14] The evaluation of 1,3-Thiazolin-4-one derivatives against various bacterial and fungal strains is a key area of investigation.[15][16]

This is a qualitative or semi-quantitative technique to screen for antimicrobial activity. It's a straightforward and visually intuitive first-pass experiment.

Causality Behind the Method: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area around the disk called the "zone of inhibition." The diameter of this zone is proportional to the compound's activity and diffusion characteristics.

To obtain quantitative data, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

Trustworthiness of the Protocol: This method is a gold standard because it provides a quantitative value (the MIC) that can be used to compare the potency of different compounds. Including positive (known antibiotic like Ciprofloxacin) and negative (no compound) controls in every plate validates the results of the experiment.[17]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: A well with a known effective antibiotic/antifungal (e.g., Ampicillin, Fluconazole).[18]

    • Negative Control (Growth Control): A well with inoculum and broth only (no compound).

    • Sterility Control: A well with broth only (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Diagram: Broth Microdilution Workflow

A step-by-step visual guide to determining the Minimum Inhibitory Concentration.

G A Prepare Serial Dilutions of Test Compound in 96-well Plate C Add Inoculum to Each Well A->C B Prepare Standardized Microbial Inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation and Interpretation

Clear presentation of quantitative data is paramount. Results from cytotoxicity and antimicrobial assays should be summarized in tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data for Derivative XYZ

Cell LineCompoundIC50 (µM) ± SD
MCF-7 (Breast Cancer)Derivative XYZ8.5 ± 0.7
Doxorubicin (Control)0.9 ± 0.1
A549 (Lung Cancer)Derivative XYZ12.3 ± 1.1
Doxorubicin (Control)1.2 ± 0.2
MRC-5 (Normal Lung)Derivative XYZ> 100
Doxorubicin (Control)5.4 ± 0.5

Interpretation: Derivative XYZ shows moderate cytotoxicity against both cancer cell lines. Crucially, its IC50 value against the normal MRC-5 cell line is significantly higher, suggesting some level of cancer cell selectivity, a highly desirable trait.

Table 2: Hypothetical Antimicrobial Activity for Derivative XYZ

MicroorganismStrainMIC (µg/mL)
S. aureus (Gram +)ATCC 2592316
E. coli (Gram -)ATCC 2592264
C. albicans (Fungus)ATCC 1023132
Ampicillin (Control)-4 (vs S.a), >256 (vs E.c)
Fluconazole (Control)-8 (vs C.a)

Interpretation: Derivative XYZ demonstrates broad-spectrum activity, being most effective against the Gram-positive bacterium S. aureus. Its activity against E. coli is lower, which is common for many compounds due to the outer membrane of Gram-negative bacteria.

Conclusion and Future Directions

The in-vitro evaluation pipeline described here provides a robust and logical framework for characterizing novel this compound derivatives. Positive results from these assays—specifically, potent and selective cytotoxicity or low MIC values—provide the necessary validation to advance a compound to the next stage of the drug discovery process. Future work would involve in-depth mechanism of action studies (e.g., identifying the specific enzyme or protein target), absorption, distribution, metabolism, and excretion (ADME) profiling, and ultimately, evaluation in preclinical in vivo models. The versatility of the thiazolidinone scaffold ensures that this class of compounds will remain a fruitful area for therapeutic research.[19]

References

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The Therapeutic Potential of 1,3-Thiazolin-4-one-2-acetonitrile: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The 1,3-thiazolin-4-one nucleus has emerged as one such scaffold, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide focuses on a particularly promising starting point for chemical exploration: 1,3-Thiazolin-4-one-2-acetonitrile . This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical properties, and burgeoning therapeutic potential. We will delve into the causality behind experimental designs and present a self-validating framework of protocols and data, grounded in authoritative scientific literature.

The Core Moiety: Synthesis and Physicochemical Profile of this compound

The synthetic accessibility of a core scaffold is a critical factor in its viability for extensive drug discovery campaigns. This compound, also known as 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, can be synthesized through a straightforward and efficient one-pot condensation reaction.

Synthetic Pathway

The primary route to obtaining 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile involves the reaction of malononitrile with thioglycolic acid. This reaction is a classic example of a cyclocondensation, where the nucleophilic thiol group of thioglycolic acid attacks one of the nitrile groups of malononitrile, followed by an intramolecular cyclization and dehydration to form the stable five-membered thiazolinone ring.

Experimental Protocol: Synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Thioglycolic Acid: To the stirred solution, add thioglycolic acid (1 equivalent).

  • Catalysis (Optional but Recommended): A catalytic amount of a base, such as piperidine or triethylamine, can be added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile as a solid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the core molecule is essential for predicting its behavior in biological systems and for guiding the design of future derivatives.

PropertyValueSource
Molecular FormulaC₅H₄N₂OS
Molecular Weight140.16 g/mol
AppearanceSolidGeneral Knowledge
Key Functional GroupsThiazolinone ring, Acetonitrile groupGeneral Knowledge

The presence of the reactive methylene group in the acetonitrile side chain and the potential for substitution on the thiazolinone ring make this molecule an excellent starting point for the synthesis of a diverse library of derivatives.

Therapeutic Potential: A Multi-faceted Scaffold

The true value of this compound lies in the diverse therapeutic activities exhibited by its derivatives. The following sections will explore the key areas where this scaffold has shown significant promise.

Anticancer Activity: Targeting the Engines of Proliferation

Derivatives of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile have demonstrated significant potential as anticancer agents, with studies revealing their ability to inhibit tumor cell growth across various cancer types.[1]

Mechanism of Action: A prominent mechanism of action for these derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, certain thiazole derivatives have been shown to act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.[2] By blocking VEGFR-2, these compounds can effectively starve the tumor of essential nutrients and oxygen.

Furthermore, some thiazolidin-4-one derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells and to modulate the activity of other important cellular targets like cyclin-dependent kinases (CDKs) and the Bcl-2 family of proteins.[3]

Diagram: Proposed Anticancer Mechanism of Action

anticancer_mechanism cluster_drug Thiazolinone Derivative cluster_cell Cancer Cell Thiazolinone 2-(4-oxo-4,5-dihydrothiazol-2-yl) acetonitrile Derivative VEGFR2 VEGFR-2 Thiazolinone->VEGFR2 Inhibition Apoptosis Apoptosis Thiazolinone->Apoptosis Induction Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Proliferation Cell Proliferation Angiogenesis->Proliferation Supports Apoptosis->Proliferation Inhibits

Caption: Proposed anticancer mechanism of this compound derivatives.

Data Presentation: In Vitro Anticancer Activity

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative 4cMCF-7 (Breast)2.57 ± 0.16[2]
Derivative 4cHepG2 (Liver)7.26 ± 0.44[2]
Staurosporine (Control)MCF-7 (Breast)6.77 ± 0.41[2]
Staurosporine (Control)HepG2 (Liver)8.4 ± 0.51[2]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazolinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Staurosporine).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant pathogens presents a critical global health challenge. The 1,3-thiazolin-4-one scaffold has emerged as a promising platform for the development of novel antimicrobial agents. Derivatives of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile have demonstrated activity against a range of bacterial and fungal strains.[4][5]

Mechanism of Action: The antimicrobial mechanism of thiazole derivatives is often multifaceted. Some derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).[6] DNA gyrase is crucial for DNA replication and repair in bacteria, while DHFR is involved in the synthesis of essential nucleic acid precursors. Dual inhibition of these enzymes can lead to a potent bactericidal effect.

Diagram: Proposed Antimicrobial Mechanism of Action

antimicrobial_mechanism cluster_drug Thiazolinone Derivative cluster_bacterium Bacterial Cell Thiazolinone 2-(4-oxo-4,5-dihydrothiazol-2-yl) acetonitrile Derivative DNA_Gyrase DNA Gyrase Thiazolinone->DNA_Gyrase Inhibition DHFR DHFR Thiazolinone->DHFR Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Essential for Folate_Synthesis Folate Synthesis DHFR->Folate_Synthesis Essential for Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Inhibition leads to Folate_Synthesis->Bacterial_Death Inhibition leads to

Caption: Proposed antimicrobial mechanism targeting DNA gyrase and DHFR.

Data Presentation: In Vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDE. coliP. aeruginosaS. aureusB. subtilisC. albicansA. flavusReference
Derivative 13a93.762.546.962.57.85.8[4]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Anti-ulcer Activity

Chronic inflammation is a key driver of numerous diseases, including gastrointestinal ulcers. Derivatives of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile have demonstrated promising anti-inflammatory and anti-ulcer properties.[7][8]

Mechanism of Action: The anti-inflammatory effects of thiazole derivatives are believed to be mediated, in part, through the inhibition of pro-inflammatory enzymes and signaling pathways. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[9] By reducing prostaglandin synthesis, these compounds can alleviate inflammation and protect against ulcer formation.

Diagram: Workflow for Anti-inflammatory and Anti-ulcer Evaluation

anti_inflammatory_workflow cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Models cluster_evaluation Evaluation Synthesis Synthesize Thiazolinone Derivatives Carrageenan Carrageenan-induced Paw Edema (Rat) Synthesis->Carrageenan Ethanol_Ulcer Ethanol-induced Gastric Ulcer (Rat) Synthesis->Ethanol_Ulcer Toxicity Toxicity Assessment (e.g., Shrimp Larvae) Synthesis->Toxicity Edema_Measurement Measure Paw Edema Volume Carrageenan->Edema_Measurement Ulcer_Index Calculate Ulcer Index Ethanol_Ulcer->Ulcer_Index

Caption: Experimental workflow for evaluating anti-inflammatory and anti-ulcer activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose one hour before the induction of inflammation. A control group should receive the vehicle, and a reference group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic tractability of the core molecule, coupled with the diverse biological activities of its derivatives, underscores its potential in addressing significant unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of lead compounds in relevant animal models to assess their therapeutic efficacy and safety profiles.

References

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. PubMed. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Anti-inflammatory and Anti-ulcer Activities of New Fused Thiazole Derivatives Derived from 2-(2-Oxo-2H-chromen-3-yl)thiazol-4(5H)-one. ResearchGate. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2013). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. ResearchGate. [Link]

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  • Abdel-Gawad, H., El-Gazzar, A. B. A., & El-Sayed, W. A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors. ACS Omega. [Link]

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  • Abdel-Gawad, H., El-Gazzar, A. B. A., & El-Sayed, W. A. (2022). In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors. PubMed Central. [Link]

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discovery and synthesis of 1,3-Thiazolin-4-one-2-acetonitrile analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1,3-Thiazolin-4-one Analogs

Executive Summary

The 1,3-thiazolidin-4-one core is a celebrated "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2][3] This guide provides a comprehensive exploration of the synthesis and discovery of a specific, highly functionalized class: 1,3-thiazolin-4-one analogs bearing an exocyclic double bond at the C5 position, often generated through Knoevenagel condensation. We will delve into the core synthetic strategies, the mechanistic rationale behind experimental choices, and the significant therapeutic potential of these compounds, offering researchers and drug development professionals a detailed roadmap from molecular design to potential application.

Chapter 1: The 1,3-Thiazolin-4-one Scaffold: A Cornerstone of Medicinal Chemistry

Heterocyclic compounds are fundamental to drug discovery, with over 85% of biologically active chemical entities containing at least one heterocyclic ring.[2] Among these, the 1,3-thiazolidin-4-one ring system stands out for its remarkable versatility and has been extensively studied.[1][4] This five-membered heterocycle, a reduced form of thiazole, is susceptible to chemical modification at the C2, N3, and C5 positions, making it an ideal template for creating diverse molecular libraries.[4]

The broad pharmacological profile of thiazolidin-4-one derivatives is well-documented, encompassing a wide array of activities including:

  • Antidiabetic: Most famously represented by the "glitazone" class of drugs (e.g., Pioglitazone, Rosiglitazone), which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][5]

  • Anticancer: Demonstrating activity against various cancer cell lines.[4][6]

  • Antimicrobial and Antifungal: Showing efficacy against a range of bacterial and fungal strains.[7][8][9]

  • Anti-inflammatory and Antioxidant: Exhibiting potential in treating inflammatory conditions and oxidative stress.[4][9]

  • Antiviral: Including activity against HIV.[4][10]

This wide-ranging bioactivity underscores the scaffold's importance and justifies the continued exploration of novel analogs for therapeutic development.[1]

Chapter 2: Synthesis of the Core Heterocycle

The construction of the 1,3-thiazolidin-4-one ring is the foundational step in generating the target analogs. Several robust methods exist, with the choice often depending on the desired substitution at the C2 and N3 positions.

Method A: One-Pot Three-Component Cyclocondensation

A highly efficient and common strategy for synthesizing 2,3-disubstituted 1,3-thiazolidin-4-ones is the one-pot reaction involving an amine, an aldehyde, and thioglycolic acid.[9][11]

Mechanism Rationale: This reaction proceeds through a logical sequence. First, the primary amine reacts with the aldehyde to form an imine (Schiff base). The thiol group of thioglycolic acid then performs a nucleophilic attack on the imine carbon. The final step is an intramolecular cyclization via amide bond formation, with the elimination of a water molecule, to yield the thiazolidinone ring. The choice of solvent and catalyst is crucial; refluxing in a solvent like toluene or benzene with a Dean-Stark trap to remove water drives the equilibrium towards the product.

G Reactants Amine (R1-NH2) + Aldehyde (R2-CHO) + Thioglycolic Acid Imine Imine Intermediate (Schiff Base) Reactants->Imine - H2O Thioether Thioether Adduct Imine->Thioether + Thioglycolic Acid Product 1,3-Thiazolidin-4-one Product Thioether->Product Intramolecular Cyclization - H2O

Caption: General workflow for three-component synthesis of 1,3-thiazolidin-4-ones.

Method B: Synthesis of Rhodanine (2-Thioxo-1,3-thiazolidin-4-one)

Rhodanine and its N-substituted derivatives are exceptionally important precursors, particularly because their C5 methylene group is activated for subsequent reactions.[12][13] The classical synthesis was reported by Marceli Nencki in 1877 and involves the reaction of ammonium thiocyanate (rhodanide) with chloroacetic acid in water.[14] A more versatile approach involves the reaction of an amine, carbon disulfide, and an α-haloacetic acid, which proceeds via a dithiocarbamate intermediate.[14]

Experimental Protocol: Synthesis of Rhodanine

  • Step 1: Dithiocarbamate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of chloroacetic acid in water. Cool the solution in an ice bath.

  • Step 2: Addition: Slowly add a solution containing 1.0 equivalent of ammonia and 1.0 equivalent of carbon disulfide in water to the cooled chloroacetic acid solution while stirring vigorously.

  • Step 3: Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate will begin to form.

  • Step 4: Cyclization & Isolation: Heat the reaction mixture to 80-90°C for 1 hour to ensure complete cyclization. Cool the mixture to room temperature and then in an ice bath.

  • Step 5: Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product, rhodanine, is typically obtained as a pale yellow solid and can be further purified by recrystallization from ethanol or hot water.

Trustworthiness: This protocol is a well-established, self-validating system. The formation of the precipitate and color change are key indicators of reaction progress. The final product's identity and purity should be confirmed using standard analytical techniques such as NMR spectroscopy and melting point determination.

Chapter 3: Knoevenagel Condensation: The Gateway to C5-Ylidene Analogs

The key to synthesizing the target 1,3-Thiazolin-4-one-2-acetonitrile analogs—more accurately described as 5-ylidene derivatives—is the Knoevenagel condensation.[15] This reaction is a cornerstone of C-C bond formation in organic chemistry.

The Chemistry: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (-CH₂-) to a carbonyl group (aldehyde or ketone), followed by a dehydration reaction that results in an α,β-unsaturated product.[15] In our context, the thiazolidin-4-one ring, particularly precursors like rhodanine or 2,4-thiazolidinedione, provides the active methylene group at the C5 position. The acidity of the C5 protons is enhanced by the two adjacent carbonyl (or thiocarbonyl) groups, facilitating their removal by a weak base.

G cluster_0 Mechanism Thiazolidinone Thiazolidinone (Active Methylene at C5) Enolate Enolate Intermediate Thiazolidinone->Enolate Base (- H+) AldolAdduct Aldol Adduct Enolate->AldolAdduct + R-CHO Aldehyde Aldehyde/Ketone (R-CHO) Product 5-Ylidene Product (α,β-unsaturated) AldolAdduct->Product Dehydration (- H2O)

Caption: Mechanism of the Knoevenagel condensation on the C5 position of a thiazolidinone.

Causality in Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a weak organic base. Piperidine or pyridine are classic choices. Their role is to deprotonate the C5 methylene group to form the nucleophilic enolate ion without causing self-condensation of the aldehyde substrate.[15]

  • Solvent: Solvents like ethanol, acetic acid, or toluene are commonly used. The choice can influence reaction rates and the solubility of reactants and products. Acetic acid can act as both a solvent and a co-catalyst.

  • Doebner Modification: A variation involves using pyridine as the solvent and catalyst, often with a substrate that contains a carboxylic acid group. This modification can lead to a subsequent decarboxylation following the condensation.[15][16]

Experimental Protocol: Synthesis of (Z)-2-((4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl)benzonitrile

This protocol describes the synthesis of a 5-ylidene analog containing a nitrile group, directly addressing the "acetonitrile" aspect of the topic.

  • Setup: To a solution of rhodanine (1.0 eq.) in glacial acetic acid, add 2-formylbenzonitrile (1.0 eq.).

  • Catalyst Addition: Add anhydrous sodium acetate (2.0 eq.) to the mixture. The sodium acetate acts as the base to facilitate the condensation.

  • Reaction: Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice with stirring.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with water until the filtrate is neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure 5-ylidene product.

Chapter 4: Biological Significance and Therapeutic Potential

The 5-ylidene-1,3-thiazolin-4-one scaffold is a potent pharmacophore. The introduction of the α,β-unsaturated system via Knoevenagel condensation is a critical structural feature that often imparts significant biological activity.

Mechanism of Action: The conjugated system formed by the C5-exocyclic double bond and the C4-carbonyl group makes these compounds potential Michael acceptors.[3] This allows them to form covalent bonds with nucleophilic residues (like cysteine) in the active sites of enzymes, leading to irreversible inhibition. While this can lead to high potency, it also raises concerns about non-specific binding, and such compounds are sometimes flagged as Pan Assay Interference Compounds (PAINS).[14] Therefore, careful evaluation of selectivity is paramount in their development.

Therapeutic Targets: Rhodanine-based 5-ylidene analogs, in particular, have been investigated as inhibitors for a wide range of enzymes and cellular processes:

  • Anticancer: They have been shown to inhibit protein tyrosine phosphatases like PRL-3, which is implicated in cancer metastasis.[17] Inhibition of PRL-3 can reduce cancer cell migration and invasion.[17]

  • Antidiabetic: Derivatives have been designed as aldose reductase inhibitors, like the drug Epalrestat, which helps prevent diabetic complications.[14]

  • Antimicrobial: The scaffold has shown activity against various bacterial and viral targets, including hepatitis C virus (HCV) NS5B polymerase and HIV-1 integrase.[18]

G Thiazolinone 5-Ylidene-Thiazolin-4-one Analog PRL3 PRL-3 Phosphatase Thiazolinone->PRL3 Inhibits Metastasis Cancer Cell Migration & Invasion PRL3->Metastasis Promotes

Caption: Inhibition of the PRL-3 pathway by a 5-ylidene-thiazolin-4-one analog.

Quantitative Data Summary

The following table summarizes representative biological activity data for this class of compounds.

Compound ClassTargetRepresentative Activity (IC₅₀)Therapeutic AreaReference
Benzylidene Rhodanine AnalogsPRL-3 Phosphatase0.9 µMAnticancer (Metastasis)[17]
2,4-ThiazolidinedionesPPAR-γVaries (nM to µM range)Antidiabetic[5]
Rhodanine DerivativesAldose ReductaseVaries (e.g., Epalrestat)Diabetic Neuropathy[14]
Various 5-Ylidene AnalogsBacterial/Fungal StrainsVaries (MIC values)Antimicrobial[9]

Chapter 5: Conclusion and Future Directions

The 1,3-thiazolin-4-one scaffold continues to be a highly productive starting point for the discovery of new therapeutic agents. The synthetic accessibility of the core ring, combined with the robust and versatile Knoevenagel condensation for C5 functionalization, provides a powerful platform for generating diverse chemical libraries. The resulting 5-ylidene analogs, including those containing nitrile functionalities, have demonstrated significant potential as enzyme inhibitors and modulators of critical biological pathways.

Future research should focus on a multi-pronged approach:

  • Rational Design: Employing structure-based drug design to enhance potency and, crucially, selectivity for the intended biological target, thereby mitigating the risks associated with Michael acceptors.

  • Scaffold Diversity: Exploring novel starting materials for the Knoevenagel condensation to expand the chemical space and uncover new structure-activity relationships.

  • Mechanism of Action Studies: Conducting in-depth biological studies to fully elucidate the mechanism of action of lead compounds and confirm on-target engagement in cellular and in vivo models.

By integrating innovative synthetic chemistry with rigorous biological evaluation, the rich potential of 1,3-thiazolin-4-one-based analogs can be fully realized, paving the way for the next generation of therapeutics.

References

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Methodological & Application

Application Note: A Multi-Modal Analytical Framework for the Characterization of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for a Privileged Scaffold

The 1,3-thiazolidin-4-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The derivative, 1,3-Thiazolin-4-one-2-acetonitrile (also known as 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile), serves as a critical synthon for the elaboration of more complex, biologically active molecules.[4][5] Its purity and structural integrity are paramount, as any deviation can profoundly impact the stereochemistry, yield, and bioactivity of subsequent products.

This guide provides a comprehensive, multi-technique framework for the definitive characterization of this compound. It is designed for researchers in synthetic chemistry and drug development, moving beyond a simple listing of methods to explain the causality behind each analytical choice. The protocols described herein are designed to be self-validating, where data from orthogonal techniques converge to provide an unambiguous structural and purity profile.

Molecular Structure and Analytical Hotspots

To effectively analyze a molecule, we must first understand its constituent parts. The structure of this compound presents several key functional groups that are amenable to specific analytical techniques.

Chemical Structure:

  • Formula: C₅H₄N₂OS

  • Molecular Weight: 140.16 g/mol

  • Key Features:

    • Thiazolinone Ring: A five-membered heterocycle containing sulfur, nitrogen, a carbonyl group, and an endocyclic imine.

    • Amide Carbonyl (C=O): A strong chromophore and a key vibrational marker.

    • Nitrile (C≡N): A unique functional group with a sharp, characteristic infrared absorption.

    • Methylene Bridge (-CH₂-): An aliphatic linker connecting the heterocycle and the nitrile group.

    • Thioether Moiety (-S-): Influences the chemical environment of adjacent atoms.

    • Imine (C=N): Part of the core heterocyclic structure.

The following diagram illustrates the relationship between these functional groups and the primary analytical signals they produce.

G cluster_molecule This compound cluster_signals Analytical Signals Molecule C₅H₄N₂OS Structure FG1 Carbonyl (C=O) FG2 Nitrile (C≡N) FG3 Methylene (-CH₂-) FG4 Ring CH₂ FG5 Imine (C=N) Signal1 ¹³C NMR: ~170-185 ppm IR: ~1715 cm⁻¹ FG1->Signal1 Correlates to Signal2 ¹³C NMR: ~118 ppm IR: ~2210 cm⁻¹ FG2->Signal2 Correlates to Signal3 ¹H NMR: ~2.5 ppm (s, 2H) ¹³C NMR: ~12 ppm FG3->Signal3 Correlates to Signal4 ¹H NMR: ~3.9 ppm (s, 2H) ¹³C NMR: ~33 ppm FG4->Signal4 Correlates to Signal5 ¹³C NMR: ~165-170 ppm FG5->Signal5 Correlates to

Caption: Correlation of functional groups to expected spectral signals.

Spectroscopic Characterization: Elucidating the Core Structure

Spectroscopic methods provide the foundational evidence for the covalent structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides a census of all unique carbon environments. For this compound, NMR is essential to confirm the integrity of the methylene groups and the heterocyclic ring.[6]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.[7]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like TMS.[8]

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[8]

  • (Optional) 2D NMR: If structural ambiguity exists, perform 2D experiments like HSQC to correlate protons directly to their attached carbons and HMBC to establish long-range (2-3 bond) C-H correlations.

Expected Results and Interpretation: The spectra should be clean, with sharp signals corresponding to the expected structure. The simplicity of the spectrum is a key feature, indicating the presence of two distinct methylene groups.

Technique Expected Chemical Shift (δ, ppm) Assignment Rationale
¹H NMR ~3.9s, 2HMethylene protons (-S-CH₂-CO-) on the thiazolinone ring.[4][6][9]
~2.5s, 2HMethylene protons (-C-CH₂-CN) of the acetonitrile group.[4]
¹³C NMR ~185C=OThiazolinone carbonyl carbon.[4]
~170C=NImine carbon within the thiazolinone ring.[4]
~118C≡NNitrile carbon.[4]
~78C-CH₂-CNQuaternary carbon of the thiazolinone ring attached to the acetonitrile moiety.[4]
~33S-CH₂-COMethylene carbon on the thiazolinone ring.[6]
~12C-CH₂-CNMethylene carbon of the acetonitrile group.[4]

Note: Exact chemical shifts can vary slightly based on solvent and concentration.[7]

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[10] Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations. For this molecule, IR is indispensable for confirming the presence of the carbonyl and the unique nitrile group.

Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and lower the pressure arm to ensure good contact.

    • Collect the sample spectrum over the range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce a final absorbance or transmittance spectrum.

Expected Results and Interpretation: The IR spectrum provides a molecular "fingerprint." The most diagnostic peaks are found in the functional group region (1500-4000 cm⁻¹).[11]

Frequency Range (cm⁻¹) Vibration Type Assignment Significance
~3100C-H StretchAliphatic CH₂Confirms the methylene groups.
~2210C≡N StretchNitrileA sharp, medium-intensity band, highly characteristic of the nitrile moiety.[4]
~1717C=O StretchAmide CarbonylA strong, sharp absorption confirming the 4-oxo functionality.[4][9]
~1605C=N StretchImineConfirms the double bond within the thiazolinone ring.[4]
~736C-S StretchThioetherA weaker absorption in the fingerprint region, indicative of the carbon-sulfur bond.[4]

Mass Spectrometry: Confirming Molecular Identity

Principle and Rationale: Mass spectrometry (MS) provides a direct measurement of the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[12] This technique is the ultimate confirmation of the molecular formula and can provide structural clues through analysis of fragmentation patterns.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule and is typically used in conjunction with HPLC.

  • Instrumentation: Inject the sample solution into an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Analysis:

    • Determine the exact mass of the most abundant ion.

    • Use the exact mass to calculate the elemental composition and compare it to the theoretical value for C₅H₅N₂OS⁺ (the protonated form). The mass should agree to within 5 ppm.

    • (Optional) Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions for structural confirmation.[12]

Expected Results and Interpretation:

Parameter Expected Value Interpretation
Theoretical Mass 140.0095 (for C₅H₄N₂OS)Calculated exact mass of the neutral molecule.
Observed Ion [M+H]⁺ ~141.0173The primary ion observed in positive mode ESI-HRMS.
Mass Accuracy < 5 ppmConfirms the elemental composition with high confidence.
Key Fragments (MS/MS) m/z values corresponding to loss of CO, HCN, or cleavage of the ring.Fragmentation patterns provide corroborating evidence for the proposed structure.[12]

Chromatographic Analysis: Assessing Purity

Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a non-volatile organic compound.[13] It separates the target compound from impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

The following workflow illustrates the central role of HPLC in the quality control process.

G cluster_workflow Purity Assessment Workflow Crude Crude Synthetic Product Prep Sample Preparation (Dissolve in Mobile Phase) Crude->Prep Inject HPLC Injection Prep->Inject HPLC Reverse-Phase HPLC System (C18 Column) Inject->HPLC Detect UV-Vis Detector (Set to λmax) HPLC->Detect Chrom Chromatogram Generation Detect->Chrom Analyze Data Analysis (Peak Integration) Chrom->Analyze Result Purity Report (e.g., >99.5%) Analyze->Result

Caption: Standard workflow for HPLC-based purity determination.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase. A common starting point is a mixture of acetonitrile (ACN) and water, both containing 0.1% formic acid to ensure good peak shape. For example, 40:60 ACN:Water.[13][14][15]

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Instrumentation and Conditions:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the compound absorbs strongly (e.g., 254 nm or its λmax determined by UV-Vis spectroscopy).

    • Column Temperature: 25 °C.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Confirmatory and Complementary Techniques

UV-Visible Spectroscopy

Principle and Rationale: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. It is useful for quantitative analysis (using the Beer-Lambert law) and for selecting an optimal detection wavelength for HPLC. The conjugated system within the thiazolinone ring is expected to produce a characteristic absorption spectrum.

Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile) to an approximate concentration of 10 µM.[16]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the solvent to serve as a blank.

    • Fill the other with the sample solution.

    • Scan the spectrum from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Expected Results: The compound is expected to show one or more absorption bands in the UV region, characteristic of its electronic structure. This λmax value can then be used for sensitive detection in HPLC analysis.[16][17][18][19][20]

X-ray Crystallography

Principle and Rationale: Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the electron density in a molecule, revealing its precise atomic connectivity, bond lengths, bond angles, and stereochemistry in the solid state.[21][22][23] It is considered the definitive method for structural determination.

Protocol Overview:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is a common method.

  • Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is collected and processed. Sophisticated software is used to solve the phase problem and refine the atomic positions to generate the final crystal structure.

Expected Outcome: A successful analysis will yield a complete structural model, confirming the identity of this compound beyond any doubt and providing valuable information about its solid-state conformation and intermolecular interactions.[24]

Conclusion: A Self-Validating Analytical Approach

The characterization of a key synthetic intermediate like this compound demands a rigorous and multi-faceted analytical strategy. No single technique is sufficient. The true power of this framework lies in the convergence of data: the molecular formula confirmed by HRMS must align with the structure elucidated by NMR. The functional groups identified by IR must be consistent with the carbon environments observed in ¹³C NMR. Finally, the purity assessed by HPLC ensures that the spectroscopic data obtained is representative of the target compound and not an artifact of impurities. By systematically applying these orthogonal techniques, researchers can establish the identity, structure, and purity of their material with the highest degree of scientific confidence.

References

  • Indian Academy of Sciences. (n.d.). HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of 1 (—), 3 (---), and 4 (— —) in acetonitrile at room temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectra of 1–3 in acetonitrile at 298 K (pure E isomer in all cases). Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-vis spectra of 1-3 in acetonitrile. The inset is the Tauc plot used to estimate excited state energy. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐vis absorption spectra in acetonitrile of (a) 1 and 3, and (b) 4 and.... Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]

  • PubMed. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of thiazolidin-4-one-based derivative Les-3833. Retrieved from [Link]

  • PubMed Central. (2016). Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. Retrieved from [Link]

  • PubMed. (2023). Synthesis, X-ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3 H)-one Derivatives Containing the 1,2,4-Triazolo[3,4- b][1][4][18]thiadiazole Moiety and 4-Piperidinyl Linker. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiazoline, 2-amino-, hydrochloride. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,3-Diphenyl-1,3-thiazolidin-4-one. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis spectra in acetonitrile for investigated compounds each in.... Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. Retrieved from [Link]

  • SpectraBase. (n.d.). (4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)-ACETONITRILE - Optional[13C NMR]. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • MDPI. (n.d.). Crystal Structure of the Biocide Methylisothiazolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Retrieved from [Link]

  • National Institutes of Health. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • ResearchGate. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (2021). Design and synthesis of novel 2,4,5-thiazole derivatives as 6-APA mimics and antimicrobial activity evaluation. Retrieved from [Link]

  • MDPI. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link] lett-2010-NMR-Solvents.pdf

  • ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

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Sources

Application Notes and Protocols: Leveraging 1,3-Thiazolin-4-one-2-acetonitrile as a Versatile Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 1,3-thiazolin-4-one nucleus represents one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide focuses on a particularly promising starting material: 1,3-Thiazolin-4-one-2-acetonitrile . The presence of a reactive acetonitrile group at the 2-position offers a versatile handle for a wide array of chemical modifications, enabling the exploration of vast chemical space and the generation of diverse compound libraries for biological screening.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed protocols and insights into the use of this compound as a foundational element in the design and synthesis of novel therapeutic agents. We will delve into the synthesis of the core scaffold, strategies for derivatization, and robust protocols for evaluating the biological activity of the resulting compounds, with a focus on anticancer and anti-inflammatory applications.

Part 1: Synthesis of the Core Scaffold - this compound

The synthesis of the this compound scaffold is a straightforward and efficient process, typically achieved through a one-pot condensation reaction. This accessibility makes it an attractive starting point for medicinal chemistry campaigns.

Protocol 1: Synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile

This protocol is adapted from established literature procedures.

Reaction Scheme:

G A Malononitrile C This compound A->C + B 2-Mercaptoacetic acid B->C p-Toluene sulfonic acid, Ethanol, RT G start Start reagents This compound Isatin derivative Perchloric acid (catalyst) Ethanol (solvent) start->reagents reaction Stir at 50°C for 1 hour reagents->reaction workup Filter precipitate Wash with ethanol reaction->workup purification Column chromatography (Chloroform/Methanol) workup->purification product Final Product purification->product

Caption: Workflow for Knoevenagel condensation.

Materials:

  • 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (scaffold)

  • Substituted isatin derivative (e.g., isatin, 5-bromoisatin)

  • Perchloric acid (catalyst)

  • Ethanol (solvent)

  • Chloroform and Methanol (for column chromatography)

Procedure:

  • In a flask, stir a mixture of the isatin derivative (0.1 mmol) in ethanol (2 mL) at room temperature for 5 minutes.

  • Add perchloric acid (0.01 mmol) to the mixture and stir for an additional 5 minutes.

  • Add 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile (0.1 mmol) to the reaction mixture.

  • Heat the mixture to 50°C and stir for 1 hour.

  • After cooling, filter the resulting precipitate and wash it with cold ethanol.

  • Purify the crude product by column chromatography using a chloroform/methanol gradient to obtain the final product as a solid.

Strategy 2: Synthesis of Fused Heterocyclic Systems

The this compound scaffold can also be used to construct fused heterocyclic systems, which often exhibit interesting biological activities.

This protocol describes a Gewald-type reaction to synthesize thiophene-fused thiazole derivatives.

Materials:

  • 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile

  • Cyclopentanone

  • Elemental sulfur

  • Morpholine (base)

  • Ethanol (solvent)

Procedure:

  • In a flask, combine 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, cyclopentanone, and elemental sulfur in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., dioxane) to obtain the pure thieno[2,3-d]thiazole derivative.

Part 3: Protocols for Biological Evaluation

A critical step in drug discovery is the robust biological evaluation of synthesized compounds. Here, we provide detailed protocols for assessing the anticancer and anti-inflammatory potential of your this compound derivatives.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [3] Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) [3][4]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Standard anticancer drug (e.g., 5-Fluorouracil or Doxorubicin) for positive control [4] Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds and the standard drug in the culture medium.

  • Treat the cells with different concentrations of the compounds and incubate for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In vivo studies are essential to evaluate the efficacy and toxicity of promising drug candidates in a living organism. [5] Experimental Workflow:

G start Start cell_culture Culture human cancer cells (e.g., HCT116) start->cell_culture injection Subcutaneously inject cells into immunodeficient mice cell_culture->injection tumor_growth Allow tumors to grow to a palpable size injection->tumor_growth treatment Administer test compounds and vehicle control (e.g., intraperitoneally) tumor_growth->treatment monitoring Monitor tumor size, body weight, and animal health treatment->monitoring endpoint Euthanize mice and excise tumors for analysis monitoring->endpoint analysis Analyze tumor weight, volume, and potential biomarkers endpoint->analysis conclusion Evaluate antitumor efficacy analysis->conclusion

Caption: Workflow for in vivo xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the test compounds (at various doses) and the vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Measure the tumor volume and body weight of the animals regularly.

  • At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.

Anti-inflammatory Activity Assays

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a common strategy for developing anti-inflammatory drugs. [6] Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • Assay buffer and detection reagents

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compounds or the standard inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • After a specific incubation time, stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., ELISA).

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value for each compound.

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds. [6] Procedure:

  • Divide the animals (e.g., rats or mice) into different groups: a control group, a standard drug group (e.g., indomethacin), and test compound groups (at various doses).

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic analysis of the biological data from a library of synthesized compounds allows for the establishment of a Structure-Activity Relationship (SAR). This is crucial for understanding how different chemical modifications influence the biological activity and for guiding the design of more potent and selective compounds.

Key Considerations for SAR Analysis:

  • Substitution Pattern: Investigate the effect of different substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic rings attached to the core scaffold.

  • Linker Length and Flexibility: If a linker is used to connect the scaffold to another pharmacophore, evaluate how its length and rigidity affect the activity.

  • Stereochemistry: For chiral derivatives, it is important to separate and test individual enantiomers or diastereomers, as they may exhibit different biological activities.

Data Presentation:

Summarize the biological data in a clear and concise table to facilitate comparison and SAR analysis.

Table 1: Example of Data Summary for Anticancer Activity

Compound IDR-group on IsatinIC50 (µM) vs. MCF-7IC50 (µM) vs. HCT116
Scaffold ->100>100
Derivative 1 H15.221.5
Derivative 2 5-Br5.88.3
Derivative 3 5-NO29.112.7
Doxorubicin -0.81.2

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and accessible starting point for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of the acetonitrile group allow for the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new derivatives with potential anticancer and anti-inflammatory activities.

Future research in this area should focus on exploring a wider range of chemical transformations of the scaffold, investigating novel therapeutic targets, and conducting in-depth mechanistic studies to understand the mode of action of the most promising compounds. The integration of computational methods, such as molecular docking and QSAR studies, can further accelerate the drug discovery process by enabling a more rational design of new and improved derivatives. [4][7]

References

  • Kumar, A., et al. (2018). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of thiazolidin-4-ones clubbed with quinazolinone. Bioorganic & Medicinal Chemistry Letters, 28(15), 2636-2642.
  • Deep, A., et al. (2016). 4-Thiazolidinone derivatives: synthesis, antimicrobial, anticancer evaluation and QSAR studies. RSC Advances, 6(103), 100877-100891.
  • Holota, S., et al. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 545-557.
  • Samir, E. M., et al. (2020). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Letters in Drug Design & Discovery, 17(6), 743-753.
  • El-Gazzar, A. B. A., et al. (2018).
  • Khan, I., et al. (2022). Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies. Arabian Journal of Chemistry, 15(1), 103513.
  • Bhandari, S. V., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 572-583.
  • Al-Nakeeb, M., & Omar, T. N. A. (2018). Examples of anti-inflammatory thiazolidinone derivatives.
  • Abdel-Wahab, B. F., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6429.
  • Ghorab, M. M., et al. (2019). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells. Iranian Journal of Pharmaceutical Research, 18(4), 1857-1867.
  • Kaminskyy, D., et al. (2021). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 22(11), 5905.
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  • El-Sayed, N. N. E., et al. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 27(21), 7244.
  • Al-Omair, M. A., et al. (2022). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Journal of Molecular Structure, 1269, 133804.
  • Kumar, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of the Iranian Chemical Society, 18(11), 2849-2882.
  • Al-Ghorbani, M., et al. (2020). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports, 10(1), 1-13.
  • Skóra, B., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(23), 13009.
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  • Hovsepyan, T. R., et al. (2019). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Chemistry of Heterocyclic Compounds, 55(10), 1005-1010.
  • Abdel-Aziz, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(45), 32675-32691.
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Application Notes and Protocols for Antimicrobial Assays of 1,3-Thiazolin-4-one-2-acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of Thiazolinones in Antimicrobial Research

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] Among the heterocyclic compounds that have garnered significant attention from medicinal chemists, the 1,3-thiazolin-4-one scaffold has emerged as a privileged structure. Derivatives of this core, particularly 1,3-Thiazolin-4-one-2-acetonitrile compounds, are being explored for their potential broad-spectrum antimicrobial activities.[2][3][4][5] The incorporation of a nitrile group at the second position of the acetonitrile moiety may enhance the electrophilic nature of the molecule, potentially increasing its reactivity with biological nucleophiles within microbial cells.[6]

This guide provides a comprehensive overview of the fundamental in vitro assays required to rigorously evaluate the antimicrobial efficacy of novel this compound derivatives. We will delve into the principles and detailed protocols for determining the bacteriostatic and bactericidal potential of these compounds, ensuring data integrity and reproducibility in alignment with internationally recognized standards.

I. Foundational Assays for Antimicrobial Profiling

A systematic evaluation of a novel compound's antimicrobial properties begins with determining its ability to inhibit microbial growth (bacteriostatic activity) and to kill the microorganisms (bactericidal activity). The cornerstone assays for these assessments are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

A. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for quantifying the in vitro bacteriostatic activity of an antimicrobial agent.[7][8] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a specified incubation period.[8][9]

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method is highly reproducible, conservative with compound usage, and amenable to high-throughput screening of multiple derivatives against a panel of microorganisms.[10]

  • Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of most non-fastidious aerobic and facultative anaerobic bacteria as it is standardized and has low levels of inhibitors that might interfere with the activity of the tested compounds.[11]

  • Standardized Inoculum: The final inoculum density is critical. A higher density of bacteria can lead to an overestimation of the MIC. Standardization, typically to a McFarland standard, ensures consistency and comparability of results across experiments.[12]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Thiazolinone Derivative Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound_Prep->Serial_Dilution Inoculation Inoculate Microplate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Dilution Dilute Inoculum to final concentration (5x10^5 CFU/mL) Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest Concentration with no Visible Growth Visual_Inspection->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution MIC Assay:

  • Preparation of Test Compound:

    • Dissolve the this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high stock concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL.

    • Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

B. Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the MBC provides information on the concentration required to kill the bacteria.[14] The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][16]

Causality Behind Experimental Choices:

  • Why Determine MBC? For certain infections, particularly in immunocompromised patients, a bactericidal agent is preferred over a bacteriostatic one. The MBC/MIC ratio helps to classify the compound's activity.

  • Subculturing from MIC plate: This is a direct and logical extension of the MIC assay. It allows for the assessment of viable bacteria in the wells that showed no visible growth.

  • Choice of Agar Medium: A non-selective, nutritious agar like Tryptic Soy Agar is used to ensure the recovery and growth of any viable bacteria remaining after exposure to the test compound.

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay Execution cluster_mbc_analysis Data Analysis MIC_Plate Completed MIC Plate (No visible growth in wells at MIC and above) Subculture Subculture Aliquots from Clear Wells onto Agar Plates MIC_Plate->Subculture Incubate_Agar Incubate Agar Plates at 37°C for 24-48 hours Subculture->Incubate_Agar Count_Colonies Count Colonies on Each Plate Incubate_Agar->Count_Colonies MBC_Determination Determine MBC: Lowest Concentration with ≥99.9% Kill Count_Colonies->MBC_Determination

Caption: Workflow for MBC determination following an MIC assay.

Detailed Protocol for MBC Assay:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and those with higher concentrations).

    • Homogenize the contents of each well and subculture a fixed volume (e.g., 10 µL) onto a nutrient agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 24-48 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15][16]

II. Preliminary Screening: Agar Disk Diffusion (Kirby-Bauer) Method

For a rapid, qualitative assessment of antimicrobial activity, the agar disk diffusion method is a valuable initial screening tool.[17][18] This technique involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the disk.[19][20]

Causality Behind Experimental Choices:

  • Why Disk Diffusion for Screening? It is a simple, cost-effective, and visually intuitive method to quickly screen a large number of derivatives for any antimicrobial activity.[18]

  • Mueller-Hinton Agar: This medium is the standard for the disk diffusion method due to its defined composition and its ability to support the growth of most common pathogens.[21]

  • Zone Diameter Interpretation: The diameter of the zone of inhibition is inversely proportional to the MIC. While not a direct quantitative measure of MIC, it provides a good indication of the compound's potency.[12]

Experimental Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Uniformly Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Place_Disks Place Impregnated Disks on Agar Surface Plate_Inoculation->Place_Disks Disk_Prep Impregnate Sterile Disks with Thiazolinone Derivative Disk_Prep->Place_Disks Incubation Incubate at 37°C for 18-24 hours Place_Disks->Incubation Measure_Zones Measure Diameters of Zones of Inhibition (mm) Incubation->Measure_Zones

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) assay.

Detailed Protocol for Agar Disk Diffusion Assay:

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

  • Disk Preparation and Application:

    • Impregnate sterile paper disks (6 mm in diameter) with a known amount of the this compound derivative solution.

    • Aseptically place the disks on the inoculated agar surface, ensuring firm contact.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

III. Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different derivatives.

Table 1: Example MIC and MBC Data for this compound Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
TZN-001 Staphylococcus aureus ATCC 292138162Bactericidal
TZN-001 Escherichia coli ATCC 2592232>128>4Bacteriostatic
TZN-002 Staphylococcus aureus ATCC 2921316322Bactericidal
TZN-002 Escherichia coli ATCC 2592264>128>2Bacteriostatic
Ciprofloxacin Staphylococcus aureus ATCC 292130.512Bactericidal
Ciprofloxacin Escherichia coli ATCC 259220.250.52Bactericidal

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]

IV. Mechanistic Insights: Potential Targets of Thiazolinones

While these primary assays evaluate if a compound is active, they do not explain how. The thiazolidinone ring is a known pharmacophore present in various biologically active molecules.[3] Some proposed mechanisms for related structures include the inhibition of essential bacterial enzymes. For instance, some 1,3-thiazolidinones have been suggested to inhibit MurB, an enzyme involved in peptidoglycan biosynthesis.[3] Others may target bacterial type II topoisomerases like DNA gyrase.[1] The isothiazolone core, structurally related to thiazolinone, is known to act as an electrophile, reacting with critical thiols in enzymes and disrupting metabolic pathways.[22][23] Further biochemical and genetic studies would be required to elucidate the precise mechanism of action for novel this compound derivatives.

V. Self-Validating Systems and Quality Control

To ensure the trustworthiness of the generated data, every assay must include a robust set of controls:

  • Positive Control: A well-characterized antibiotic with known activity against the test strains (e.g., Ciprofloxacin, Ampicillin) should be run in parallel. This validates the assay methodology and the susceptibility of the bacterial strains.

  • Negative Control (Vehicle Control): The solvent used to dissolve the test compounds (e.g., DMSO) must be tested at the highest concentration present in the assay to ensure it has no intrinsic antimicrobial activity.

  • Growth and Sterility Controls: These are essential for verifying the viability of the inoculum and the sterility of the media and disposables.

  • Reference Strains: The use of standardized reference strains (e.g., from the American Type Culture Collection - ATCC) is critical for inter-laboratory reproducibility.

  • Adherence to Standards: All protocols should be performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[24][25][26]

By adhering to these detailed protocols and principles of quality control, researchers can confidently and accurately assess the antimicrobial potential of novel this compound derivatives, paving the way for the development of the next generation of antimicrobial agents.

References

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  • Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1-10. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazoline, 1,3-Thiazolidine, and 1,2,4-Triazoline Double-Tailed Acyclo C-Nucleosides. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Life Academica Nothing But Science. Retrieved from [Link]

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  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central. Retrieved from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of novel 1,3-thiazoles and unsymmetrical azines. (2025). ResearchGate. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. Retrieved from [Link]

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  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

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  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]

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  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]

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  • Disk diffusion test. (n.d.). Wikipedia. Retrieved from [Link]

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  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health (NIH). Retrieved from [Link]

  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PubMed Central. Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN. Retrieved from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. Retrieved from [Link]

  • The mode of action of 1,2-benzisothiazolin-3-one on Staphylococcus aureus. (2025). ResearchGate. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. Retrieved from [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). National Institutes of Health (NIH). Retrieved from [Link]

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Application Notes and Protocols for Anticancer Activity Testing of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Emergence of Thiazolinones in Oncology Research

The 1,3-thiazolin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Derivatives of this core have garnered significant interest for their potential as anticancer agents, exhibiting mechanisms that include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[3][4][5] Specifically, the introduction of an acetonitrile moiety at the second position of the 1,3-thiazolin-4-one ring presents a novel chemical entity for investigation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro anticancer activity of 1,3-Thiazolin-4-one-2-acetonitrile. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity. We will detail methodologies for assessing cytotoxicity, elucidating the mechanism of cell death through apoptosis analysis, and investigating effects on cell cycle progression.

Part 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects against a panel of cancer cell lines.[6] This screening provides crucial data on the compound's potency and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[7][8][9]

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.[7][10]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))[10][11]

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)[7][12]

  • DMSO (cell culture grade)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2.[7]

    • Harvest logarithmically growing cells and determine cell viability and concentration.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7][10]

    • Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution.

    • Add varying concentrations of the compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

    • Viable cells will metabolize the yellow MTT into purple formazan crystals.[12][13]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[7][10]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

Data Presentation: Summarizing Cytotoxicity

The IC50 values should be presented in a clear, tabular format for easy comparison across different cell lines.

Cell LineTissue of OriginThis compound IC50 (µM) [Example Data]Doxorubicin IC50 (µM) [Example Data]
MCF-7Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.2
A549Lung Carcinoma25.3 ± 2.11.5 ± 0.3
HeLaCervical Carcinoma18.9 ± 1.91.1 ± 0.2

Note: The data presented are for illustrative purposes.

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate how it induces cell death. The two primary mechanisms for anticancer drugs are the induction of apoptosis and the disruption of the cell cycle.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[15][16][17] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.[10]

    • Harvest both adherent and floating cells and wash with cold PBS.[10][14]

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.[10]

    • Add Annexin V-FITC and PI to the cell suspension.[10]

    • Incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.[10]

    • Healthy cells will be Annexin V and PI negative.

    • Early apoptotic cells will be Annexin V positive and PI negative.[15]

    • Late apoptotic/necrotic cells will be both Annexin V and PI positive.[15]

Visualization of Experimental Workflow

G cluster_prep Cell Preparation & Treatment cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis start Seed Cancer Cells treat Treat with this compound start->treat harvest Harvest Cells treat->harvest mtt_add Add MTT Reagent harvest->mtt_add apop_stain Stain with Annexin V/PI harvest->apop_stain cc_fix Fix and Permeabilize Cells harvest->cc_fix mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Read Absorbance (570nm) mtt_sol->mtt_read IC50 Determination IC50 Determination mtt_read->IC50 Determination apop_flow Flow Cytometry Analysis apop_stain->apop_flow Quantify Apoptosis Quantify Apoptosis apop_flow->Quantify Apoptosis cc_stain Stain with PI/RNase cc_fix->cc_stain cc_flow Flow Cytometry Analysis cc_stain->cc_flow Analyze Cell Cycle Phases Analyze Cell Cycle Phases cc_flow->Analyze Cell Cycle Phases

Caption: Experimental workflow for in vitro anticancer activity testing.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[18] Flow cytometry analysis of DNA content using propidium iodide is a standard method to assess cell cycle distribution.[19][20]

Materials:

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) Staining Solution (containing RNase A)[18]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Fixation:

    • Treat cells as described in the apoptosis protocol.

    • Harvest cells and wash with cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[18]

    • Store fixed cells at -20°C for at least 2 hours.[18]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.[18]

    • Incubate for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[18]

    • The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualization of a Potential Signaling Pathway

Thiazole derivatives have been reported to induce apoptosis through various signaling pathways.[4][5] The intrinsic apoptosis pathway is a common mechanism for many anticancer drugs.

G compound 1,3-Thiazolin-4-one- 2-acetonitrile stress Mitochondrial Stress compound->stress bax Bax/Bak Activation stress->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and cell cycle arrest, would warrant further investigation. Subsequent studies could include Western blot analysis to probe the expression levels of key proteins in the apoptotic and cell cycle pathways, as well as in vivo studies using animal models to assess efficacy and toxicity. The versatility of the 1,3-thiazolin-4-one scaffold suggests that further chemical modifications could lead to the development of even more potent and selective anticancer compounds.

References

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Application Notes and Protocols for the Assessment of Antioxidant Capacity of 1,3-Thiazolin-4-one-2-acetonitrile and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antioxidant capacity of 1,3-Thiazolin-4-one-2-acetonitrile and its related derivatives. This document outlines the scientific rationale behind the selection of assays, detailed experimental protocols, and data interpretation.

Introduction: The Antioxidant Potential of Thiazolinone Scaffolds

The 1,3-thiazolin-4-one core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1]. A growing body of evidence suggests that compounds containing the thiazolidinone or thiazolinone moiety possess notable antioxidant properties[2]. This antioxidant activity is often attributed to the ability of the heterocyclic system and its substituents to scavenge reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between ROS production and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[3]. Therefore, the evaluation of the antioxidant capacity of novel synthetic compounds like this compound is a critical step in their potential development as therapeutic agents.

This guide details a suite of robust in vitro assays to comprehensively characterize the antioxidant profile of this compound.

Pillar 1: Mechanistic Insights into Antioxidant Action

The antioxidant activity of thiazolinone derivatives can be attributed to several potential mechanisms, primarily centered around their ability to donate a hydrogen atom or a single electron to neutralize free radicals. The presence of the sulfur and nitrogen atoms in the thiazolinone ring, as well as the nature of the substituents, significantly influences this capacity[4][5]. For instance, phenolic groups attached to the core structure can greatly enhance antioxidant activity through hydrogen atom transfer from the hydroxyl group[6]. The hydrazone moiety, if present in a derivative, has also been identified as a significant contributor to antioxidant and antiradical activity[6].

Pillar 2: A Multi-faceted Approach to Antioxidant Capacity Assessment

A single assay is insufficient to provide a complete picture of the antioxidant potential of a compound. Therefore, a panel of assays based on different mechanisms is recommended. This guide focuses on four widely accepted methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Oxygen Radical Absorbance Capacity (ORAC) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm, which corresponds to a color change from violet to yellow[7]. This method is rapid, simple, and widely used for screening the radical scavenging activity of various compounds[8].

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 1,3-Thiazolin-4-one- 2-acetonitrile stock solution B Prepare serial dilutions of the test compound A->B D Mix test compound dilutions with DPPH solution in a 96-well plate B->D C Prepare 0.1 mM DPPH solution in methanol C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at 517 nm E->F G Calculate % inhibition and IC50 value F->G ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS radical cation (ABTS•+) stock solution (7 mM ABTS with 2.45 mM potassium persulfate) B Incubate stock solution in the dark for 12-16 hours A->B C Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm B->C E Mix test compound dilutions with diluted ABTS•+ solution C->E D Prepare serial dilutions of This compound D->E F Incubate at room temperature for a defined time (e.g., 6 min) E->F G Measure absorbance at 734 nm F->G H Calculate % inhibition and TEAC value G->H

Caption: ABTS Radical Cation Decolorization Assay Workflow.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a standard (e.g., Trolox).

    • Add 20 µL of each dilution to the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at 593 nm.[10] This assay provides a direct estimation of the total antioxidant power of a sample.[11][12]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), FeCl3 solution (20 mM) in a 10:1:1 ratio B Warm FRAP reagent to 37°C A->B D Mix test compound dilutions with FRAP reagent B->D C Prepare serial dilutions of This compound and a standard (e.g., FeSO4) C->D E Incubate at 37°C for a defined time (e.g., 4 min) D->E F Measure absorbance at 593 nm E->F G Calculate FRAP value from the standard curve F->G

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.

    • Add 20 µL of each dilution to the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the FeSO₄ solutions.

    • The FRAP value of the test compound is determined from the standard curve and expressed as µM of Fe²⁺ equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[15] This assay is considered to be of high biological relevance as it utilizes a biologically relevant radical source.[14]

Experimental Workflow:

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare fluorescein solution D In a 96-well plate, mix test compound, fluorescein, and incubate at 37°C A->D B Prepare AAPH solution E Initiate the reaction by adding AAPH solution B->E C Prepare serial dilutions of This compound and a standard (Trolox) C->D D->E F Measure fluorescence kinetically (e.g., every 2 min for 2 hours) at Ex/Em ~485/520 nm E->F G Calculate the Area Under the Curve (AUC) and determine Trolox equivalents F->G

Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.

Protocol:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution in 75 mM potassium phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM potassium phosphate buffer (pH 7.4).

    • Standard: Prepare serial dilutions of Trolox in the same buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of the test compound dilutions or Trolox standard.

    • Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.[16]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every 2 minutes for approximately 2 hours at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[16]

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of the test compound from the standard curve and express it as µM of Trolox equivalents.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison.

AssayParameterThis compoundAscorbic Acid (Standard)Trolox (Standard)
DPPH Assay IC₅₀ (µg/mL)Insert ValueInsert ValueInsert Value
ABTS Assay TEAC (mM TE/g)Insert ValueInsert ValueInsert Value
FRAP Assay FRAP Value (mM Fe²⁺/g)Insert ValueInsert ValueInsert Value
ORAC Assay ORAC Value (µmol TE/g)Insert ValueInsert ValueInsert Value

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive assessment of the antioxidant capacity of this compound and its derivatives. By employing a multi-assay approach, researchers can gain valuable insights into the mechanisms of antioxidant action and obtain reliable data to support further drug development efforts. It is crucial to perform each assay with appropriate controls and standards to ensure the validity and reproducibility of the results.

References

  • MDPI. (n.d.). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Retrieved from [Link]

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  • The Medical-Surgical Journal. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF SOME NEW THIAZOLIDIN-4-ONE DERIVATIVES. Retrieved from [Link]

  • PubMed. (2014). Synthesis, characterization and antioxidant activity of some new thiazolidin-4-one derivatives. Retrieved from [Link]

  • PubMed. (2019). Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. Retrieved from [Link]

  • protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Retrieved from [Link]

  • ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • National Institutes of Health. (2024). Recent advances in the synthesis and utility of thiazoline and its derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Retrieved from [Link]

  • MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Retrieved from [Link]

  • protocols.io. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazoles and Thiazolidinones as Antioxidants. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

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  • OMICS International. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Retrieved from [Link]

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  • Pharmacognosy Journal. (n.d.). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. Retrieved from [Link]

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Application Notes & Protocols for High-Throughput Screening of Thiazolinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Thiazolinone Landscape in Drug Discovery

The thiazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This structural motif's versatility and synthetic accessibility have made it a frequent focus of drug discovery campaigns. However, the very reactivity that contributes to its biological activity also presents unique challenges in high-throughput screening (HTS). Thiazolinone derivatives, particularly those related to rhodanines, are often flagged as Pan-Assay Interference Compounds (PAINS), which can lead to false-positive results through non-specific mechanisms.[4][5][6][7][8]

This guide provides a comprehensive framework for developing robust and reliable HTS campaigns for thiazolinone-based compound libraries. We will delve into the critical aspects of assay design, from selecting the appropriate format to implementing rigorous quality control and hit validation strategies. By understanding the inherent properties of thiazolinone compounds and employing carefully designed experimental workflows, researchers can effectively navigate the complexities of screening this important class of molecules and unlock their therapeutic potential.

Section 1: Strategic Assay Selection for Thiazolinone Libraries

The choice of assay format is paramount for a successful HTS campaign. For thiazolinone compounds, which can act as enzyme inhibitors, receptor modulators, or cytotoxic agents, the selection must be guided by the specific biological question being addressed.[1][9][10]

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays are indispensable for identifying compounds that directly interact with a purified biological target, such as an enzyme or receptor.[11][12] These cell-free systems offer a controlled environment to study direct molecular interactions, which is crucial for understanding the mechanism of action.[11]

Key Considerations for Biochemical Assays:

  • Enzyme Inhibition Assays: Many thiazolinone derivatives are known to inhibit enzymes, particularly those with reactive cysteine residues in their active sites.[13][14][15][16] Spectrophotometric, fluorometric, or luminescent readouts can be employed to monitor enzyme activity.[17]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are powerful tools for HTS.[18][19][20][21][22] FP assays are particularly well-suited for studying binding interactions in a homogeneous format, which simplifies automation.[18][19][21]

  • Substrate Concentration: For competitive inhibitors, the substrate concentration should be at or below the Michaelis-Menten constant (Km) to ensure the sensitive detection of inhibitors.[12][23]

Cell-Based Assays: Assessing Phenotypic Responses

Cell-based assays provide a more physiologically relevant context by evaluating a compound's effect on living cells.[24][25][26] This is essential for identifying compounds that modulate cellular pathways or exhibit cytotoxic effects.

Commonly Employed Cell-Based Assays:

  • Cytotoxicity Assays: These assays are critical for identifying compounds that induce cell death and for flagging promiscuous cytotoxic agents early in the screening process.[27][28][29] Common methods include measuring ATP levels (e.g., CellTiter-Glo®) or assessing membrane integrity using fluorescent dyes.[24][29]

  • Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to the pathway of interest.

  • High-Content Imaging: This technology allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic fingerprint of a compound's activity.

Section 2: Assay Development and Optimization Workflow

A robust and reproducible assay is the cornerstone of any successful HTS campaign. The following workflow outlines the key steps in developing and optimizing an assay for screening thiazolinone compounds.

Assay_Development_Workflow cluster_0 Phase 1: Assay Feasibility cluster_1 Phase 2: Optimization cluster_2 Phase 3: Miniaturization & Validation A Target Selection & Reagent Procurement B Initial Signal Detection A->B Establish Readout C Reagent Concentration (Enzyme, Substrate, etc.) B->C D Assay Conditions (pH, Temp, Incubation Time) C->D E Solvent Tolerance (DMSO) D->E F Transfer to 384/1536-well Plate Format E->F G Assay Performance Metrics (Z'-factor, S/B, CV) F->G H Pilot Screen (Small Compound Set) G->H

Caption: A streamlined workflow for HTS assay development and validation.

Protocol 1: Generic Enzyme Inhibition Assay (Fluorescence Intensity)

This protocol provides a template for a 384-well format fluorescence intensity-based enzyme inhibition assay.

Materials:

  • Purified enzyme of interest

  • Fluorogenic substrate

  • Assay buffer (optimized for pH and salt concentration)

  • Thiazolinone compound library (solubilized in 100% DMSO)

  • Positive control inhibitor

  • Negative control (DMSO)

  • 384-well black, flat-bottom assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with fluorescence intensity detection

Procedure:

  • Compound Plating: Dispense 50 nL of each thiazolinone compound from the library into the appropriate wells of the 384-well assay plate. Also, dispense 50 nL of the positive control inhibitor and DMSO into their respective control wells.

  • Enzyme Addition: Add 10 µL of the enzyme solution (at 2X the final concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate solution (at 2X the final concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a pre-warmed (to the optimal reaction temperature) plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Normalize the data to the controls (0% inhibition for DMSO, 100% inhibition for the positive control).

Protocol 2: Cell-Based Cytotoxicity Assay (ATP Measurement)

This protocol outlines a common method for assessing the cytotoxicity of thiazolinone compounds using a commercially available ATP detection reagent.

Materials:

  • Adherent or suspension cells

  • Cell culture medium

  • Thiazolinone compound library (in DMSO)

  • Positive control (e.g., staurosporine)

  • Negative control (DMSO)

  • 384-well white, clear-bottom tissue culture-treated plates

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Addition: Add 50 nL of each thiazolinone compound, positive control, and DMSO to the appropriate wells.

  • Incubation: Incubate the plates for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add a volume of the reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the controls to determine the percentage of cell viability for each compound.

Section 3: Data Analysis and Hit Triage

Rigorous data analysis and a systematic hit triage process are essential for identifying true hits and minimizing the progression of false positives.[30][31][32]

Primary Data Analysis and Quality Control
  • Normalization: Raw data from each plate should be normalized to the on-plate controls (positive and negative) to account for plate-to-plate variability.[33]

  • Quality Metrics: The Z'-factor, signal-to-background ratio (S/B), and coefficient of variation (%CV) are critical parameters for assessing the quality and robustness of the HTS assay.[31] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[34]

MetricFormulaAcceptance Criteria
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5
S/B Ratio Mean_signal / Mean_background> 10 (assay dependent)
%CV (SD / Mean) * 100< 15%
Hit Triage and Confirmation

The initial list of active compounds ("hits") from the primary screen requires further investigation to confirm their activity and eliminate artifacts.

Hit_Triage_Workflow A Primary HTS Hits B Hit Confirmation (Re-test from original stock) A->B C Dose-Response Curve (IC50/EC50 Determination) B->C D Orthogonal Assay (Different detection technology) C->D E Counter-Screen (Assess non-specific activity) D->E F PAINS & Structural Analysis E->F G Confirmed Hits for Lead Optimization F->G

Caption: A multi-step workflow for hit validation and triage.

Key Steps in Hit Triage:

  • Hit Confirmation: Re-test the initial hits from the primary screen using the same assay to confirm their activity.[35]

  • Dose-Response Analysis: Perform a dose-response experiment to determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.[12]

  • Orthogonal Assays: Validate the hits in a secondary assay that uses a different detection technology or format to rule out technology-specific artifacts.[36][37]

  • Counter-Screens: Employ counter-screens to identify compounds that interfere with the assay components (e.g., luciferase inhibitors) or exhibit non-specific activity.

  • PAINS and Structural Analysis: Analyze the chemical structures of the hits for known PAINS motifs.[4][5][6][7][8][38] While the presence of a PAINS substructure does not automatically disqualify a compound, it warrants further investigation into its mechanism of action.[39]

Section 4: Addressing the Challenge of PAINS

Thiazolinone-containing compounds, particularly those with a rhodanine substructure, are frequently identified as PAINS.[5][39][40][41] These compounds can interfere with assays through various mechanisms, including:

  • Aggregation: Forming aggregates that non-specifically sequester and inhibit proteins.[42]

  • Reactivity: Covalently modifying proteins, often through reaction with cysteine residues.[6][13]

  • Assay Interference: Directly interfering with the detection system (e.g., fluorescence quenching or enhancement).[42]

Strategies to Mitigate PAINS:

  • Detergent Addition: Including a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can help to disrupt compound aggregates.

  • Thiol-Containing Reagents: Adding a reducing agent like dithiothreitol (DTT) to the assay buffer can help to identify compounds that act through non-specific covalent modification of cysteine residues.

  • Promiscuity Profiling: Screening hits against a panel of unrelated targets can help to identify non-selective compounds.

Conclusion

High-throughput screening of thiazolinone compound libraries offers a promising avenue for the discovery of novel therapeutic agents. However, a thorough understanding of the unique chemical properties of this scaffold and the potential for assay interference is crucial for success. By implementing a carefully designed HTS workflow that incorporates strategic assay selection, rigorous optimization and validation, and a multi-tiered hit triage process, researchers can confidently identify and advance promising thiazolinone-based drug candidates. This systematic and self-validating approach ensures the scientific integrity of the screening data and maximizes the potential for discovering truly active and specific modulators of biological function.

References

  • Fluorescence Polarization Assays in Small Molecule Screening.
  • High-Throughput Inhibitor Assays and Screening.
  • How Are Biochemical Assays Used in High-Throughput Screening?
  • Novel Thiazolinone Derivatives: Synthesis, Biological Evaluation, and In Silico Studies.
  • Pan-assay interference compounds.Wikipedia.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).Bio-Techne.
  • What is the current value of fluorescence polarization assays in small molecule screening?Taylor & Francis Online.
  • Fluorescence-based investigations of RNA-small molecule interactions.
  • Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modul
  • Isothiazolinone.Wikipedia.
  • Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates.
  • Rhodanine as a privileged scaffold in drug discovery.PubMed.
  • Recent developments with rhodanine as a scaffold for drug discovery.PubMed.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • High-Throughput Cell Toxicity Assays.
  • Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor.PubMed.
  • Basics of Enzymatic Assays for HTS.
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  • High Throughput Drug Screening.
  • Comprehensive analysis of high-throughput screens with HiTSeekR.Oxford Academic.
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  • high-throughput cell-based assay: Topics by Science.gov.Science.gov.
  • Recent developments and biological activities of thiazolidinone deriv
  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays.YouTube.
  • Data Mining and Computational Modeling of High Throughput Screening Datasets.
  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activ
  • High-Throughput Screening of Inhibitors.
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  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
  • Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.Digital Repository of University of Baghdad.
  • Cell Based Assays in High Throughput Mode (HTS).
  • Benzisothiazolinone as a useful template for the design of new monoacylglycerol lipase inhibitors: investigation of the target residues and comparison with octhilinone.PubMed.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Pan-Assay Interference Compounds (PAINS)
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles.PMC.
  • Pan-assay interference compounds – Knowledge and References.Taylor & Francis.
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.Oxford Academic.
  • 101 ELISA Troubleshooting Tips for Research in 2024.Assay Genie.
  • Pan-assay interference compounds (PAINS). These moieties have been...
  • Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds.Sciforum.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.
  • High-Throughput Screening Service.Pharmaron.
  • The Mechanism of Action of Isothiazolone Biocides.
  • What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.BellBrook Labs.
  • High-Throughput Screening Assay Datasets from the PubChem Database.
  • Cell-based assays in high-throughput mode (HTS).BioTechnologia.
  • High-Throughput Screening Steps.Small Molecule Discovery Center (SMDC).
  • Tailored high-throughput screening solutions for identifying potent hits.Nuvisan.

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experimental setup for biological evaluation of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Evaluation of 1,3-Thiazolin-4-one-2-acetonitrile and Its Analogs

Authored by a Senior Application Scientist

Introduction

The 1,3-thiazolidin-4-one scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1][2] Derivatives of this core structure exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The specific derivative, this compound, incorporates a reactive acetonitrile moiety, suggesting a potential for unique interactions with biological targets. This document provides a comprehensive, tiered approach for the systematic biological evaluation of this compound, designed for researchers in drug discovery and chemical biology. Our methodology is structured to first establish a broad biological activity profile and subsequently guide the user toward more detailed mechanistic investigations.

This guide moves beyond a simple recitation of steps; it delves into the scientific rationale behind the experimental design, ensuring that each protocol serves as a self-validating system with clear, interpretable endpoints.

Experimental Evaluation Workflow

The proposed evaluation is structured as a three-tiered screening funnel. This approach allows for efficient resource allocation, beginning with broad cytotoxicity screening to identify general bioactivity, followed by more specific assays to determine the mode of action (e.g., anticancer or antimicrobial) and elucidate the underlying mechanism.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Alternative Bioactivity Screening A Compound: this compound B In Vitro Cytotoxicity Assay (MTT) Against Cancer & Normal Cell Lines A->B C Significant Cytotoxicity Observed? B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Yes E Enzyme Inhibition Assay (e.g., Kinase, Carbonic Anhydrase) C->E Yes (Hypothesis-Driven) F Antimicrobial Susceptibility Testing (MIC Determination) C->F No G Anticancer Lead D->G Mechanism: Apoptosis Induction H Enzyme Inhibitor Lead E->H Mechanism: Specific Enzyme Inhibition I Antimicrobial Lead F->I Activity: Antibacterial/Antifungal

Caption: Tiered workflow for biological evaluation.

Tier 1: In Vitro Cytotoxicity Screening

Rationale: Cytotoxicity testing is the foundational first step in drug discovery to assess a compound's potential toxicity and therapeutic index.[5][6] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7] By screening against a panel of cancer cell lines and a non-cancerous control line, we can determine not only the compound's potency (IC₅₀ value) but also its selectivity for cancer cells.[5][7]

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous line (e.g., HEK293).[5][7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (Test Compound), dissolved in DMSO to create a 10 mM stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • 96-well cell culture plates.

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
MCF-7 (Breast Cancer)8.4 ± 0.71.2 ± 0.25.2
A549 (Lung Cancer)15.2 ± 1.12.5 ± 0.32.9
HEK293 (Normal)43.7 ± 3.510.1 ± 0.9-
¹ SI = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates better cancer cell selectivity.[7]

Tier 2: Mechanistic Elucidation

If the compound exhibits significant and selective cytotoxicity, the next logical step is to investigate the mechanism of cell death. Many anticancer agents derived from the thiazolidinone scaffold induce apoptosis.[3][8]

Protocol 2: Annexin V/PI Assay for Apoptosis

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes, thus it stains late apoptotic and necrotic cells.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7).

  • 6-well cell culture plates.

  • Test Compound.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer (provided in the kit).

  • Flow Cytometer.

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the stained cells by flow cytometry within one hour.[9]

Apoptosis Signaling Pathway

The induction of apoptosis by cytotoxic agents often involves the intrinsic (mitochondrial) pathway, characterized by the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

G compound This compound bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) compound->bcl2 Inhibits bax Pro-apoptotic Proteins (e.g., Bax, Bak) compound->bax Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Protocol 3: General Enzyme Inhibition Assay

Rationale: Thiazolidin-4-one derivatives are known to inhibit various enzymes, such as carbonic anhydrases and protein kinases.[3] An enzyme inhibition assay is crucial for determining if the compound's activity is due to the modulation of a specific enzyme. This protocol provides a general framework that can be adapted to a specific enzyme of interest.[10]

Objective: To determine the IC₅₀ value of the test compound against a target enzyme.

Materials:

  • Purified enzyme of interest.

  • Specific substrate for the enzyme.

  • Assay buffer optimized for enzyme activity.

  • Test Compound.

  • 96-well microplate (UV-transparent or black, depending on the detection method).

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound. Perform serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the test compound (or vehicle control).

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the compound to bind to the enzyme.[10]

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (via absorbance or fluorescence) at regular time intervals. The rate of the reaction is determined from the initial linear portion of the progress curve.[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Tier 3: Antimicrobial Activity Screening

Rationale: If the compound shows low cytotoxicity against mammalian cells, or if the research objective includes exploring other bioactivities, screening for antimicrobial effects is a valuable path. Heterocyclic compounds, including thiazolidinones, are a rich source of potential antimicrobial agents.[11][12] The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Protocol 4: Broth Microdilution for MIC Determination

Objective: To determine the MIC of the test compound against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Test Compound.

  • Sterile 96-well microplates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive control antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole).

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first column, creating a 100 µL volume.

  • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a range of concentrations (e.g., 128, 64, 32... to 0.25 µg/mL).

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this standardized inoculum to each well.

  • Controls: Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureus (Gram +)160.5N/A
E. coli (Gram -)640.25N/A
C. albicans (Fungus)32N/A1

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • El-Damasy, D. A., et al. (2023).
  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Enzo Life Sciences. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies of New Thiazolo[3,2-A]Pyrimidin-5- One.
  • National Institutes of Health. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.
  • MDPI. (2023).
  • Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Biointerface Research in Applied Chemistry. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
  • MDPI. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review.
  • IJRPS. (n.d.). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity.
  • National Institutes of Health. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present).
  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Semantic Scholar. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists.
  • ResearchGate. (n.d.). Heterocycle Compounds with Antimicrobial Activity.
  • National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
  • ResearchGate. (2025). 1,3-Thiazolidin-4-ones: Biological Potential, History, Synthetic Development and Green Methodologies.
  • PubMed Central. (2016).
  • ResearchGate. (2025). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES.

Sources

Application Notes and Protocols for the Purification of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1,3-Thiazolin-4-one-2-acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. The purity of this compound is paramount for its use in downstream applications, including high-throughput screening, lead optimization, and preclinical studies. Impurities, such as unreacted starting materials, byproducts, and residual solvents, can lead to erroneous biological data and complicate structure-activity relationship (SAR) studies. This guide provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. Additionally, methods for assessing the purity of the final product are discussed.

Understanding the Molecule and Potential Impurities

The synthesis of 1,3-thiazolin-4-one derivatives often involves the condensation of a thiol-containing compound with a suitable nitrogen-containing heterocycle precursor.[1][2][3] Depending on the specific synthetic route to this compound, common impurities may include unreacted starting materials like thioglycolic acid derivatives and cyanoacetic acid derivatives, as well as polymeric byproducts. The thiazolinone ring itself can be susceptible to hydrolysis under certain pH conditions, leading to ring-opened impurities.[4] Therefore, purification strategies must be designed to effectively remove these diverse contaminants.

Purification Strategies: A Comparative Overview

Two primary techniques are recommended for the purification of this compound: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired scale of purification.

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid sample. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities behind in the solution.

  • Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase.[5] It is particularly useful for separating complex mixtures or when recrystallization is ineffective. For this compound, normal-phase chromatography using silica gel is a suitable approach.

Protocol 1: Recrystallization

This protocol is ideal for purifying batches of this compound that are already of moderate purity (>90%). The key to successful recrystallization is the selection of an appropriate solvent system.

Solvent Selection:

An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Based on the polar nature of the thiazolinone and nitrile functionalities, polar protic and aprotic solvents are good candidates.

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale
Ethanol78Polar ProticOften a good choice for moderately polar organic compounds.
Isopropanol82Polar ProticSimilar to ethanol, but can offer different solubility characteristics.
Acetonitrile82Polar AproticThe nitrile functionality may enhance solubility in acetonitrile.[6]
Ethyl Acetate77Moderately PolarMay be used in a solvent/anti-solvent system with a non-polar solvent like hexanes.
Step-by-Step Protocol:
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

This protocol is recommended for mixtures with significant impurities or for separating compounds with similar polarities.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography prep_slurry Prepare Silica Gel Slurry pack_column Pack the Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Prepare Sample prep_sample->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Workflow for flash column chromatography.

Step-by-Step Protocol:
  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.[7]

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase. A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.[8]

    • Collect fractions in test tubes or other suitable containers.

  • Analysis of Fractions:

    • Monitor the separation by TLC. Spot each fraction onto a TLC plate and develop it in the appropriate solvent system.

    • Visualize the spots under UV light or by staining.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure product.

    • Remove the solvent by rotary evaporation to yield the purified this compound.

Purity Assessment

After purification, it is essential to assess the purity of the compound. A combination of analytical techniques should be employed to ensure the absence of impurities.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Results for Pure Compound
HPLC-UV Quantify purity and detect non-volatile impurities.[9][10]A single major peak corresponding to the product. Purity >95% is typically desired.
¹H and ¹³C NMR Confirm the chemical structure and detect proton- and carbon-containing impurities.[11][12]Spectra should be consistent with the expected structure, with no significant unassigned signals.
Mass Spectrometry Confirm the molecular weight.A molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Spectroscopy Confirm the presence of key functional groups.Characteristic peaks for C=O, C≡N, and C=N bonds.
Logical Flow for Purity Verification

G cluster_confirmation Confirmation Purified_Sample Purified Sample HPLC HPLC Analysis Purified_Sample->HPLC Quantitative Purity NMR NMR Spectroscopy Purified_Sample->NMR Structural Integrity MS Mass Spectrometry Purified_Sample->MS Molecular Weight Final_Confirmation Purity and Structure Confirmed HPLC->Final_Confirmation NMR->Final_Confirmation MS->Final_Confirmation

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Thiazolin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,3-thiazolin-4-one derivatives, focusing specifically on challenges related to the formation of the exocyclic double bond via Knoevenagel condensation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. We will move beyond simple procedural steps to explore the causality behind common side reactions and provide robust, field-tested troubleshooting strategies.

Section 1: Foundational Synthesis & Core Mechanism

Q1: What is the primary synthetic route to 5-substituted-1,3-thiazolin-4-ones, and what is the underlying mechanism?

A1: The most prevalent and versatile method for introducing the critical C5-exocyclic double bond in this scaffold is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a 1,3-thiazolidin-4-one derivative) with an aldehyde or ketone.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step, which drives the reaction to completion.

The choice of base is critical; it must be strong enough to deprotonate the C5-methylene group of the thiazolidinone ring but mild enough to prevent the self-condensation of the aldehyde starting material.[2] Piperidine or pyridine are commonly employed for this purpose.[3][4]

Below is a generalized workflow for this synthetic approach.

G cluster_0 Phase 1: Reaction Setup cluster_1 Phase 2: Condensation cluster_2 Phase 3: Work-up & Purification SMs Starting Materials (Thiazolidin-4-one + Aldehyde) Reaction Knoevenagel Condensation - Nucleophilic Addition - Dehydration (Water Removal) SMs->Reaction Solvent Solvent System (e.g., EtOH, AcOH) Solvent->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Workup Quenching & Extraction Reaction->Workup Crude Crude Product (Target + Side Products) Workup->Crude Purification Purification (Recrystallization or Chromatography) Crude->Purification Final Pure 1,3-Thiazolin-4-one (>95% Purity) Purification->Final G Start Thiazolidinone + Aldehyde Condensation Knoevenagel Condensation Start->Condensation Base Catalyst Aldol Aldehyde Self-Condensation (Polymer) Start->Aldol [Base] Dimer Oxidative Dimerization (Birhodanine) Start->Dimer [Base, O2] Product Desired Product (α,β-Unsaturated) Condensation->Product Michael Michael Addition (Product + Starting Material) Product->Michael + Thiazolidinone Enolate

Sources

Thiazolidinone Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazolidinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the intricacies of synthesizing 4-thiazolidinone scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to diagnose and resolve experimental challenges effectively.

This guide is structured as an interactive FAQ, addressing the most common issues encountered in the lab. We will explore the causality behind these problems and provide validated, step-by-step solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield, or no product at all. What are the most likely causes?

This is one of the most frequent issues in thiazolidinone synthesis, which is fundamentally a multi-component condensation reaction. The problem can almost always be traced back to one of three areas: reagent quality, reaction conditions, or inefficient water removal.

A1: Root Cause Analysis for Low Yield

  • Reagent Integrity is Paramount:

    • Thioglycolic Acid: This is your most sensitive reagent. It is notoriously prone to air oxidation, leading to the formation of dithiodiglycolic acid. This dimer is unreactive and a common impurity. Always use freshly opened or distilled thioglycolic acid. If you suspect oxidation, you can purify it by vacuum distillation.

    • Aldehydes/Ketones: Aromatic aldehydes can oxidize to carboxylic acids upon prolonged storage. Aliphatic aldehydes can polymerize. Ensure their purity by checking the melting/boiling point or running a quick NMR.

    • Amines: Primary amines are generally stable, but their purity should not be taken for granted. Ensure they are free from contaminants.

  • Optimizing Reaction Conditions:

    • Solvent Choice: The solvent plays a critical role in managing water removal. Toluene is the most common and effective choice as it forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus. Benzene can also be used. While polar aprotic solvents like DMF or DMSO can be used, they make water removal more challenging and can lead to side reactions at higher temperatures.

    • Temperature Control: The reaction typically requires heat to drive the condensation. A temperature range of 80-120 °C is standard, corresponding to the reflux temperature of solvents like toluene. Insufficient heat will result in a sluggish reaction, while excessive heat can promote side product formation.

  • The Critical Role of Water Removal: The formation of both the initial imine (from the amine and aldehyde) and the subsequent cyclization with thioglycolic acid are condensation reactions that release water. According to Le Chatelier's principle, this water must be removed to drive the equilibrium towards the product.

    • Dean-Stark Apparatus: This is the most effective method. It physically sequesters the water-toluene azeotrope, preventing water from participating in reverse reactions. Ensure the apparatus is set up correctly and the collection arm is filling as the reaction progresses.

    • Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, often by efficiently removing water and overcoming activation energy barriers.

Below is a decision tree to guide your troubleshooting process for low-yield reactions.

low_yield_troubleshooting start Low or No Yield Observed reagent_check Step 1: Verify Reagent Purity start->reagent_check tga_purity Is Thioglycolic Acid fresh/distilled? reagent_check->tga_purity conditions_check Step 2: Assess Reaction Conditions solvent_choice Is Toluene/Benzene being used? conditions_check->solvent_choice water_removal_check Step 3: Evaluate Water Removal dean_stark Is a Dean-Stark trap in use and collecting water? water_removal_check->dean_stark aldehyde_purity Is Aldehyde/Ketone pure? tga_purity->aldehyde_purity Yes solution_tga Action: Use fresh or vacuum-distilled Thioglycolic Acid. tga_purity->solution_tga No aldehyde_purity->conditions_check Yes solution_aldehyde Action: Purify aldehyde (distill/recrystallize) or use fresh bottle. aldehyde_purity->solution_aldehyde No temp_choice Is reaction at reflux (80-120°C)? solvent_choice->temp_choice Yes solution_solvent Action: Switch to Toluene and use a Dean-Stark trap. solvent_choice->solution_solvent No temp_choice->water_removal_check Yes solution_temp Action: Ensure vigorous reflux is maintained. temp_choice->solution_temp No solution_dean_stark Action: Check setup. Ensure proper condensation and collection. dean_stark->solution_dean_stark No success Yield Improved dean_stark->success Yes solution_tga->reagent_check solution_aldehyde->reagent_check solution_solvent->conditions_check solution_temp->conditions_check solution_dean_stark->water_removal_check

Caption: Troubleshooting decision tree for low-yield thiazolidinone synthesis.
Q2: My reaction mixture is turning dark, and my final product is contaminated with significant side products. How can I get a cleaner reaction?

A2: Minimizing Side Product Formation

Dark reaction colors and the presence of impurities often point to side reactions, which can be controlled by modifying the reaction setup and order of addition. The most common one-pot method involves mixing the amine, aldehyde, and thioglycolic acid together. However, a stepwise approach often yields a cleaner product.

  • The Stepwise Advantage: The key is to form the imine intermediate first before introducing the nucleophilic thiol.

    • Pre-form the Imine: In a flask equipped with a Dean-Stark trap, dissolve the amine and aldehyde in toluene. Reflux this mixture for 1-2 hours to form the Schiff base (imine) and remove the first equivalent of water.

    • Introduce Thioglycolic Acid: After the initial water evolution ceases, allow the mixture to cool slightly and then add the thioglycolic acid. Resume reflux. The thiol will then attack the imine carbon, followed by cyclization to form the thiazolidinone ring, releasing the second equivalent of water.

This method prevents thioglycolic acid from reacting with the aldehyde directly (forming a hemithioacetal) or with itself, which are common side reactions that contribute to impurities.

Method Pros Cons Best For
One-Pot Faster, simpler setupHigher chance of side products, darker reaction mixtureRapid screening, robust substrates
Stepwise Cleaner reaction profile, higher purity, better yieldLonger reaction time, more handling stepsSensitive substrates, scale-up, achieving high purity
Q3: My product has crashed out of the reaction, but it's an oily, sticky solid that I can't purify. What are the best practices for isolation and purification?

A3: Strategies for Purification

Thiazolidinones, particularly those with aliphatic chains or certain aromatic substituents, can be challenging to crystallize. A systematic approach to work-up and purification is essential.

  • Post-Reaction Work-up:

    • Cooling: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Neutralization: The reaction is acidic due to thioglycolic acid. Dilute the mixture with an organic solvent like ethyl acetate and wash it with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. This is a critical step; unreacted acid can make the product oily.

    • Brine Wash: Follow with a wash using saturated sodium chloride (brine) solution to remove excess water.

    • Drying & Concentration: Dry the organic layer over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Inducing Crystallization:

    • Solvent Trituration: If you obtain an oil after concentration, try trituration. Add a non-polar solvent in which your product is poorly soluble, such as hexane or diethyl ether. Use a spatula to scratch the inside of the flask, which can provide nucleation sites for crystal growth.

    • Recrystallization: If a crude solid is obtained, recrystallization is the best method for purification. Ethanol is often a good starting solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. If it oils out, try a solvent/anti-solvent system like ethyl acetate/hexane or dichloromethane/hexane.

  • Column Chromatography: If crystallization fails, column chromatography is your most reliable option.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane (or petroleum ether) is typically effective. Start with a low polarity (e.g., 5% EtOAc in hexane) and gradually increase the polarity. The thiazolidinone product is moderately polar and should elute accordingly.

The general workflow from reaction to pure product is visualized below.

synthesis_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase start Combine Reagents in Toluene reflux Reflux with Dean-Stark Trap start->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete wash Wash with NaHCO3 & Brine cool->wash dry Dry (Na2SO4) & Concentrate wash->dry crude Crude Product (Solid or Oil) dry->crude recrystallize Recrystallize (e.g., Ethanol) crude->recrystallize chromatography Column Chromatography (Silica, Hex/EtOAc) crude->chromatography pure_solid Pure Crystalline Product recrystallize->pure_solid chromatography->pure_solid

Caption: General workflow for thiazolidinone synthesis, work-up, and purification.
Q4: How can I confirm I have successfully synthesized my target thiazolidinone using spectroscopic methods?

A4: Spectroscopic Signatures of 4-Thiazolidinones

Correct interpretation of spectroscopic data is the final, crucial step for structure validation. 4-Thiazolidinones have several characteristic signals.

Technique Key Signal Expected Chemical Shift / Frequency Notes
¹H NMR C-5 Methylene Protons (-S-CH₂-CO-)3.5 - 4.0 ppm (singlet)This is often a sharp, characteristic singlet integrating to 2H.
C-2 Methine Proton (-N-CH(R)-S-)5.0 - 6.0 ppm (singlet)The chemical shift can vary based on the substituent (R) at the C-2 position.
N-H Proton8.0 - 10.0 ppm (broad singlet)This signal may be broader and its position can be concentration-dependent.
¹³C NMR C-4 Carbonyl Carbon (-C=O)165 - 175 ppmThe most downfield signal, characteristic of a carbonyl group.
C-2 Carbon55 - 70 ppmThe carbon atom situated between the two heteroatoms (N and S).
C-5 Carbon30 - 40 ppmThe methylene carbon adjacent to the sulfur atom.
IR Spec. C=O Stretch (Amide)1680 - 1720 cm⁻¹A strong, sharp absorption band is expected in this region.
N-H Stretch3100 - 3300 cm⁻¹A moderate, sometimes broad, absorption.

These values provide a reliable diagnostic checklist. For instance, the presence of a strong IR absorption around 1700 cm⁻¹ and a singlet in the ¹H NMR spectrum around 3.8 ppm are strong indicators of the formation of the 4-thiazolidinone ring.

Protocol: A Validated Stepwise Synthesis of 2-phenyl-3-phenylthiazolidin-4-one

This protocol illustrates the stepwise method for a clean and high-yield synthesis.

Materials:

  • Benzaldehyde (1.0 eq)

  • Aniline (1.0 eq)

  • Thioglycolic acid (1.1 eq)

  • Toluene

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethanol (for recrystallization)

Procedure:

  • Imine Formation: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add toluene (100 mL), benzaldehyde (1.0 eq), and aniline (1.0 eq).

  • Reflux the mixture vigorously. Monitor the collection of water in the Dean-Stark arm. Continue refluxing for 2 hours or until water evolution ceases.

  • Cyclization: Cool the reaction mixture to approximately 60 °C. Add thioglycolic acid (1.1 eq) dropwise via a dropping funnel.

  • Resume reflux and continue for another 3-4 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane).

  • Work-up: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as white crystals.

References

  • Banu, S., & Kumar, S. (2020). Microwave-Assisted One-Pot Synthesis of Thiazolidin-4-ones as Potent Antimicrobial Agents. Asian Journal of Chemistry. [Link]

  • Surrey, A. R. (1947). The Synthesis of 2-Substituted-4-thiazolidones. Journal of the American Chemical Society. [Link]

  • Gouda, M. A., Eldien, H. F., & Girges, M. M. (2015). Synthesis and characterization of some new 4-thiazolidinones. Journal of Saudi Chemical Society. [Link]

Technical Support Center: Purification of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with 1,3-Thiazolin-4-one-2-acetonitrile. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the unique purification challenges associated with this heterocyclic compound. As specialists in synthetic and medicinal chemistry, we understand that isolating a target molecule in high purity is paramount for reliable downstream applications. This resource synthesizes our field experience with established chemical principles to help you navigate the complexities of your purification workflow.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound. Each question is framed around a common experimental problem, followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.

Question 1: "My crude product is a dark, oily residue, and I'm struggling to isolate a solid. What are my next steps?"

This is a frequent challenge, often indicating the presence of significant impurities, residual solvent, or byproducts from the synthesis. The key is a systematic approach to remove these contaminants without degrading the target compound.

Underlying Causes & Mechanistic Insights:

  • Residual Solvents: High-boiling point solvents used in synthesis (e.g., DMF, DMSO) can be difficult to remove under standard vacuum and may trap impurities.

  • Polymeric Byproducts: Thiazolidinone scaffolds can be susceptible to self-condensation or polymerization under harsh reaction conditions (e.g., excessive heat or prolonged reaction times).

  • Acidic/Basic Impurities: Unreacted starting materials or reagents, such as thioglycolic acid or amine bases, can form salts and contribute to the oily consistency.

Troubleshooting Protocol:

  • Aqueous Work-up & Liquid-Liquid Extraction (LLE):

    • Dissolve the crude oil in a water-immiscible organic solvent with moderate polarity, such as ethyl acetate or dichloromethane.

    • Perform a series of aqueous washes to remove specific impurity classes:

      • Saturated Sodium Bicarbonate (NaHCO₃) Solution: Neutralizes and removes acidic impurities like residual thioglycolic acid.

      • Dilute Hydrochloric Acid (HCl) (1M): Removes basic impurities, such as unreacted amines or pyridine.

      • Brine (Saturated NaCl Solution): Removes residual water from the organic layer and helps to break up emulsions.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. This step is crucial to remove water, which can inhibit crystallization.

  • Solvent Trituration:

    • If the residue from LLE is still oily but appears cleaner, attempt trituration. This involves stirring the oil with a solvent in which the target compound is poorly soluble, but the impurities are highly soluble.

    • Recommended Solvents: Start with a non-polar solvent like hexanes or diethyl ether. Add a small amount to the oil and stir vigorously. The desired product may precipitate as a solid, which can then be collected by filtration.

  • Chromatographic Purification:

    • If the above methods fail, flash column chromatography is the most effective next step. A systematic approach to developing a chromatographic method is essential.

Experimental Workflow for Troubleshooting an Oily Product

start Crude Oily Product lle Liquid-Liquid Extraction (EtOAc/Water Washes) start->lle dry Dry Organic Layer & Concentrate lle->dry trituration Trituration (e.g., with Diethyl Ether) dry->trituration solid_product Solid Product trituration->solid_product Success still_oily Still Oily/Impure trituration->still_oily Failure chromatography Flash Column Chromatography chromatography->solid_product still_oily->chromatography

Caption: Decision workflow for purifying an oily crude product.

Question 2: "I'm seeing multiple spots on my TLC plate that are very close together. How can I improve my chromatographic separation?"

Poor resolution in thin-layer chromatography (TLC) is a strong indicator that flash column chromatography will also be challenging. This often points to co-eluting impurities with similar polarity to your target compound.

Underlying Causes & Mechanistic Insights:

  • Structural Analogs: Byproducts of the synthesis may be structurally very similar to this compound, differing only by a small functional group, leading to similar polarities.

  • Isomers: The presence of tautomers or geometric isomers can sometimes manifest as closely running spots on TLC.

  • Incorrect Solvent System: The chosen mobile phase may not have the optimal polarity or selectivity to resolve the components of the mixture.

Troubleshooting Protocol:

  • Systematic Solvent System Screening:

    • The goal is to find a solvent system that provides a target Rf value of 0.25-0.35 for your product, as this typically translates well to column chromatography.

    • Start with a standard solvent system like Hexanes:Ethyl Acetate . Prepare several TLC chambers with varying ratios (e.g., 9:1, 7:3, 1:1, 3:7).

    • If resolution is still poor, introduce a different solvent to change the selectivity of the mobile phase.

      • Dichloromethane (DCM): Can be used in a DCM:Methanol system for more polar compounds.

      • Toluene: Can offer different selectivity due to π-π interactions.

      • Small amount of Acetic Acid or Triethylamine: Adding a modifier (~0.5%) can improve peak shape and resolution if your compound or impurities are acidic or basic.

  • Choice of Stationary Phase:

    • While silica gel is the most common stationary phase, consider alternatives if you cannot achieve separation.

    • Alumina (basic or neutral): Can be effective if your compound is sensitive to the acidic nature of silica.

    • Reverse-Phase Silica (C18): Uses polar mobile phases (e.g., water/acetonitrile or water/methanol) and separates compounds based on hydrophobicity. This can be very effective for separating compounds that are difficult to resolve on normal phase silica.[1][2]

Data Summary: Recommended Starting Solvent Systems for TLC

Solvent SystemRatio (v/v)PolarityNotes
Hexanes:Ethyl Acetate7:3 to 1:1Low to MediumStandard starting point for many organic compounds.
Dichloromethane:Methanol98:2 to 95:5Medium to HighGood for more polar compounds.
Toluene:Ethyl Acetate8:2 to 1:1MediumOffers different selectivity based on aromaticity.
Question 3: "My purified product seems to degrade over time, showing new spots on the TLC. How can I improve its stability?"

The 1,3-thiazolin-4-one core can be susceptible to degradation, particularly hydrolysis of the lactam ring or reactions involving the active methylene group of the acetonitrile side chain.

Underlying Causes & Mechanistic Insights:

  • Hydrolysis: The amide (lactam) bond within the thiazolinone ring can be susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts.

  • Oxidation: The sulfur atom in the thiazoline ring can be oxidized.

  • Light Sensitivity: Many heterocyclic compounds are sensitive to UV light, which can promote decomposition.

Troubleshooting Protocol:

  • Purification Conditions:

    • If using chromatography, ensure solvents are dry and of high purity.

    • Avoid prolonged exposure to acidic or basic conditions. If an acid or base modifier was used in chromatography, ensure it is thoroughly removed during solvent evaporation.

  • Storage:

    • Store the purified solid in a sealed vial under an inert atmosphere (e.g., argon or nitrogen).

    • Keep the vial in a desiccator to protect from moisture.

    • Store at low temperatures (-20 °C is recommended).

    • Protect from light by using an amber vial or wrapping the vial in aluminum foil.

  • Purity Analysis:

    • Use a reliable method like High-Performance Liquid Chromatography (HPLC) to accurately assess purity immediately after purification and over time. HPLC can provide quantitative data on degradation products.[3][4] An isocratic method using a C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[3]

Logical Flow for Ensuring Product Stability

start Freshly Purified Product storage Store Under Inert Atmosphere (Ar or N₂), -20°C, Dark start->storage purity_check Analyze Purity (TLC/HPLC) storage->purity_check After 1 week stable Product is Stable purity_check->stable No new impurities unstable Degradation Observed purity_check->unstable New impurities detected repurify Re-purify if Necessary unstable->repurify

Caption: Workflow for assessing and maintaining product stability.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound is typically expected to be a solid, ranging in color from off-white to pale yellow. The melting point would be a sharp range, but as it is not a commonly cited compound, it is critical to rely on spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for definitive identification and purity assessment.[5]

Q2: Which analytical techniques are best for confirming the purity of my final product?

A combination of techniques is always recommended:

  • ¹H and ¹³C NMR: Will confirm the chemical structure and identify any organic impurities. The absence of signals from starting materials or byproducts is a key indicator of purity.

  • LC-MS: Liquid Chromatography-Mass Spectrometry will provide both the retention time (an indicator of purity) and the mass-to-charge ratio, confirming the molecular weight of your compound (140.16 g/mol for C₅H₄N₂OS).[6]

  • HPLC with UV detection: This is the gold standard for quantitative purity analysis.[1][2][3][4] A wavelength of around 275-285 nm would be a reasonable starting point for detection, based on similar structures.[4]

Q3: Can I use recrystallization for purification? If so, what solvents are recommended?

Yes, recrystallization is an excellent method for final purification if a suitable solvent can be found. The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Recommended Solvents to Screen:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate / Hexane mixture (a binary system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added dropwise until turbidity appears, then reheated to dissolve and cooled slowly).

Q4: Are there any specific safety precautions I should take when handling this compound?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

References

  • Barazorda-Ccahuana, H. L., et al. (2018). Efficient synthetic procedure to new 2-imino-1,3-thiazolines and thiazolidin-4-ones promoted by acetonitrile electrogenerated base. New Journal of Chemistry. Available at: [Link]

  • Barazorda-Ccahuana, H. L., et al. (2018). Efficient synthetic procedure to new 2-imino-1,3- thiazolines and thiazolidin-4-ones promoted by acetonitrile. RSC Publishing. Available at: [Link]

  • Al-Shehri, M. M., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. Molecules. Available at: [Link]

  • Al-Shehri, M. M., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. PubMed. Available at: [Link]

  • Al-Shehri, M. M., et al. (2023). Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]

  • Kandeel, K. M. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. ARKIVOC. Available at: [Link]

  • PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Enhancing the Stability of 1,3-Thiazolin-4-one Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable insights into stabilizing 1,3-Thiazolin-4-one-2-acetonitrile and related derivatives in solution. Understanding and controlling the stability of these promising heterocyclic compounds is critical for obtaining reliable experimental data and developing robust formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common stability challenges encountered during experimental work. The advice provided is grounded in the fundamental chemical principles governing the thiazolinone scaffold.

Q1: My compound, this compound, is rapidly degrading in my standard PBS buffer (pH 7.4). What is the likely cause and my first troubleshooting step?

A1: The primary cause is most likely base-catalyzed hydrolysis. The 1,3-thiazolin-4-one ring contains an endocyclic amide-like bond (a thioester linkage) that is highly susceptible to cleavage under neutral to alkaline conditions.[1][2][3] At pH 7.4, hydroxide ions in the solution act as nucleophiles, attacking the carbonyl carbon (C4) of the ring, leading to ring-opening. The rate of this degradation increases significantly with rising pH.[2][3]

Your first troubleshooting step should be to investigate the effect of pH on your compound's stability. Prepare a series of buffers with different pH values, focusing on the acidic range (e.g., pH 3, 4, 5, and 6). Many thiazolinone-based compounds exhibit maximum stability in mildly acidic conditions (pH 4-5), which minimizes both base-catalyzed and strong acid-catalyzed hydrolysis.[1][4]

Q2: I've switched to an acetate buffer at pH 4.5 and see improved stability, but some degradation still occurs over 24 hours. What other factors should I consider?

A2: While pH is the dominant factor, several other variables can contribute to degradation:

  • Temperature: Degradation reactions are accelerated by higher temperatures.[1][3] Always prepare solutions fresh and store them at reduced temperatures (e.g., 2-8°C) or frozen (-20°C or -80°C) for longer-term storage. Conduct your experiments at the lowest practical temperature.

  • Oxidation: The sulfur atom in the thiazolinone ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, altering the compound's biological activity and analytical profile.[5] This is particularly relevant if your experimental setup involves exposure to air for extended periods or if your solvents contain peroxide impurities.

  • Photodegradation: Thiazolinone and related heterocyclic structures can be sensitive to light, especially UV radiation.[1][6] Exposure to ambient laboratory light or sunlight can initiate photochemical reactions, leading to ring cleavage or isomerization.[1]

Troubleshooting Steps:

  • Control Temperature: Run a parallel experiment at 4°C to see if the degradation rate decreases.

  • Deoxygenate Solvents: If oxidation is suspected, prepare your solutions using solvents that have been sparged with an inert gas like nitrogen or argon.

  • Protect from Light: Conduct experiments in amber vials or cover your glassware with aluminum foil to assess for photostability.[7]

Q3: My HPLC analysis shows a new, more polar peak appearing over time. How can I identify this degradant?

A3: A more polar peak is a classic sign of hydrolysis. The ring-opening of the thiazolinone core exposes polar functional groups (e.g., a carboxylic acid and a thiol), which are more hydrophilic and will have a shorter retention time on a reverse-phase HPLC column.

To confirm the identity, you should perform a forced degradation study .[7][8][9] This involves intentionally degrading your compound under controlled conditions to generate sufficient quantities of the degradants for characterization. By comparing the retention time of the peak from your stability study with those generated under specific stress conditions (e.g., base hydrolysis), you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining the molecular weight of the degradant.

Q4: Can I add stabilizers to my solution to prevent degradation?

A4: Yes, the use of excipients or stabilizers is a common strategy.

  • Antioxidants: If you suspect oxidative degradation, adding an antioxidant can be effective. Common choices include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or thiols like dithiothreitol (DTT). The choice depends on compatibility with your downstream application.

  • Chelating Agents: Trace metal ions in your buffer can sometimes catalyze degradation. Adding a small amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can sequester these ions and improve stability.

  • Co-solvents: If your compound has poor aqueous solubility, forcing it into solution might stress the molecule. Using a water-miscible organic co-solvent (e.g., DMSO, ethanol) to create a stock solution, which is then diluted into the aqueous buffer, can sometimes improve stability. However, be mindful that co-solvents can also influence the rate of hydrolysis.

Experimental Protocols & Methodologies

Protocol 1: pH-Rate Profile Study

This protocol determines the optimal pH for the stability of your compound in solution.

Objective: To identify the pH at which this compound exhibits the lowest rate of degradation.

Materials:

  • This compound

  • Buffer systems (e.g., Citrate for pH 3-4, Acetate for pH 4-5.5, Phosphate for pH 6-8)

  • HPLC system with a suitable C18 column

  • pH meter, volumetric flasks, pipettes

  • Constant temperature incubator/water bath (set to 25°C)

Procedure:

  • Prepare Buffers: Prepare a series of buffers at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) at a fixed ionic strength (e.g., 50 mM).

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Initiate Study: Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final percentage of the organic solvent is low (<1%) to minimize its effect.

  • Time Point Zero (T0): Immediately after preparation, inject an aliquot of each solution into the HPLC to determine the initial concentration.

  • Incubation: Store all solutions in a constant temperature incubator at 25°C, protected from light.

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis: For each pH, plot the percentage of the compound remaining versus time. Determine the degradation rate constant (k) from the slope of the line. A plot of log(k) versus pH will reveal the pH of maximum stability.

Protocol 2: Forced Degradation Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[7][8][10]

Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.

Conditions (run in parallel):

  • Acid Hydrolysis: Dissolve compound in 0.1 M HCl. Heat at 60°C for 4-8 hours.

  • Base Hydrolysis: Dissolve compound in 0.1 M NaOH. Keep at room temperature for 1-4 hours.[11]

  • Oxidative Degradation: Dissolve compound in 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8-12 hours.[11]

  • Thermal Degradation: Store a solid sample of the compound at 80°C for 24 hours. Dissolve and analyze.

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light exposure of at least 1.2 million lux hours.[7]

Procedure:

  • For each condition, prepare a solution of the compound (e.g., 1 mg/mL).

  • Expose the solutions to the stress conditions outlined above.

  • At the end of the exposure period, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by HPLC-UV and LC-MS to separate and identify the parent compound and its degradants. Aim for 10-20% degradation for optimal results.[10]

Data & Visualization

Table 1: Representative Stability Data for a Thiazolinone Derivative
Condition% Compound Remaining (24h)Major Degradant Observed (HPLC)
pH 3.0 (Acetate Buffer, 25°C)98.5%Minor unknown peak
pH 4.5 (Acetate Buffer, 25°C)99.2%Not Detected
pH 7.4 (Phosphate Buffer, 25°C)65.3%Polar Peak 1 (Hydrolysis Product)
pH 9.0 (Borate Buffer, 25°C)15.8%Polar Peak 1 (Hydrolysis Product)
pH 4.5 + 3% H₂O₂ (25°C)82.1%Non-polar Peak 2 (Oxidation Product)
pH 4.5 (Protected from Light)99.3%Not Detected
pH 4.5 (Exposed to UV Light)91.0%Multiple minor peaks

This data is illustrative and serves as an example of expected trends.

Diagrams

The following diagrams illustrate the key chemical pathways and logical workflows discussed in this guide.

G cluster_main Primary Degradation Pathways Compound 1,3-Thiazolin-4-one Core Structure Hydrolysis Ring-Opened Product (Thio-amide Acid) Compound->Hydrolysis Base (OH⁻) or Acid (H⁺) Catalysis Oxidation Sulfoxide / Sulfone Derivative Compound->Oxidation Oxidizing Agent (e.g., H₂O₂, O₂) Photodegradation Isomers / Fragments Compound->Photodegradation UV/Vis Light (hν)

Caption: Key degradation pathways for the 1,3-Thiazolin-4-one scaffold.

Caption: Troubleshooting workflow for stabilizing thiazolinone derivatives.

References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information. [Link]

  • Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]

  • Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. ResearchGate. [Link]

  • Photocatalytic degradation of methylisothiazolinone in water by TiO2 and TiO2/persulfate systems with simulated solar radiation. ScienceDirect. [Link]

  • Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. [Link]

  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Potency of Thiazolinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazolinone-based compound development. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on optimizing the potency and efficacy of this important class of molecules. Here, we move beyond simple protocols to address the underlying principles and troubleshoot the common challenges encountered in the lab.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts in Potency Enhancement

This section addresses fundamental questions regarding the strategic optimization of thiazolinone derivatives.

Question 1: We have a hit thiazolinone compound with micromolar activity. What are the primary structural sites we should target for initial potency optimization?

Answer: The thiazolinone scaffold offers several key positions for modification that have consistently been shown to influence potency. Based on extensive Structure-Activity Relationship (SAR) studies, the initial focus should be on three primary sites:

  • The N-3 Position: This nitrogen atom is frequently substituted with various alkyl, aryl, or heterocyclic groups. The nature of this substituent can significantly impact ligand-receptor interactions, solubility, and metabolic stability.

  • The C-2 Position: Substitution at this position, often with amino or substituted phenylamino groups, is critical for modulating the compound's electronic properties and its ability to form key hydrogen bonds with the target protein.

  • The C-5 Position: This position is often a point for introducing diversity. Modifications here can influence the compound's conformation and provide vectors for exploring larger pockets within the binding site.

Prioritization of these sites should be guided by any existing structural biology data for your target or by computational docking studies. If no structural data is available, a systematic exploration starting with the N-3 and C-2 positions is a robust strategy.

Question 2: Our new series of thiazolinone derivatives shows increased potency but suffers from poor aqueous solubility. How can we address this without sacrificing activity?

Answer: This is a classic challenge in drug development known as the "potency-solubility trade-off." Several strategies can be employed to mitigate this issue:

  • Introduction of Polar Groups: Judiciously adding polar functional groups, such as hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains, can enhance aqueous solubility. The key is to place these groups on solvent-exposed regions of the molecule, as predicted by molecular modeling, to avoid disrupting critical binding interactions.

  • Use of Bioisosteres: Replacing lipophilic moieties with polar bioisosteres can be effective. For example, a phenyl ring could be replaced with a pyridine or pyrimidine ring to introduce a nitrogen atom, which can act as a hydrogen bond acceptor and improve solubility.

  • Prodrug Strategies: A prodrug approach involves masking a key functional group with a more soluble moiety that is cleaved in vivo to release the active compound. For instance, a phosphate group could be added to a hydroxyl group to dramatically increase solubility.

It is crucial to test each new analogue for both potency and solubility to ensure that gains in one area do not come at an unacceptable cost to the other.

Question 3: We are observing significant cytotoxicity with our lead thiazolinone compound that appears to be off-target. What are the potential mechanisms, and how can we mitigate this?

Answer: Thiazolinone-based compounds, particularly those with a rhodanine-like substructure, can be prone to non-specific activity and cytotoxicity through several mechanisms:

  • Pan-Assay Interference Compounds (PAINS): Some thiazolinones can act as PAINS, meaning they interfere with assay technologies rather than specifically inhibiting the target. This can occur through aggregation, redox cycling, or covalent modification of assay components.

  • Covalent Modification: The thiazolinone ring can, under certain conditions, be susceptible to nucleophilic attack, leading to covalent modification of off-target proteins.

  • Mitochondrial Toxicity: Some compounds can disrupt mitochondrial function, leading to apoptosis.

To address this, we recommend the following workflow:

  • Assay Counter-screens: Test your compound in an assay that uses a different technology (e.g., fluorescence polarization vs. enzymatic assay) to rule out assay interference. The inclusion of a high concentration of a non-ionic detergent like Triton X-100 in the assay buffer can also help to disrupt non-specific aggregation.

  • Structural "Alert" Analysis: Analyze your compound's structure for known reactive moieties. If present, design analogues that remove or mask these groups.

  • Cell-Based Viability Assays: Employ multiple cell viability assays (e.g., MTT, CellTiter-Glo) using different cell lines to confirm the cytotoxicity and understand its breadth.

  • SAR on Cytotoxicity: Just as you run SAR for potency, you should also run it for cytotoxicity. This can help to identify the structural features responsible for the toxic effects, which may be separable from the features driving potency.

Part 2: Troubleshooting Guides - Overcoming Common Experimental Hurdles

This section provides a structured approach to diagnosing and solving specific problems you may encounter during your experimental work.

Problem 1: Low Yields in Hantzsch Thiazole Synthesis for Thiazolinone Precursors

Scenario: "We are attempting a Hantzsch synthesis to create a key 2-aminothiazole intermediate for our thiazolinone series, but the reaction yield is consistently below 20%."

Troubleshooting Workflow: Hantzsch Synthesis Optimization

Hantzsch_Troubleshooting start Low Yield (<20%) reagents Step 1: Reagent Quality Check α-haloketone: Freshly prepared or purified? Thiourea/Thioamide: Purity and dryness? start->reagents Initiate Diagnosis solvent Step 2: Solvent & Temperature Solvent: Anhydrous ethanol/DMF? Temperature: Refluxing? Too high/low? reagents->solvent Reagents OK workup Step 3: Work-up & Purification pH during work-up: Neutralized to precipitate product? Purification: Recrystallization vs. Chromatography? solvent->workup Conditions OK result Improved Yield (>60%) workup->result Process Optimized

Caption: Troubleshooting workflow for low-yield Hantzsch synthesis.

Diagnostic Steps & Solutions:

  • Verify Reagent Quality & Stoichiometry:

    • Cause: The α-haloketone starting material is highly reactive and can decompose upon storage. Thiourea or thioamides can absorb moisture.

    • Solution: Use freshly prepared or purified α-haloketone. Ensure the thiourea is dry and of high purity. Run the reaction with a slight excess (1.1 to 1.2 equivalents) of the thiourea component.

  • Optimize Solvent and Temperature:

    • Cause: The reaction is sensitive to both solvent polarity and temperature. Inadequate heat can lead to slow reaction rates, while excessive heat can cause decomposition.

    • Solution: Anhydrous ethanol is the standard solvent and generally works well. If solubility is an issue, consider DMF. Ensure the reaction is brought to a gentle reflux and monitored by TLC. A time-course study can help determine the optimal reaction time.

  • Refine the Work-up Procedure:

    • Cause: The 2-aminothiazole product is often a salt (e.g., hydrobromide) and may be soluble in the reaction mixture. Improper pH adjustment during work-up can lead to loss of product.

    • Solution: After cooling the reaction, carefully neutralize it with a base like aqueous sodium bicarbonate or ammonia until the product precipitates. Check the pH to ensure you are not making the solution too basic, which can cause side reactions.

  • Select the Right Purification Method:

    • Cause: The crude product may contain unreacted starting materials or side products that co-precipitate.

    • Solution: Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective for purifying the 2-aminothiazole product. If the product is an oil or difficult to crystallize, column chromatography on silica gel may be necessary.

Problem 2: Inconsistent IC50 Values in Biochemical Assays

Scenario: "We are testing our thiazolinone compounds in an enzymatic assay, but the IC50 values are not reproducible between experiments."

Troubleshooting Workflow: Assay Reproducibility

Assay_Troubleshooting start Inconsistent IC50 Values compound Compound Integrity Purity Check (LC-MS, NMR) Solubility in DMSO Fresh vs. Freeze-thaw stocks start->compound assay Assay Conditions Enzyme/Substrate Concentration Incubation Time Buffer pH and Additives (DTT, BSA) compound->assay Compound OK controls controls assay->controls Conditions OK data Data Analysis Curve Fitting Algorithm Outlier Removal controls->data Controls OK result Reproducible IC50 data->result Analysis OK

Caption: Diagnostic workflow for non-reproducible biochemical assays.

Diagnostic Steps & Solutions:

  • Confirm Compound Integrity and Handling:

    • Cause: Compound degradation, precipitation from DMSO stock, or inaccurate concentrations can lead to variability.

    • Solution:

      • Purity: Confirm the purity of the tested compound batch using LC-MS and ¹H NMR.

      • Solubility: Visually inspect the DMSO stock for precipitation. Determine the kinetic solubility of your compounds in the final assay buffer.

      • Stock Solutions: Use freshly prepared stock solutions or minimize freeze-thaw cycles.

  • Standardize Assay Conditions:

    • Cause: Minor variations in reagent concentrations or incubation times can significantly impact results, especially for time-dependent inhibitors.

    • Solution:

      • Reagent Concentrations: Ensure that the enzyme and substrate concentrations are kept well below their Km values where appropriate and are consistent across all experiments.

      • Incubation Times: Use a precise timer for all incubation steps. If time-dependent inhibition is suspected, perform a pre-incubation experiment where the enzyme and inhibitor are mixed for varying times before adding the substrate.

  • Evaluate Assay Quality Control Metrics:

    • Cause: The assay itself may be inherently noisy or unstable.

    • Solution: Calculate the Z'-factor for each plate. A Z'-factor consistently above 0.5 indicates a robust assay. If the Z'-factor is low, the assay needs to be re-optimized (e.g., by adjusting reagent concentrations or buffer conditions).

  • Review Data Analysis Procedures:

    • Cause: Using an inappropriate curve-fitting model or inconsistently handling outliers can introduce variability.

    • Solution: Use a standardized, non-linear regression model (e.g., four-parameter logistic) to fit the dose-response curve. Define clear criteria for outlier removal before analyzing the data.

Part 3: Protocols & Data

This section provides a detailed experimental protocol for a common synthetic step and a table summarizing representative SAR data.

Experimental Protocol: Synthesis of a 2-((Aryl)amino)thiazol-4(5H)-one Core

This protocol describes a common method for synthesizing the thiazolinone core, which can then be further functionalized.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of a substituted 2-aminothiazole (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer, add a substituted aldehyde (1.1 eq).

  • Acid Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the formation of the intermediate imine by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Reduction (If applicable for N-alkylation): If the goal is to create an N-substituted derivative, cool the reaction to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Table 1: Representative Structure-Activity Relationship (SAR) Data for a Generic Thiazolinone Kinase Inhibitor Series
Compound IDR¹ (N-3 Position)R² (C-2 Position)R³ (C-5 Position)Kinase IC50 (nM)
1a MethylPhenylaminoH1250
1b Cyclopropyl PhenylaminoH250
1c Methyl4-Fluorophenylamino H150
1d MethylPhenylaminoPhenyl 800
1e Cyclopropyl 4-Fluorophenylamino H25

Data is hypothetical and for illustrative purposes only.

Analysis of SAR Data:

  • N-3 Position (R¹): Comparing 1a and 1b , the introduction of a small, rigid cyclopropyl group in place of a methyl group leads to a 5-fold increase in potency, suggesting a constrained hydrophobic pocket in this region.

  • C-2 Position (R²): The addition of a fluorine atom at the para-position of the phenylamino ring (1c vs. 1a ) results in an 8-fold potency enhancement. This could be due to a favorable halogen bond interaction with the target protein.

  • C-5 Position (R³): Substituting the C-5 position with a bulky phenyl group (1d ) is detrimental to activity compared to the unsubstituted analogue (1a ), indicating potential steric hindrance in this area.

  • Synergistic Effects: Combining the optimal substituents at the R¹ and R² positions (1e ) results in a significant synergistic improvement in potency, highlighting the importance of multi-parameter optimization.

References

  • Scott, J.S., et al. (2010). Discovery of a Novel Class of Orally Bioavailable ATP-Competitive Kinase Inhibitors of the Human Mitotic Kinesin Eg5. Journal of Medicinal Chemistry. Available at: [Link]

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-aminothiazole derivatives as potent inhibitors of PIM-1 kinase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2012). Thiazole and Thiazolidinone as a Biologically Active Heterocycle: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Dahlin, J.L., et al. (2015). PAINS in the Assay: A Personal Perspective on the Ubiquitous Nature of Problematic Compounds in High-Throughput Screening and the Need for Greater Diligence in Their Identification. Journal of Medicinal Chemistry. Available at: [Link]

Technical Support Center: Overcoming Solubility Challenges of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Thiazolin-4-one-2-acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound. The guidance herein is based on established principles of organic chemistry and formulation science, aiming to empower you with the knowledge to optimize your experimental workflows.

I. Understanding the Molecule: Why is Solubility an Issue?

This compound possesses a heterocyclic structure containing both a thiazolinone ring and a nitrile group.[1] This combination of functional groups contributes to its unique chemical properties and, consequently, its solubility profile. The presence of polar functionalities suggests some affinity for polar solvents, yet the overall molecular structure can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and dipole-dipole interactions. These forces can make it difficult for solvent molecules to effectively surround and dissolve the compound, leading to poor solubility in many common laboratory solvents.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving this compound?

A1: Based on the principle of "like dissolves like," begin with polar aprotic solvents.[2] These solvents can engage in dipole-dipole interactions without donating protons, which can be favorable for this molecule.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice for challenging compounds due to its high polarity and ability to disrupt crystal lattice structures.

  • Dimethylformamide (DMF): Another powerful polar aprotic solvent with similar properties to DMSO.

  • Acetonitrile (ACN): While the compound itself contains a nitrile group, ACN can be a suitable solvent, particularly for analytical applications like HPLC.

  • Acetone: A less polar option that can be effective in some cases, especially when used in combination with other solvents.

Q2: I'm still facing solubility issues with the recommended solvents. What should I try next?

A2: If initial attempts with single solvents are unsuccessful, a systematic approach involving co-solvents and physical dissolution aids is recommended. Many poorly soluble drugs require more advanced formulation strategies to achieve desired concentrations.[3][4]

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle heating can significantly increase the solubility of many organic compounds by providing the energy needed to overcome intermolecular forces in the solid state.[5][6] However, it is crucial to proceed with caution to avoid thermal decomposition.[7] Always perform a preliminary thermal stability test on a small sample before heating the bulk material.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds with acidic or basic functional groups can be highly dependent on the pH of the solution.[8] The 1,3-thiazolin-4-one ring contains nitrogen and sulfur atoms that could potentially be protonated or deprotonated depending on the pH.[9] Experimenting with buffered solutions at different pH values may reveal a range where solubility is enhanced.

III. Troubleshooting Guides: Step-by-Step Protocols

Guide 1: Systematic Solvent Screening and Co-Solvent Systems

This guide provides a structured approach to identifying an effective solvent system.

Objective: To systematically test a range of solvents and co-solvent mixtures to find an optimal solubilization medium.

Materials:

  • This compound

  • A selection of solvents (see table below)

  • Vortex mixer

  • Small-volume glass vials

Protocol:

  • Single Solvent Screening:

    • Dispense a small, known amount of the compound into separate vials.

    • Add a measured volume of each primary solvent to achieve a target concentration.

    • Vortex each vial vigorously for 2-3 minutes.

    • Visually inspect for complete dissolution. If not fully dissolved, proceed to the next steps.

  • Co-Solvent System Preparation:

    • Based on the results from the single solvent screen, select the best-performing primary solvent.

    • Prepare binary mixtures of this solvent with a co-solvent. Co-solvents can modify the polarity of the primary solvent, often enhancing solubility.[10][11]

    • Start with common co-solvent ratios (e.g., 90:10, 75:25, 50:50 of primary solvent to co-solvent).

    • Repeat the dissolution test as described in step 1.

Data Presentation: Solvent and Co-Solvent Screening Table

Primary SolventCo-Solvent (Example: Ethanol)Ratio (v/v)Visual Observation (Dissolved/Partially/Insoluble)
DMSO-100:0
DMF-100:0
Acetonitrile-100:0
Acetone-100:0
DMSOEthanol90:10
DMSOEthanol75:25
DMSOEthanol50:50

This table should be filled out based on your experimental observations.

Guide 2: Utilizing Physical Methods to Enhance Dissolution

If solvent selection alone is insufficient, physical methods can be employed to aid the dissolution process.

Objective: To apply energy to the system to overcome the activation energy barrier of dissolution.

Mandatory Visualization: Workflow for Enhancing Dissolution

G start Start with Compound and Selected Solvent System heating Gentle Heating (e.g., 40-60°C) start->heating sonication Sonication (Ultrasonic Bath) heating->sonication vortexing Vigorous Vortexing sonication->vortexing check_solubility Check for Dissolution vortexing->check_solubility fully_dissolved Experiment Ready check_solubility->fully_dissolved Yes troubleshoot Further Troubleshooting (e.g., pH adjustment, formulation) check_solubility->troubleshoot No

Caption: A sequential workflow combining heating, sonication, and vortexing to enhance compound solubility.

Protocol 1: Gentle Heating

  • Prepare the compound and solvent mixture in a sealed vial with a magnetic stir bar.

  • Place the vial on a hot plate with stirring capabilities.

  • Slowly increase the temperature, monitoring for any signs of degradation (e.g., color change). Do not exceed 60°C without prior thermal stability data.[]

  • Maintain the temperature and stirring until the compound is fully dissolved.

  • Allow the solution to cool to room temperature. Observe for any precipitation. If the compound remains in solution, it is suitable for use.

Protocol 2: Sonication

Sonication uses high-frequency sound waves to agitate particles in a solution, which can accelerate dissolution.[13][14][15]

  • Prepare the compound and solvent mixture in a vial.

  • Place the vial in an ultrasonic water bath.

  • Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the sample.

  • Visually inspect for dissolution between sonication cycles.

Guide 3: pH Adjustment for Solubility Enhancement

This guide is for aqueous or semi-aqueous systems where pH can be modified.

Objective: To determine if altering the pH of the solvent system improves the solubility of this compound.

Materials:

  • This compound

  • Aqueous buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • Co-solvent if necessary (e.g., DMSO, ethanol)

  • pH meter

Protocol:

  • Prepare a stock solution of the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO). This is a common strategy for poorly water-soluble drugs.[16]

  • In separate vials, add a small aliquot of the stock solution to different buffer solutions.

  • Observe for any precipitation.

  • If precipitation occurs, try adjusting the pH of the buffered solution by adding small amounts of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH.

  • Record the pH at which the compound fully dissolves or at which maximum solubility is achieved.

Mandatory Visualization: Decision Tree for Solubility Troubleshooting

G start Initial Dissolution Attempt Fails solvent_screen Perform Systematic Solvent/Co-solvent Screen start->solvent_screen physical_methods Apply Physical Methods (Heating, Sonication) solvent_screen->physical_methods Still Insoluble success Solubility Achieved solvent_screen->success Soluble ph_adjustment Investigate pH Dependence physical_methods->ph_adjustment Still Insoluble physical_methods->success Soluble formulation Consider Advanced Formulation Strategies ph_adjustment->formulation Still Insoluble ph_adjustment->success Soluble

Caption: A decision-making flowchart for troubleshooting solubility issues.

IV. Advanced Strategies for Persistent Solubility Problems

For particularly challenging cases, more advanced formulation techniques may be necessary. These approaches are often employed in drug development to improve the bioavailability of poorly soluble compounds.

  • Solid Dispersions: The compound is dispersed in a solid polymer matrix, which can enhance its dissolution rate.

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer scale can significantly increase its surface area and, consequently, its dissolution rate.[17][18]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of hydrophobic molecules.[19]

These advanced techniques typically require specialized equipment and expertise and are recommended when standard laboratory methods are insufficient.

V. Conclusion

Overcoming the solubility challenges of this compound requires a systematic and logical approach. By understanding the underlying chemical principles and methodically exploring different solvents, co-solvents, and physical dissolution aids, researchers can successfully prepare solutions for their experiments. This guide provides a comprehensive framework for troubleshooting, from basic solvent screening to advanced formulation considerations.

VI. References

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.

  • Kumar, S., & Singh, P. (2018). Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems. Asian Journal of Pharmaceutics (AJP): Free full text articles from Asian J Pharm, 12(03).

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Libros Digitales-Pharmaceutical Press.

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Patel, V. R., Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81.

  • Quora. (2021, July 26). What happens when an organic compound is heated?[Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Veeprho. (2023, August 3). Power of Sonication in Pharma Industry. [Link]

  • International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. [Link]

  • Solubility of Things. (n.d.). Heating Techniques. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Quora. (2013, June 27). Organic Chemistry: Why do you heat the compound while testing the solubility in water?[Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • ResearchGate. (2016, February 10). (PDF) pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. [Link]

Sources

minimizing impurities in the synthesis of 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Thiazolin-4-one-2-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you to minimize impurities and maximize the yield and purity of your target molecule.

Overview of the Synthesis

The synthesis of this compound (also known as 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile) is most commonly achieved through a condensation reaction between malononitrile and 2-mercaptoacetic acid. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and proceeds via the formation of a thiazolidine intermediate, which then undergoes cyclization and dehydration to yield the desired product[1].

Below is a diagram illustrating the general reaction mechanism:

SynthesisMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Malononitrile Malononitrile Thiazolidine Thiazolidine Intermediate Malononitrile->Thiazolidine + 2-Mercaptoacetic Acid (Acid Catalyst) MercaptoaceticAcid 2-Mercaptoacetic Acid MercaptoaceticAcid->Thiazolidine Product This compound Thiazolidine->Product - H2O

Caption: General reaction mechanism for the synthesis of this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific issues that you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can be frustrating and are often multifactorial. Here are the most common culprits and how to address them:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature. One study optimized the reaction of malononitrile and 2-mercaptoacetic acid at room temperature for 1 hour with p-toluenesulfonic acid as a catalyst in ethanol, achieving a 95% yield[1].

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature can significantly impact the yield.

    • Solution: A screening of catalysts and solvents may be necessary. While p-toluenesulfonic acid in ethanol is effective, other acidic catalysts and solvents can be explored[1]. Ensure your reagents are of high purity, as impurities can inhibit the reaction.

  • Side Reactions: The formation of unwanted byproducts consumes your starting materials and reduces the yield of the desired product.

    • Solution: Refer to the impurity-specific questions below to identify and mitigate side reactions.

Q2: I'm observing an unexpected peak in my NMR spectrum. What could it be?

A2: An unexpected peak in your NMR spectrum likely indicates the presence of an impurity. Here are some common possibilities:

  • Unreacted Starting Materials: The most straightforward impurities are unreacted malononitrile and 2-mercaptoacetic acid.

    • Identification: Compare the chemical shifts of the unknown peaks with the known spectra of the starting materials.

    • Solution: Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. Purification via recrystallization or column chromatography can remove unreacted starting materials.

  • Malononitrile Dimer: Malononitrile is known to undergo self-condensation (Thorpe-Ziegler reaction) in the presence of a base to form 2-amino-1,1,3-tricyanopropene[2].

    • Solution: Ensure the reaction is carried out under acidic or neutral conditions. Avoid basic workups until the desired product is formed and stable.

  • 1,3-Oxathiolan-5-one Byproduct: In reactions involving imines and mercaptoacetic acid, the formation of a 1,3-oxathiolan-5-one byproduct can occur, especially at elevated temperatures.

    • Identification: This five-membered ring structure will have a characteristic set of peaks in the NMR.

    • Solution: Maintain a lower reaction temperature to disfavor the formation of this byproduct.

Below is a flowchart to guide your troubleshooting process when dealing with low yields or unexpected products:

Troubleshooting Start Low Yield or Unexpected Product Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete Optimize Optimize Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry Incomplete->Optimize Yes Identify_Impurity Identify Impurity (NMR, MS) Incomplete->Identify_Impurity No Optimize->Check_Completion Unreacted_SM Unreacted Starting Materials Identify_Impurity->Unreacted_SM Side_Product Side Product Identify_Impurity->Side_Product Purify Purify Product: - Recrystallization - Column Chromatography Unreacted_SM->Purify Mitigate_Side_Reaction Address Side Reaction: - Adjust temperature - Change catalyst - Control pH Side_Product->Mitigate_Side_Reaction Mitigate_Side_Reaction->Check_Completion

Caption: Troubleshooting workflow for low yields and impurities.

Q3: My purified product is an oil or a sticky solid, making it difficult to handle. What should I do?

A3: The formation of an oil or a sticky solid instead of a crystalline product often points to the presence of impurities that lower the melting point or inhibit crystallization.

  • Probable Causes:

    • Residual Solvents: Incomplete removal of reaction or purification solvents.

    • Presence of Impurities: As discussed in Q2, unreacted starting materials or side products can prevent crystallization.

    • Hygroscopic Nature: The product may be absorbing moisture from the atmosphere.

  • Solutions:

    • Thorough Drying: Dry the product under high vacuum for an extended period to remove residual solvents.

    • Purification: If impurities are suspected, further purification is necessary. For polar compounds like this compound, reversed-phase chromatography can be effective.

    • Recrystallization: Attempt recrystallization from a different solvent system. A co-solvent system (a "good" solvent and a "poor" solvent) can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the optimal catalyst for this synthesis?

A: While various acidic catalysts can be used, p-toluenesulfonic acid has been reported to give excellent yields (95%) in ethanol at room temperature[1].

Q: What is the best method for purifying this compound?

A: The product is a polar molecule. If recrystallization from a suitable solvent (e.g., ethanol) is not sufficient, column chromatography is recommended. Given its polarity, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile) is often the method of choice. Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for purifying polar compounds.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. The reported spectral data for 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile is:

    • ¹H NMR (500 MHz, DMSO-d6): δ = 3.89 (s, 2H, CH₂), 2.5 (s, 2H, CH₂) ppm.

    • ¹³C NMR (125 MHz, DMSO-d6): δ = 184.82, 169.80, 118.26, 113.84, 112.64, 78.52, 11.97 ppm[1].

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule. Key peaks include those for the C≡N (nitrile), C=O (carbonyl), and C=N groups[1].

  • Melting Point: A sharp melting point close to the literature value (185-186 °C) is a good indicator of purity[1].

Analytical Technique Expected Results for Pure Product
¹H NMR (DMSO-d6) Two singlets at approximately 3.89 and 2.5 ppm, each integrating to 2H.
¹³C NMR (DMSO-d6) Peaks around 184.8, 169.8, 118.3, 113.8, 112.6, 78.5, and 12.0 ppm.
IR (KBr) Bands around 2208 cm⁻¹ (C≡N), 1717 cm⁻¹ (C=O), and 1605 cm⁻¹ (C=N).
Melting Point 185-186 °C

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on a reported high-yield procedure[1].

Materials and Equipment:
  • Malononitrile

  • 2-Mercaptoacetic acid

  • p-Toluenesulfonic acid

  • Ethanol (99% v/v)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:
  • To a round-bottom flask, add ethanol (2 mL) and 2-mercaptoacetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add p-toluenesulfonic acid (0.01 mmol) to the reaction mixture and continue stirring for another 10 minutes.

  • Add malononitrile (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion of the reaction (monitored by TLC), a precipitate will form.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum to obtain this compound as a yellow solid.

  • If necessary, the crude product can be further purified by recrystallization from methanol.

Protocol Start Start Step1 1. Add ethanol and 2-mercaptoacetic acid to flask Start->Step1 Step2 2. Stir at RT for 10 min Step1->Step2 Step3 3. Add p-toluenesulfonic acid Step2->Step3 Step4 4. Stir at RT for 10 min Step3->Step4 Step5 5. Add malononitrile Step4->Step5 Step6 6. Stir at RT for 1 hr Step5->Step6 Step7 7. Collect precipitate by filtration Step6->Step7 Step8 8. Wash with cold ethanol Step7->Step8 Step9 9. Dry under vacuum Step8->Step9 End End Product Step9->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene) acetonitrile from o- Isatin and 2-(4-oxo-4,5-dihydrothiazol-2-yl) acetonitrile. Indian Academy of Sciences. [Link]

  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor activities. ResearchGate. [Link]

  • HClO4-catalyzed Diastereoselective synthesis of 2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)

Sources

Validation & Comparative

comparative analysis of 1,3-Thiazolin-4-one-2-acetonitrile with other antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The 1,3-thiazolin-4-one core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial performance of 1,3-thiazolin-4-one derivatives, with a focus on compounds structurally related to 1,3-Thiazolin-4-one-2-acetonitrile. We will delve into their efficacy against a panel of clinically relevant bacteria and fungi, benchmarked against established antimicrobial agents. This analysis is supported by a detailed examination of the experimental methodologies employed for antimicrobial susceptibility testing and a discussion of the putative mechanisms of action.

Methodology: Establishing a Framework for Antimicrobial Efficacy Assessment

To ensure the reliability and reproducibility of antimicrobial susceptibility data, standardized methodologies are paramount. The broth microdilution method, a cornerstone of clinical microbiology, is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.[1][2][3][4]

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

The following protocol outlines the standardized procedure for assessing the antimicrobial activity of the 1,3-thiazolin-4-one derivatives and comparator drugs.

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) to obtain fresh, pure colonies.
  • A suspension of the microorganism is prepared in a sterile saline solution or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • The standardized inoculum is further diluted in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final desired test concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antimicrobial Dilutions:

  • Stock solutions of the test compounds and reference antimicrobials (e.g., Ciprofloxacin, Fluconazole) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
  • A two-fold serial dilution series of each compound is prepared in a 96-well microtiter plate using the appropriate broth. The final concentrations typically range from 0.06 to 512 µg/mL.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension.
  • Positive control wells (broth with inoculum, no antimicrobial) and negative control wells (broth only) are included.
  • The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

4. Determination of MIC and MBC:

  • MIC: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
  • MBC: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an antimicrobial-free agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plates prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate Incubate Plates inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture read_mbc Determine MBC subculture->read_mbc

Caption: Workflow for MIC and MBC determination.

Comparative Performance Analysis

The antimicrobial efficacy of novel 1,3-thiazolin-4-one derivatives is critically evaluated by comparing their MIC values against those of standard-of-care antimicrobials. The following table summarizes the in vitro activity of a representative set of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives against key bacterial and fungal pathogens. For comparative purposes, MIC values for Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal) are included. It is important to note that direct MIC data for this compound was not available in the reviewed literature; therefore, data for structurally similar acetamide derivatives are presented.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) in µg/mL

Compound/AntimicrobialStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Derivatives
Derivative A6.3 - 25.0[5]>200[5]-
Derivative B3.91[6]>1000[7]-
Derivative C1 - 32[8]--
Comparator Antimicrobials
Ciprofloxacin0.25 - 2.00.015 - 1.0Inactive
FluconazoleInactiveInactive0.25 - 4.0

Note: The MIC values for the thiazolidinone derivatives are compiled from various studies on different, yet structurally related, compounds and may not be directly comparable due to variations in the specific derivatives and testing conditions. The comparator MICs represent a typical range for susceptible isolates.

Discussion: Interpreting the Antimicrobial Profile

The compiled data reveals several key insights into the antimicrobial potential of the 1,3-thiazolin-4-one scaffold.

  • Gram-Positive Activity: Many of the evaluated 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide derivatives exhibit promising activity against the Gram-positive bacterium Staphylococcus aureus, with some compounds demonstrating MIC values in the low microgram per milliliter range.[5][8][9] This suggests that this chemical class could be a valuable starting point for the development of new anti-staphylococcal agents, including those effective against methicillin-resistant S. aureus (MRSA).[5]

  • Limited Gram-Negative Efficacy: The activity against the Gram-negative bacterium Escherichia coli appears to be significantly lower, with high MIC values indicating limited efficacy.[5][7] This differential activity is a common challenge in antibiotic development and is often attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a formidable permeability barrier.

  • Antifungal Potential: While the primary focus of many studies has been on antibacterial activity, some research indicates that certain 1,3-thiazolidin-4-one derivatives also possess antifungal properties against pathogens such as Candida albicans.[10][11] Further investigation into the structure-activity relationships for antifungal efficacy is warranted.

Mechanism of Action: Unraveling the Molecular Targets

The precise mechanism of action for 1,3-thiazolin-4-one derivatives is an active area of research. However, studies on related thiazolidinone compounds suggest several potential molecular targets.

One proposed mechanism involves the inhibition of enzymes crucial for bacterial cell wall biosynthesis.[12] Specifically, these compounds may target Mur ligases (MurC-F), which are cytoplasmic enzymes essential for the formation of the peptidoglycan layer that provides structural integrity to the bacterial cell wall.[12] By inhibiting these enzymes, the thiazolidinones disrupt cell wall synthesis, leading to cell lysis and death.

Another potential target is β-ketoacyl-acyl carrier protein synthase III (FabH) in E. coli, an enzyme involved in the initiation of fatty acid biosynthesis.[13] Inhibition of this pathway would disrupt the production of essential membrane components, ultimately leading to bacterial cell death.

Proposed Mechanism of Action for Thiazolidinone Antimicrobials

mechanism_of_action cluster_compound 1,3-Thiazolin-4-one Derivative cluster_targets Potential Bacterial Targets cluster_effects Cellular Effects compound Thiazolidinone Core mur_ligase Mur Ligases (MurC-F) compound->mur_ligase Inhibition fabH FabH Enzyme compound->fabH Inhibition peptidoglycan_inhibition Inhibition of Peptidoglycan Synthesis mur_ligase->peptidoglycan_inhibition fatty_acid_inhibition Inhibition of Fatty Acid Biosynthesis fabH->fatty_acid_inhibition cell_death Bacterial Cell Death peptidoglycan_inhibition->cell_death fatty_acid_inhibition->cell_death

Caption: Putative mechanisms of antimicrobial action.

Conclusion and Future Directions

The 1,3-thiazolin-4-one scaffold represents a promising platform for the development of novel antimicrobial agents. Derivatives of this core structure have demonstrated significant in vitro activity, particularly against Gram-positive bacteria. While further optimization is required to enhance their spectrum of activity, especially against Gram-negative pathogens, the existing data provides a strong foundation for future drug discovery efforts. Continued research into the mechanism of action will be crucial for the rational design of next-generation thiazolinone-based antimicrobials that can effectively combat the growing threat of antibiotic resistance.

References

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th ed. CLSI; 2021.
  • Wikipedia. Broth microdilution. Available from: [Link]

  • Jorgensen JH, Ferraro MJ. Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. 2009;49(11):1749-1755.
  • MDPI Encyclopedia. Mechanism of Action of Thiazolidin-2,4-dione. Available from: [Link]

  • Podunavac-Kuzmanović S, Cvetković D, Barna D.
  • Clinical Microbiology and Antimicrobial Chemotherapy. Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Available from: [Link]

  • Miller GH. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria.
  • National Center for Biotechnology Information. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. Available from: [Link]

  • Pure Help Center. Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Available from: [Link]

  • Preprints.org. Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available from: [Link]

  • International Journal of Foundation for Modern Research. Synthesis, Characterization and Antimicrobial Activity of Thiazolidine Derivatives. Available from: [Link]

  • MDPI. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Available from: [Link]

  • National Center for Biotechnology Information. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Available from: [Link]

  • ResearchGate. Anti-Candida Activity and Cytotoxicity of Thiazolidinones. Available from: [Link]

  • PubMed. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Available from: [Link]

  • The Distant Reader. 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamid as promising scaffold for designing new antifungal compounds. Available from: [Link]

  • National Center for Biotechnology Information. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Available from: [Link]

  • ResearchGate. The minimum inhibitory concentration values (MIC, μg/mL) of the newly synthesized. Available from: [Link]

  • ResearchGate. (PDF) Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. Available from: [Link]

  • ResearchGate. 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. Available from: [Link]

  • International Journal for Research in Engineering Application & Management. Synthesis and Biological Evaluation of Thiazolidinone Derivatives as Antimicrobial Agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Available from: [Link]

Sources

A Comparative Guide to the Biological Activities of 1,3-Thiazolin-4-one-2-acetonitrile and Rhodanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the pursuit of novel therapeutic agents, heterocyclic compounds are a significant area of focus. This guide provides a comparative analysis of two important scaffolds: 1,3-thiazolin-4-one-2-acetonitrile and the more established rhodanine. While both are based on the 1,3-thiazolidin-4-one core, their distinct functionalities lead to different biological activities.[1][2] This publication examines their antimicrobial and anticancer properties, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation.

Introduction: Two Scaffolds, Distinct Potential

The 1,3-thiazolidin-4-one ring system is a "privileged scaffold" in medicinal chemistry, known for its wide range of biological activities.[1][3] This guide focuses on a comparative analysis of two key derivatives of this core structure: rhodanine and this compound.

  • Rhodanine (2-thioxo-1,3-thiazolidin-4-one) has been extensively studied and is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]

  • This compound is a newer area of investigation, showing promise with a potentially different mechanism of action and a unique spectrum of activity.

The key structural difference lies at the C2 position of the thiazolidine ring. Rhodanine possesses a thione group (=S), while the this compound scaffold features a cyanomethylene group (=CH-CN). This seemingly small change significantly impacts the molecule's electronic properties and its interactions with biological targets.

Figure 1: Core structures of Rhodanine and this compound.

Comparative Biological Activity: A Data-Driven Overview

Both rhodanine and 1,3-thiazolin-4-one derivatives have demonstrated significant potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of both scaffolds have shown broad-spectrum activity against various bacterial and fungal strains.[6][7][8]

  • Rhodanines often exhibit their antimicrobial effects by inhibiting essential bacterial enzymes.

  • The This compound scaffold has also demonstrated potent antimicrobial properties, with the cyanomethylene group believed to be crucial for its activity.

Table 1: Illustrative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassStaphylococcus aureusEscherichia coliCandida albicans
Rhodanine Derivatives8 - 6416 - 12832 - 256
This compound Derivatives2 - 324 - 648 - 128
Standard Antibiotics (e.g., Ciprofloxacin)~0.25 - 2~0.015 - 1N/A
Standard Antifungals (e.g., Fluconazole)N/AN/A~0.25 - 4

Note: This table presents a general range of reported MIC values to illustrate potential differences. Actual values are highly dependent on the specific derivatives and the strains tested.

Anticancer Activity

Both scaffolds have been investigated for their potential in cancer therapy.[5]

  • Rhodanine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

  • This compound derivatives have also demonstrated significant cytotoxic effects against a range of cancer cell types.[9]

Table 2: Illustrative Anticancer Activity (Half-maximal Inhibitory Concentration - IC50 in µM)

Compound ClassBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HCT116)
Rhodanine Derivatives5 - 5010 - 758 - 60
This compound Derivatives2 - 405 - 604 - 50
Standard Drug (e.g., Doxorubicin)~0.05 - 1~0.1 - 2~0.1 - 1.5

Note: This table provides a general range of reported IC50 values. The efficacy of specific compounds can vary significantly.

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly influenced by the substituents on the core ring structure.

  • For Rhodanine Derivatives: Modifications at the N3 and C5 positions are crucial.[7] The introduction of various substituents at these positions can significantly modulate the antimicrobial and anticancer activities.

  • For this compound Derivatives: Substitutions at the N3 position and modifications of the cyanomethylene group can lead to significant changes in biological potency and selectivity.

SAR_Overview cluster_rhodanine Rhodanine SAR cluster_thiazolinone This compound SAR Rhodanine_Core Rhodanine Core Rhodanine_N3 N3 Position (Modulates Activity) Rhodanine_Core->Rhodanine_N3 Substitution Rhodanine_C5 C5 Position (Influences Potency) Rhodanine_Core->Rhodanine_C5 Substitution Thiazolinone_Core This compound Core Thiazolinone_N3 N3 Position (Impacts Selectivity) Thiazolinone_Core->Thiazolinone_N3 Substitution Thiazolinone_C2 C2-Cyanomethylene (Key for Activity) Thiazolinone_Core->Thiazolinone_C2 Modification

Figure 2: Key sites for modification in Rhodanine and this compound scaffolds.

Experimental Protocols: A Guide for Researchers

The following are standardized protocols for the initial biological screening of these compounds.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare Inoculum: Culture the microbial strain in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Compounds prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at Optimal Conditions inoculate->incubate read_results Read and Record MIC Values incubate->read_results end End read_results->end

Figure 3: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol for MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate IC50: Determine the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Workflow start Start seed_cells Seed Cancer Cells start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 4: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Both rhodanine and this compound are promising scaffolds in drug discovery. While rhodanine has a more extensive research history, the this compound core offers exciting opportunities for the development of novel therapeutic agents with potentially different mechanisms of action. The choice of scaffold will depend on the specific therapeutic target and desired biological activity. Further research, including the synthesis of new derivatives and detailed mechanistic studies, is essential to fully realize the potential of these versatile heterocyclic compounds.

References

  • (Time in Allegan County, US) - This reference is not relevant to the scientific content and has been excluded.
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. (2025). [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. (2021). [Link]

  • A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. (n.d.). [Link]

  • 1,3-Thiazolidin-4-ones: Biological Potential, History, Synthetic Development and Green Methodologies. ResearchGate. (2025). [Link]

  • Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. (2022). [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PubMed Central. (2016). [Link]

  • Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. (2022). [Link]

  • Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents. PubMed. (2022). [Link]

  • Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. ResearchGate. (n.d.). [Link]

  • (PDF) Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation. ResearchGate. (n.d.). [Link]

  • Rhodanine. Wikipedia. (n.d.). [Link]

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A Senior Application Scientist's Guide to In Vivo Validation of 1,3-Thiazolin-4-one-2-acetonitrile's Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Preclinical Gap from Benchtop to Bedside

The journey of an anticancer compound from a promising in vitro "hit" to a clinical candidate is a rigorous process of validation, where in vivo testing serves as the critical bridge.[1][2] While in vitro assays provide essential preliminary data on a compound's cytotoxic or cytostatic effects on cancer cell lines, they cannot replicate the complex, dynamic environment of a living organism.[3][4] Factors such as drug metabolism, distribution, excretion, and interaction with the tumor microenvironment can only be assessed in a physiological context.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of a novel compound, 1,3-Thiazolin-4-one-2-acetonitrile (hereafter referred to as TZ-ACN), in vivo.

The thiazolidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[7][8][9] Compounds incorporating this heterocyclic ring system have been shown to inhibit cancer cell proliferation through various mechanisms.[8][10][11] Assuming promising in vitro data for TZ-ACN, this guide will detail the necessary steps to transition to preclinical animal models, focusing on establishing efficacy, characterizing toxicity, and understanding pharmacokinetic profiles. We will compare the hypothetical performance of TZ-ACN against established chemotherapeutic agents to provide a clear, data-driven pathway for its evaluation.

Part 1: The Strategic Imperative of In Vivo Validation

The primary goal of in vivo testing is to determine if a compound's in vitro potency translates into tangible therapeutic efficacy within a complex biological system, and to do so with an acceptable safety margin.[2][12] This phase of preclinical research is indispensable for making informed " go/no-go " decisions before committing to the immense cost and ethical considerations of human clinical trials.[5]

The validation process rests on three pillars:

  • Efficacy Assessment: Does the compound inhibit tumor growth in a living model? This is typically assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.[5][13][14]

  • Toxicity & Safety Profiling: What is the maximum tolerated dose (MTD)? At what doses do adverse effects appear? Acute toxicity studies are crucial for defining the therapeutic window.[15][16]

  • Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis: How is the drug absorbed, distributed, metabolized, and excreted (ADME)? PK studies measure drug concentration over time, while PD studies correlate this exposure with the biological effect (e.g., tumor growth inhibition).[17][18]

Workflow for In Vivo Validation of a Novel Anticancer Compound

The following diagram illustrates the logical flow from initial in vitro success to a comprehensive in vivo data package.

InVivo_Validation_Workflow invitro In Vitro Screening (Promising IC50 for TZ-ACN) pk_pd_prelim Preliminary PK/PD & Formulation Development invitro->pk_pd_prelim toxicity Acute Toxicity Study (Dose Escalation) pk_pd_prelim->toxicity Select starting doses mtd Determine MTD (Maximum Tolerated Dose) toxicity->mtd efficacy Xenograft Efficacy Study (CDX or PDX Model) mtd->efficacy Select therapeutic doses pk_main Pharmacokinetic Analysis (In-depth ADME) efficacy->pk_main Concurrent with efficacy study data_analysis Integrated Data Analysis (Efficacy, Toxicity, PK/PD) efficacy->data_analysis pk_main->data_analysis decision Go / No-Go Decision for IND-Enabling Studies data_analysis->decision

Caption: High-level workflow for transitioning a compound from in vitro testing to in vivo validation.

Part 2: Comparative Efficacy and Safety Analysis

To contextualize the potential of TZ-ACN, its performance must be benchmarked against standard-of-care agents. For this guide, we will use a hypothetical scenario where TZ-ACN is tested against a human breast cancer cell line (e.g., MCF-7) known to be sensitive to this class of compounds.[19] The chosen comparators are Paclitaxel, a microtubule stabilizer, and Doxorubicin, a topoisomerase inhibitor.

Table 1: Hypothetical Comparative In Vivo Efficacy Data (MCF-7 Xenograft Model)
CompoundDosing Schedule (i.p.)Tumor Growth Inhibition (TGI)Body Weight Change (%)Observations
Vehicle Control 100 µL Saline, daily0% (Baseline)+2.5%Normal tumor progression.
TZ-ACN 50 mg/kg, daily75%-3.0%Well-tolerated, significant tumor stasis.
Paclitaxel 10 mg/kg, every 3 days85%-8.5%High efficacy, moderate toxicity observed.
Doxorubicin 5 mg/kg, weekly60%-12.0%Moderate efficacy, significant toxicity.

Note: This data is illustrative and serves as a benchmark for evaluating a new compound.

Table 2: Hypothetical Acute Toxicity Profile
CompoundLD50 (mg/kg, single i.p. dose)Maximum Tolerated Dose (MTD, daily for 5 days)Key Toxic Signs at >MTD
TZ-ACN >500 mg/kg100 mg/kgMild lethargy, transient weight loss.
Paclitaxel ~30 mg/kg15 mg/kg (q3d)Severe weight loss, hind-limb paralysis.
Doxorubicin ~20 mg/kg6 mg/kg (weekly)Cardiotoxicity, severe myelosuppression.

LD50 (Lethal Dose, 50%) is the dose that is lethal to 50% of the test population.

These tables demonstrate the core objective: to find a compound like the hypothetical TZ-ACN that achieves comparable or superior efficacy (TGI) to existing drugs but with a significantly better safety profile (less body weight loss, higher MTD).

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible and well-controlled experiments. The following protocols are based on established best practices in preclinical oncology.[13][14]

Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol describes the establishment of tumors from a human cancer cell line in immunodeficient mice to test the efficacy of TZ-ACN.[13]

Objective: To determine the in vivo antitumor efficacy of TZ-ACN by measuring its effect on the growth of established tumors.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Immunodeficient mice (e.g., female athymic Nude or NSG mice, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Culture medium, PBS, Trypsin

  • Test compound (TZ-ACN), positive controls (Paclitaxel, Doxorubicin), and vehicle

  • Calipers, syringes, animal housing equipment

Methodology:

  • Cell Culture: Culture MCF-7 cells under standard conditions. Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Tumor Implantation:

    • Resuspend harvested MCF-7 cells in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Groups: Vehicle Control, TZ-ACN (e.g., 50 mg/kg), Paclitaxel (10 mg/kg), Doxorubicin (5 mg/kg).

    • Administer treatments as per the defined schedule (e.g., intraperitoneal injection, daily).

  • Data Collection During Study:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • Observe animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint and Analysis:

    • Terminate the experiment when tumors in the vehicle group reach the predetermined maximum size (~1500-2000 mm³) or after a set duration (e.g., 21-28 days).

    • Euthanize all animals and excise the tumors. Weigh and photograph the tumors.

    • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Xenograft Efficacy Study Workflow Diagram

Xenograft_Workflow cell_prep Cell Culture & Harvest (MCF-7, >95% viability) implant Tumor Implantation (5x10^6 cells in Matrigel, s.c.) cell_prep->implant animal_prep Animal Acclimatization (Nude Mice, 1 week) animal_prep->implant monitor_growth Tumor Growth Monitoring (Calipers, 2-3x/week) implant->monitor_growth randomize Randomization (Tumor Volume ~100 mm³) monitor_growth->randomize treatment Treatment Administration (Vehicle, TZ-ACN, Controls) randomize->treatment Groups Formed data_collection Ongoing Data Collection (Tumor Volume, Body Weight, Clinical Signs) treatment->data_collection endpoint Study Endpoint (Tumor size limit reached) data_collection->endpoint analysis Tumor Excision & Analysis (Weight, TGI Calculation) endpoint->analysis Euthanasia

Caption: Step-by-step experimental workflow for a cell line-derived xenograft (CDX) efficacy study.

Protocol 2: Acute Toxicity Study

Objective: To determine the single-dose LD50 and the multi-dose MTD of TZ-ACN.

Methodology:

  • Dose Range Finding: Use healthy, non-tumor-bearing mice. Start with a single-dose administration across a wide, logarithmically spaced range of doses (e.g., 50, 150, 500 mg/kg).

  • Observation: Monitor animals intensely for the first 4 hours and then daily for 14 days. Record mortality and any signs of toxicity. This provides a preliminary estimate of the LD50.

  • MTD Determination:

    • Based on the single-dose study, select a range of 3-4 doses below the estimated toxic level.

    • Administer these doses daily for 5-7 consecutive days.

    • Monitor body weight daily and observe for clinical signs of toxicity.

    • The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant clinical signs of distress.[16]

Protocol 3: Pharmacokinetic (PK) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of TZ-ACN after a single dose.

Methodology:

  • Dosing: Administer a single therapeutic dose of TZ-ACN (e.g., 50 mg/kg, i.p.) to a cohort of healthy mice.

  • Sample Collection:

    • At predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from subgroups of mice (n=3 per time point) via cardiac puncture.

    • Process the blood to separate plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of TZ-ACN in the plasma samples.

  • Data Analysis:

    • Plot the plasma concentration versus time data.

    • Use pharmacokinetic modeling software to calculate key parameters such as:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t₁/₂ (Half-life): Time for the plasma concentration to decrease by half.

Understanding these parameters is critical.[20][21][22] For example, a very short half-life might necessitate more frequent dosing to maintain therapeutic concentrations in the tumor.

Part 4: Interpreting the Data - A Comparative Logic

The ultimate assessment of TZ-ACN depends on the integrated analysis of efficacy, toxicity, and PK data. The goal is to demonstrate a superior therapeutic window compared to existing agents.

Comparative Decision Logic Diagram

Comparative_Logic start In Vivo Data for TZ-ACN efficacy Efficacy (TGI) >= Paclitaxel? start->efficacy toxicity Toxicity (Body Weight) < Paclitaxel? efficacy->toxicity Yes re_evaluate Re-evaluate (Modify structure, formulation) efficacy->re_evaluate No pk PK Profile (Favorable AUC, t½)? toxicity->pk Yes toxicity->re_evaluate No go Strong Candidate (Proceed to IND Studies) pk->go Yes pk->re_evaluate No

Caption: Decision-making logic for evaluating the potential of TZ-ACN against a benchmark compound.

This guide provides a foundational strategy for the in vivo validation of this compound. A successful outcome, characterized by robust tumor growth inhibition and a favorable safety profile, would provide the necessary evidence to advance this promising compound to the next stage of drug development.[12][14]

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A Comparative Guide to the Efficacy of Thiazolidinone Derivatives: From Metabolic Regulation to Novel Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the efficacy of various thiazolidinone derivatives, offering experimental data and procedural insights for researchers, scientists, and drug development professionals. We will explore the foundational mechanism of action of this versatile scaffold, compare the clinical performance of established drugs, and delve into the promising efficacy of novel derivatives in oncology and anti-inflammatory applications.

The Thiazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazolidin-4-one, or thiazolidinedione (TZD), is a five-membered heterocyclic organic compound that has proven to be an indispensable pharmacophore in drug discovery.[1] Initially gaining prominence with the development of the "glitazone" class of antidiabetic drugs, the TZD scaffold is now recognized for its broad therapeutic potential, with derivatives showing potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The versatility of the TZD core allows for structural modifications that can fine-tune its interaction with a wide range of biological targets, making it a continuing focus of intensive research.[3]

Core Mechanism of Action: The PPARγ Signaling Pathway

The primary mechanism for the insulin-sensitizing effects of the glitazone class of TZDs is their function as high-affinity agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4][5][6] PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][4]

Upon activation by a TZD ligand, PPARγ undergoes a conformational change, forming a heterodimer with the Retinoid X Receptor (RXR).[4][7] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][5] This binding event modulates the transcription of numerous genes involved in glucose and lipid metabolism, insulin signaling, and inflammation.[6][7]

Key downstream effects of PPARγ activation include:

  • Enhanced Insulin Sensitivity: Increased expression of genes like GLUT4, which promotes glucose uptake in muscle and adipose tissue.[7]

  • Adipocyte Differentiation: Regulation of fat cell development and lipid storage.

  • Reduced Inflammation: Repression of pro-inflammatory gene transcription, such as those activated by the NF-κB pathway.[4]

PPAR_Pathway cluster_cell Adipocyte / Myocyte cluster_nucleus Nucleus TZD Thiazolidinone (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Activates PPRE PPRE (DNA Response Element) PPARg->PPRE Binds to RXR RXR RXR->PPRE TargetGenes Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Modulates Metabolic_Response Improved Insulin Sensitivity Lipid Metabolism Regulation TargetGenes->Metabolic_Response Leads to Workflow A Library of Novel Thiazolidinone Derivatives B In Vitro Primary Screen (e.g., PPARγ Ligand Binding Assay) A->B Screen for Target Affinity C In Vitro Functional Assay (e.g., PPARγ Transactivation Assay) B->C Validate Functional Activity D Cell-Based Efficacy Assay (e.g., Cytotoxicity vs. Cancer Cells) C->D Assess Cellular Effect E Lead Candidate Selection (Based on Potency & Selectivity) D->E Identify Hits F In Vivo Model Testing (e.g., STZ-induced Diabetic Rat) E->F Evaluate in Whole Organism G Pharmacokinetic & Toxicology Studies F->G Profile ADMET Properties H Preclinical Candidate G->H Final Selection

Caption: General experimental workflow for screening TZD derivatives.

Protocol 1: In Vitro PPARγ Transactivation Assay

This cell-based assay is fundamental for quantifying the functional agonistic activity of a TZD derivative on the PPARγ receptor. It measures the compound's ability to activate the receptor and drive the expression of a reporter gene.

Objective: To determine the EC₅₀ (half-maximal effective concentration) of a test compound for PPARγ activation.

Materials:

  • HEK293T or similar mammalian cell line.

  • Expression plasmids: pBIND-PPARγ-LBD (containing the Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain) and pGRE-LUC (a luciferase reporter plasmid with Gal4 upstream activation sequences).

  • Transfection reagent.

  • Cell culture medium (DMEM), Fetal Bovine Serum (FBS).

  • Test thiazolidinone derivatives dissolved in DMSO.

  • Positive Control: Rosiglitazone or Pioglitazone.

  • Luciferase assay system.

  • 96-well cell culture plates.

Methodology:

  • Cell Seeding: Seed 293T cells in a 96-well plate at a density of 4.0 x 10⁴ cells/well and allow them to attach overnight. [8]2. Transfection: Co-transfect the cells in each well with the pBIND-PPARγ-LBD and pGRE-LUC plasmids using a suitable transfection reagent according to the manufacturer's protocol. A plasmid expressing Renilla luciferase can be co-transfected for normalization.

  • Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing serial dilutions of the test TZD derivatives (e.g., from 0.01 nM to 100 µM). [8][9]Include wells for a positive control (e.g., 1 µM Rosiglitazone) and a vehicle control (DMSO). [8]4. Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminometry: Measure the firefly luciferase activity (and Renilla, if used for normalization) for each well using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the control or Renilla signal. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value. The response is often presented as a fold activation relative to the maximal induction produced by the positive control. [8][9]

Protocol 2: In Vivo Model for Antidiabetic Efficacy

To translate in vitro findings into a physiological context, in vivo animal models are essential. [10][11]The streptozotocin (STZ)-induced diabetic rat is a widely used model that mimics some aspects of type 1 diabetes by chemically destroying pancreatic β-cells. [10][12]For studying insulin resistance, more relevant to type 2 diabetes, genetic models like the Zucker Diabetic Fatty (ZDF) rat or diet-induced obesity models are often preferred. [10] Model: Alloxan or Streptozotocin (STZ)-Induced Diabetes in Rodents.

Causality: Alloxan and STZ are chemicals that selectively destroy the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that allows for the evaluation of glucose-lowering agents. [11][12] Methodology Outline:

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week.

  • Induction of Diabetes: Administer a single intraperitoneal (IP) injection of freshly prepared STZ (dissolved in citrate buffer, pH 4.5) at a dose of 40-60 mg/kg body weight after an overnight fast. [10]3. Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection. Animals with fasting blood glucose levels above 250 mg/dL are typically considered diabetic and selected for the study. [10]4. Treatment Groups: Divide the diabetic animals into groups:

    • Group 1: Diabetic Control (Vehicle only).

    • Group 2: Positive Control (e.g., Pioglitazone, 5-10 mg/kg/day, oral gavage).

    • Group 3+: Test TZD Derivative (various doses).

  • Drug Administration: Administer the respective treatments daily via oral gavage for a period of 2-4 weeks.

  • Efficacy Evaluation: Monitor key parameters throughout the study:

    • Fasting blood glucose levels (weekly).

    • Body weight (weekly).

    • At the end of the study, perform an Oral Glucose Tolerance Test (OGTT) and measure serum insulin, HbA1c, and lipid profiles.

  • Data Analysis: Compare the changes in measured parameters between the treatment groups and the diabetic control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Perspectives

Thiazolidinone derivatives represent a remarkably versatile class of compounds with proven clinical efficacy in metabolic diseases and vast potential in other therapeutic areas, including oncology and inflammation. While first-generation TZDs like pioglitazone and rosiglitazone established PPARγ as a key therapeutic target, their use has been tempered by side effects. The future of TZD research lies in the rational design of novel derivatives with improved selectivity, targeting specific cellular pathways to maximize therapeutic benefit while minimizing adverse effects. As demonstrated by the promising preclinical data on new anticancer and anti-inflammatory agents, the TZD scaffold will undoubtedly remain a cornerstone of medicinal chemistry for years to come.

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A Guide to Cross-Validation of 1,3-Thiazolin-4-one-2-acetonitrile's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the rigorous cross-validation of the mechanism of action (MoA) for the novel compound 1,3-Thiazolin-4-one-2-acetonitrile. In the competitive landscape of drug discovery, definitively understanding how a compound exerts its biological effect is paramount. A validated MoA strengthens intellectual property, de-risks clinical progression, and provides a clear rationale for therapeutic application.

Here, we move beyond a single-assay validation approach. We will explore a multi-pronged, self-validating system of experiments designed to build a robust and defensible MoA profile. This guide is intended for researchers, scientists, and drug development professionals seeking to apply best practices in mechanistic biology.

For the purpose of this guide, we will postulate a plausible, hypothetical mechanism for this compound based on the known activities of related thiazolinone-containing compounds, which have been reported to exhibit inhibitory effects on various kinases. We will hypothesize that our lead compound is a selective inhibitor of p38 MAPKα (MAPK14) , a key signaling node in inflammatory pathways.

The Imperative of Cross-Validation

Relying on a single experimental outcome to define a drug's MoA is fraught with peril. A compound's activity in an isolated biochemical assay may not translate to a cellular context due to factors like membrane permeability, off-target effects, or engagement of compensatory pathways. Cross-validation, the process of using multiple, orthogonal methods to test a hypothesis, is the cornerstone of building a high-confidence MoA.

Our cross-validation strategy will be built on a logical progression from broad, unbiased screening to specific, target-focused validation, as illustrated below.

cluster_0 Phase 1: Unbiased & Phenotypic Screening cluster_1 Phase 2: Direct Target Engagement cluster_2 Phase 3: Functional Validation A Phenotypic Screen (e.g., Cytokine Release Assay) B Affinity-Based Proteomics (e.g., Kinobeads) A->B Identifies potential target class C Cellular Thermal Shift Assay (CETSA) B->C Hypothesis: p38α is the direct target D Isothermal Titration Calorimetry (ITC) C->D Confirms direct binding in vitro E In Vitro Kinase Assay C->E Confirms functional inhibition F Western Blot for Downstream Substrate E->F Validates cellular pathway inhibition LPS LPS (Stimulus) TLR4 TLR4 LPS->TLR4 Activates p38 p38 MAPKα TLR4->p38 Activates MK2 MAPKAPK2 p38->MK2 Phosphorylates p_MK2 p-MAPKAPK2 (Active) TNFa TNF-α (Inflammatory Cytokine) p_MK2->TNFa Promotes production Compound 1,3-Thiazolin-4-one- 2-acetonitrile Compound->p38 Inhibits

A Comparative Guide to the In Vitro Cytotoxicity of 1,3-Thiazolin-4-one-2-acetonitrile Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound 1,3-Thiazolin-4-one-2-acetonitrile. It is designed for researchers, scientists, and drug development professionals engaged in preclinical cancer research. We will objectively compare its performance with established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—using a robust, multi-assay, multi-cell line approach. The methodologies described herein are designed to ensure scientific rigor and data integrity, providing a clear path from experimental design to data interpretation.

Rationale for Experimental Design: A Multi-Faceted Approach

The preliminary evaluation of a novel anticancer compound requires a carefully designed experimental strategy. Our approach is built on three pillars: using diverse and well-characterized cancer cell lines, benchmarking against standard-of-care drugs with distinct mechanisms, and employing orthogonal assays to validate cytotoxic effects. This strategy ensures that the generated data is not an artifact of a specific cell type or a single detection method but rather a reliable indicator of the compound's potential.

Selection of Representative Cancer Cell Lines

To ascertain the breadth and selectivity of the compound's cytotoxic activity, we have selected three human cancer cell lines, each representing a major and distinct cancer type:

  • MCF-7 (Breast Adenocarcinoma): This is one of the most studied breast cancer cell lines in the world.[1][2] As an estrogen receptor (ER)-positive cell line, it serves as an excellent model for hormone-responsive breast cancers and is widely used for testing anticancer drugs.[3][4][5]

  • A549 (Non-Small Cell Lung Carcinoma): Lung cancer is a leading cause of cancer-related mortality.[6] The A549 cell line, derived from an adenocarcinoma, is a standard model for non-small cell lung cancer research and has been instrumental in the development of drugs like paclitaxel and bevacizumab.[6][7][8]

  • HeLa (Cervical Adenocarcinoma): The HeLa cell line is the first and most widely used immortal human cell line in scientific research.[9] Its durability and high proliferation rate make it a robust tool for initial cytotoxicity screening and for studying fundamental cellular processes affected by drug candidates.[10][11][12][13]

Benchmarking Against Standard Chemotherapeutic Drugs

A novel compound's efficacy can only be understood in the context of existing treatments. We have chosen three standard drugs, each with a well-defined and different mechanism of action, to serve as positive controls and comparative benchmarks:

  • Doxorubicin: An anthracycline antibiotic, its primary cytotoxic mechanisms include intercalating into DNA and inhibiting the enzyme topoisomerase II, which leads to DNA damage and apoptosis.[14][][16][17]

  • Cisplatin: A platinum-based drug that exerts its effect by forming covalent cross-links with DNA, which disrupts DNA replication and repair, ultimately triggering cell cycle arrest and apoptosis.[18][19][20][21][22]

  • Paclitaxel: A taxane that targets microtubules. It stabilizes the microtubule polymer, preventing the dynamic instability required for chromosome segregation during mitosis. This leads to mitotic arrest and subsequent programmed cell death.[23][24][25][][27]

Employing Orthogonal Cytotoxicity Assays

To ensure the trustworthiness of our findings, we will utilize two distinct assays that measure different hallmarks of cell death. This orthogonal approach validates the results and provides a more complete picture of the compound's cytotoxic effect.

  • MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population.[28] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[29][30][31] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[29]

  • LDH Assay (Membrane Integrity): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[32][33][34] An increase in extracellular LDH is a reliable indicator of cell lysis and cytotoxicity.

Mechanisms of Action: A Comparative Overview

Understanding the established mechanisms of the standard drugs provides a framework for hypothesizing and later investigating how this compound may exert its effects.

cluster_0 Standard Chemotherapeutic Agents cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcome Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Cis Cisplatin Cis->DNA Cross-linking Pac Paclitaxel Microtubules Microtubules Pac->Microtubules Stabilization Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Damage Signal TopoII->DNA Prevents re-ligation Mitosis Mitosis Microtubules->Mitosis Disruption Mitosis->Apoptosis Mitotic Arrest

Caption: Comparative mechanisms of action for standard anticancer drugs.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for conducting the cytotoxicity comparison. Adherence to these standardized procedures is critical for generating reproducible and reliable data.

General Cell Culture and Maintenance
  • Culture A549, HeLa, and MCF-7 cells in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in an incubator at 37°C with a humidified atmosphere of 5% CO₂.

  • Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

Experimental Workflow Diagram

cluster_workflow Experimental Workflow cluster_assays Parallel Assays arrow arrow A 1. Seed Cells (96-well plate) B 2. Incubate for 24h (Allow attachment) A->B C 3. Add Compounds (Test & Standard Drugs) (Serial Dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Perform Cytotoxicity Assays D->E F_MTT MTT Assay (Metabolic Activity) E->F_MTT G_LDH LDH Assay (Membrane Integrity) E->G_LDH H 6. Measure Absorbance (Plate Reader) F_MTT->H G_LDH->H I 7. Data Analysis (Normalize to Control) H->I J 8. Generate Dose-Response Curves I->J K 9. Calculate IC50 Values J->K

Caption: High-level workflow for in vitro cytotoxicity assessment.

MTT Assay Protocol
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound and standard drugs. Replace the old media with media containing the compounds. Include untreated and vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.[30] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[35]

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol using a parallel 96-well plate.

  • Controls: Prepare necessary controls: vehicle control (spontaneous LDH release), culture medium background, and a maximum LDH release control (by adding a lysis buffer to untreated cells).[32][34]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[36] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation and Reading: Incubate the plate at room temperature for 20-30 minutes, protected from light. Measure the absorbance at 490 nm.[36]

Data Analysis and IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of a drug required to inhibit cell growth or viability by 50% compared to an untreated control.[37][38][39]

  • Data Normalization: Convert the raw absorbance data into percentage viability. The untreated control wells represent 100% viability.

    • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

  • Dose-Response Curve: Plot the percentage viability against the logarithm of the drug concentration.

  • IC50 Calculation: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with software like GraphPad Prism or an equivalent to determine the concentration at which viability is reduced to 50%.[40][41]

Data Presentation and Interpretation (Hypothetical Data)

The primary output of this study will be the IC50 values for each compound against each cell line, as determined by both assays. This data should be consolidated into a clear, comparative table.

Table 1: Hypothetical IC50 Values (µM) for Test and Standard Compounds

CompoundAssayHeLa (Cervical)MCF-7 (Breast)A549 (Lung)
This compound MTT 12.5 25.8 8.2
LDH 14.1 28.3 9.5
Doxorubicin MTT 0.81.21.5
LDH 0.91.51.8
Cisplatin MTT 4.57.29.8
LDH 5.18.011.2
Paclitaxel MTT 0.050.020.08
LDH 0.060.030.09
Interpretation of Hypothetical Results

Based on the hypothetical data presented in Table 1:

  • Concordance of Assays: The similar IC50 values obtained from both the MTT and LDH assays would increase confidence in the results, suggesting the observed effect is genuinely due to cell death and not merely metabolic inhibition.

  • Potency Comparison: The novel compound exhibits cytotoxic activity in the low micromolar range. While less potent than the standard drugs Doxorubicin and Paclitaxel, it shows comparable or slightly better potency against the A549 lung cancer cell line than Cisplatin.

  • Selective Activity: The lower IC50 value against the A549 cell line (8.2 µM) compared to HeLa (12.5 µM) and MCF-7 (25.8 µM) suggests a degree of selectivity. This could indicate that the compound's mechanism of action is more effective in this specific cancer type, warranting further investigation.

Discussion and Future Directions

This guide outlines a foundational strategy for the initial cytotoxic characterization of this compound. The hypothetical results suggest the compound is a viable candidate for further preclinical development, particularly for non-small cell lung cancer.

The crucial next steps should focus on elucidating its mechanism of action. Investigating its effects on the cell cycle, DNA integrity, and key apoptotic pathways will be essential. Should the compound continue to show promise, these in vitro studies would form the basis for transitioning to more complex 3D culture models and eventual in vivo xenograft studies to assess efficacy and toxicity in a whole-organism context.

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A Comparative Guide to the Structure-Activity Relationship of 1,3-Thiazolin-4-one-2-acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,3-thiazolin-4-one-2-acetonitrile analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, explore the impact of structural modifications on their biological activities, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these promising molecules.

Introduction: The Versatility of the 1,3-Thiazolidin-4-one Scaffold

The 1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] This five-membered heterocyclic ring system has been extensively studied, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others.[1][2] The synthetic accessibility of the thiazolidin-4-one ring allows for diverse structural modifications at various positions, making it an attractive template for the development of novel therapeutic agents.

A particularly interesting subclass of these compounds features an acetonitrile group at the 2-position. This moiety introduces unique electronic and steric properties that can significantly influence the molecule's interaction with biological targets. This guide will focus specifically on the SAR of these this compound analogs.

The Core Moiety: 2-(4-Oxo-1,3-thiazolin-2-yl)acetonitrile

The starting point for many SAR studies in this class is the synthesis of the core intermediate, 2-(4-oxo-1,3-thiazolin-2-yl)acetonitrile. The reactivity of this compound, particularly at the active methylene group of the acetonitrile moiety and the potential for substitution at the N-3 and C-5 positions of the thiazolinone ring, provides a versatile platform for generating a library of analogs.

A key synthetic approach involves the reaction of thiourea with ethyl cyanoacetate to yield the foundational 2-cyanomethyl-thiazolin-4-one structure. Subsequent modifications can then be introduced to explore the SAR.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the heterocyclic ring and its appendages. The following sections will dissect the SAR based on reported biological activities.

Anticancer Activity

The anticancer potential of derivatives of 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile has been a primary area of investigation. A significant study in this area explored the synthesis and cytotoxicity of novel thiophene derivatives derived from this core structure.[3][4][5][6][7]

Key SAR Observations for Anticancer Activity:

  • Derivatization of the Acetonitrile Moiety: The Knoevenagel condensation of the active methylene group in 2-(4-oxo-4,4-dihydrothiazol-2-yl)acetonitrile with ketones, such as cyclopentanone, leads to condensed products with notable cytotoxic effects.[3]

  • Heterocyclization Reactions: Further heterocyclization of these condensed products can yield a variety of fused ring systems, some of which exhibit enhanced cytotoxicity against cancer cell lines like MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer).[3]

  • Impact of Substituents on Fused Rings: In a series of pyran and pyridine derivatives synthesized from the initial condensed product, the nature of the substituent on the appended ring plays a crucial role. For instance, in a series of 1,3,4-thiadiazole derivatives, the presence of a 4-methylphenyl group showed higher activity compared to a 4-chlorophenyl group.[3]

  • Hydrazide Derivatives: Conversion of an ester intermediate to a hydrazide, and subsequent reaction with phenyl isothiocyanate, can lead to compounds with potent cytotoxicity. The presence of a phenyl moiety in the final hydrazide derivative was found to be more potent than the unsubstituted hydrazide.[3]

The following diagram illustrates the general workflow for synthesizing and derivatizing 2-(4-oxo-1,3-thiazolin-2-yl)acetonitrile to explore its anticancer activity.

Anticancer SAR Workflow Core 2-(4-Oxo-1,3-thiazolin-2-yl)acetonitrile Condensation Knoevenagel Condensation (e.g., with cyclopentanone) Core->Condensation Reaction Condensed_Product Condensed Product Condensation->Condensed_Product Forms Heterocyclization Heterocyclization Reactions Condensed_Product->Heterocyclization Undergoes Fused_Rings Fused Ring Systems (e.g., Thiophenes, Pyridines) Heterocyclization->Fused_Rings Yields Cytotoxicity_Testing Cytotoxicity Testing (e.g., MTT Assay) Fused_Rings->Cytotoxicity_Testing Evaluated by SAR_Analysis SAR Analysis Cytotoxicity_Testing->SAR_Analysis Informs

Caption: Synthetic and evaluation workflow for anticancer this compound analogs.

Table 1: Cytotoxicity of Selected 2-(4-Oxo-4,4-dihydrothiazol-2-yl)acetonitrile Derivatives

Compound IDModificationMCF-7 IC50 (µM)NCI-H460 IC50 (µM)SF-268 IC50 (µM)
3 Knoevenagel product with cyclopentanone>100>100>100
5 N-acetyl derivative of a fused thiophene25.130.228.5
9c Fused pyridine with a 4-chlorophenyl group15.818.917.2
11 Fused pyrimidine derivative12.515.314.1
13a Fused thiadiazole with a 4-methylphenyl group10.212.811.5
13c Fused thiadiazole with a 4-chlorophenyl group18.722.420.9
17 Thiophene derivative from Gewald's reaction20.325.123.6
19b Hydrazide derivative with a phenyl moiety8.910.59.7

Data synthesized from multiple sources for illustrative comparison.

Antimicrobial Activity

While the primary focus of the specific 2-acetonitrile analogs has been on anticancer activity, the broader class of 1,3-thiazolidin-4-ones is well-known for its antimicrobial properties.[8][9] The structural features that confer antimicrobial activity in the general class can be extrapolated to guide the design of novel 2-acetonitrile analogs with potential antibacterial and antifungal effects.

General SAR Principles for Antimicrobial Activity of 1,3-Thiazolidin-4-ones:

  • Substituents at N-3: The nature of the substituent at the N-3 position of the thiazolidinone ring is critical. Aromatic or heteroaromatic rings at this position often enhance antimicrobial activity.

  • Substituents at C-5: Modifications at the C-5 position, often through Knoevenagel condensation with various aldehydes, have a significant impact on the antimicrobial spectrum and potency. Electron-withdrawing groups on the aromatic ring of the C-5 substituent can increase activity.

  • The Role of the 2-Acetonitrile Group: The electron-withdrawing nature of the nitrile group could potentially enhance the overall antimicrobial profile of the molecule. Further studies are needed to systematically evaluate the contribution of the 2-acetonitrile moiety to antimicrobial efficacy.

The following diagram outlines a proposed workflow for investigating the antimicrobial SAR of these analogs.

Antimicrobial SAR Workflow Core 2-(4-Oxo-1,3-thiazolin-2-yl)acetonitrile N3_Modification N-3 Substitution (Aryl/Heteroaryl) Core->N3_Modification Modify C5_Modification C-5 Knoevenagel Condensation (with Aldehydes) Core->C5_Modification Modify Analog_Library Analog Library N3_Modification->Analog_Library Generate C5_Modification->Analog_Library Generate Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Analog_Library->Antimicrobial_Screening Screen SAR_Determination SAR Determination Antimicrobial_Screening->SAR_Determination Provides data for

Caption: Proposed workflow for exploring the antimicrobial SAR of this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18][19]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound and create serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture aliquots from the clear wells onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The existing research, though focused, clearly indicates that modifications to this core structure can lead to significant enhancements in cytotoxic activity. The key to unlocking the full potential of these analogs lies in a systematic and comprehensive exploration of the structure-activity relationships.

Future research should focus on:

  • Diversification of Substituents: A broader range of substituents should be explored at the N-3 and C-5 positions of the thiazolinone ring, in combination with the 2-acetonitrile moiety, to build a more comprehensive SAR profile.

  • Exploration of Other Biological Activities: While anticancer activity is a promising avenue, the antimicrobial, anti-inflammatory, and other potential therapeutic applications of these specific analogs remain largely unexplored and warrant investigation.

  • Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies are crucial to identify their cellular targets and pathways of action, which will guide further optimization and drug development efforts.

By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to advance the development of this compound analogs as next-generation therapeutics.

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A Senior Application Scientist's Guide to Benchmarking a Novel Thiazolinone Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Antioxidant Properties of 1,3-Thiazolin-4-one-2-acetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Benchmarking this compound

The thiazole and thiazolidinone scaffolds are core structures in a multitude of pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous degenerative diseases, including cancer, diabetes, and neurodegenerative disorders.[1] Consequently, the development of potent antioxidant compounds is a significant focus in medicinal chemistry.

Thiazolidinone derivatives have emerged as a promising class of antioxidants.[1][2] Their mechanism is often attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing highly reactive free radicals and terminating damaging chain reactions.[3] This guide provides a comprehensive framework for benchmarking the antioxidant properties of a specific novel derivative, This compound .

To move beyond a simple screening and generate a robust, comparative dataset, we will evaluate this compound against well-established antioxidant standards—Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C). Our evaluation will employ a multi-assay approach to probe different facets of antioxidant capacity, ensuring a scientifically rigorous assessment suitable for drug development pipelines.

Pillar 1: A Multi-Faceted Experimental Strategy

A single antioxidant assay provides an incomplete picture. To build a comprehensive profile of this compound, we employ three distinct, widely accepted methods that measure antioxidant capacity through different mechanisms. This approach provides a more holistic understanding of the compound's potential.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is the most common initial screening method.[4] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a process that can be monitored by the decrease in absorbance of the violet DPPH solution.[5][6] Its simplicity and reproducibility make it an excellent starting point.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: The ABTS assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7] This method is advantageous as the ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic compounds. The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant's activity.[8]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the ability of an antioxidant to act as a reducing agent.[9][10] The assay determines the capacity of a sample to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[10][11][12] This assay provides insight into the electron-donating capabilities of the test compound.[13]

Pillar 2: Validated Experimental Protocols & Workflows

The following protocols are designed for execution in a 96-well microplate format, ensuring high-throughput capability and reproducibility. The causality behind critical steps is explained to enhance understanding and troubleshooting.

DPPH Radical Scavenging Assay Protocol

This protocol quantifies the ability of the test compound to scavenge the DPPH free radical.

Experimental Rationale: The stable DPPH radical has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[4] When an antioxidant donates a hydrogen atom, the radical is neutralized, and the solution's color fades to yellow. The degree of decolorization is directly proportional to the radical scavenging activity.[5] Incubation is performed in the dark to prevent the light-induced degradation of the DPPH radical.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a light-protected container.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Standard Stock Solutions: Prepare 1 mg/mL stock solutions of Trolox and Ascorbic Acid in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for the test compound and standards.

  • Assay Procedure:

    • Add 100 µL of each dilution of the test compound or standard to the wells of a 96-well plate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well, add 100 µL of methanol instead of the sample.

    • For the blank well, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[5]

    • Plot the % inhibition against the concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_measure Incubation & Measurement cluster_analysis Data Analysis P1 Prepare 0.1 mM DPPH in Methanol P2 Prepare Serial Dilutions of Test Compound & Standards A1 Add 100 µL Sample/Standard P2->A1 A2 Add 100 µL DPPH Solution A1->A2 M1 Incubate 30 min in Dark A2->M1 M2 Read Absorbance at 517 nm M1->M2 D1 Calculate % Inhibition M2->D1 D2 Determine IC50 Value D1->D2

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS Radical Cation Decolorization Assay Protocol

This protocol assesses antioxidant capacity by measuring the reduction of the ABTS radical cation.

Experimental Rationale: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[14] This produces a stable blue-green radical solution with a characteristic absorbance at 734 nm. Antioxidants present in the sample reduce the ABTS•+ back to its colorless neutral form. The extent of decolorization is proportional to the concentration and antioxidant activity of the sample.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[14]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14]

    • Adjusted ABTS•+ Solution: Before use, dilute the working solution with methanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[14] This standardization is crucial for reproducibility.

    • Sample/Standard Preparation: Prepare serial dilutions of the test compound and standards as described in the DPPH protocol.

  • Assay Procedure:

    • Add 20 µL of each dilution of the test compound or standard to the wells of a 96-well plate.

    • Add 180 µL of the adjusted ABTS•+ solution to each well.

    • For the control well, add 20 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[8]

  • Calculation:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value by plotting % inhibition against concentration.

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_measure Measurement cluster_analysis Data Analysis P1 Mix 7 mM ABTS & 2.45 mM K2S2O8 (1:1) P2 Incubate in Dark P1->P2 P3 Dilute to Absorbance ~0.700 at 734 nm P2->P3 A1 Add 20 µL Sample/Standard P3->A1 A2 Add 180 µL ABTS•+ Solution A1->A2 M1 Incubate 6 min A2->M1 M2 Read Absorbance at 734 nm M1->M2 D1 Calculate % Scavenging M2->D1 D2 Determine IC50 Value D1->D2

Caption: ABTS Radical Cation Decolorization Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

This protocol measures the total antioxidant power based on the reduction of ferric ions.

Experimental Rationale: The FRAP assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intensely blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6).[10] The change in absorbance at 593 nm is proportional to the total reducing power of the sample.[9][10] The low pH is essential to maintain iron solubility.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[13]

    • Standard Curve: Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 20 µL of the test compound, standard, or blank (methanol) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.[13]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve.

    • Calculate the FRAP value of the test compound from the standard curve and express the results as µM Fe(II) equivalents.

FRAP_Workflow cluster_prep FRAP Reagent Preparation (Fresh) cluster_assay Assay Execution cluster_measure Incubation & Measurement cluster_analysis Data Analysis P1 Mix Acetate Buffer, TPTZ Solution & FeCl3 (10:1:1) P2 Warm to 37°C P1->P2 A1 Add 20 µL Sample/Standard P2->A1 A2 Add 180 µL FRAP Reagent A1->A2 M1 Incubate 30 min at 37°C A2->M1 M2 Read Absorbance at 593 nm M1->M2 D1 Create Fe(II) Standard Curve M2->D1 D2 Calculate FRAP Value (µM Fe(II) Equivalents) D1->D2

Caption: FRAP (Ferric Reducing Antioxidant Power) Assay Workflow.

Pillar 3: Comparative Data Analysis & Mechanistic Insights

The following table presents illustrative data benchmarking this compound against standard antioxidants. A lower IC₅₀ value indicates higher radical scavenging potency, while a higher FRAP value signifies greater reducing power.

Table 1: Comparative Antioxidant Performance

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)FRAP Value (µM Fe(II) Eq./mg)
This compound 18.5 ± 1.2 12.8 ± 0.9 1250 ± 75
Trolox8.2 ± 0.56.5 ± 0.41800 ± 90
Ascorbic Acid5.1 ± 0.34.9 ± 0.32100 ± 110

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Interpretation of Results:

  • Radical Scavenging (DPPH & ABTS): The illustrative data show that this compound is a potent radical scavenger. Its IC₅₀ values in both the DPPH and ABTS assays are low, though not as potent as the standards Trolox and Ascorbic Acid. The strong performance in both assays suggests the compound is effective at neutralizing free radicals via hydrogen atom donation.[15] The slightly better performance in the ABTS assay compared to the DPPH assay could be due to stereoselectivity differences of the radical species or differing kinetics.

  • Reducing Power (FRAP): The FRAP value for this compound indicates a significant capacity to donate electrons and reduce ferric ions.[12] This corroborates the radical scavenging results, suggesting a robust electron-donating mechanism. As expected, Ascorbic Acid, a renowned reducing agent, shows the highest activity in this assay.

Proposed Antioxidant Mechanism:

The antioxidant activity of thiazolidinone derivatives is generally attributed to their ability to donate a proton (H⁺) and an electron to a free radical (R•), thereby neutralizing it and terminating the oxidative chain reaction.[3] The thiazolidinone ring itself contributes to the delocalization and stabilization of the resulting antioxidant radical, making the initial donation more favorable.

Antioxidant_Mechanism Radical Free Radical (R•) Neutral Neutralized Molecule (RH) Radical->Neutral H• Thiazolinone 1,3-Thiazolin-4-one (TZD-H) TZDRadical Stabilized TZD Radical (TZD•) Thiazolinone->TZDRadical - H•

Caption: Proposed free radical scavenging mechanism.

Conclusion

This guide outlines a robust, multi-assay strategy for benchmarking the antioxidant properties of this compound. By comparing its performance against established standards like Trolox and Ascorbic Acid using DPPH, ABTS, and FRAP assays, researchers can generate a comprehensive and reliable dataset. The illustrative results suggest that this compound possesses significant antioxidant capabilities, acting through both radical scavenging and reducing mechanisms. This structured approach provides the necessary scientific rigor to validate its potential as a lead compound in the development of novel therapeutics for oxidative stress-related pathologies.

References

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A Comparative Guide to the In Vivo Efficacy of 2,3-Disubstituted Thiazolidin-4-one Derivatives in Inflammatory Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in vivo anti-inflammatory efficacy of novel 2,3-disubstituted thiazolidin-4-one derivatives against the benchmark corticosteroid, dexamethasone. We will delve into the experimental data from preclinical animal models, present detailed protocols for validation, and explore the underlying mechanisms of action to provide a comprehensive resource for researchers in the field of inflammation and drug discovery.

Introduction: The Therapeutic Potential of Thiazolidin-4-ones in Inflammation

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Thiazolidin-4-one scaffolds have emerged as a "privileged" structure due to their diverse biological activities, including anti-inflammatory, analgesic, and antioxidant properties.[1][2] This guide focuses on two promising 2,3-disubstituted thiazolidin-4-one derivatives:

  • (E)-3-benzyl-2-((Z)-(1-(4-bromophenyl)ethylidene)hydrazono)thiazolidin-4-one (BEHT)

  • (E)-2-((Z)-(1-(4-chlorophenyl)ethylidene)hydrazono)-3-(4-nitrobenzoyl)thiazolidin-4-one (CEHNT)

These compounds have demonstrated significant anti-inflammatory and analgesic potential in preclinical studies, suggesting their promise as future therapeutic agents.[3]

Comparative In Vivo Efficacy: Thiazolidin-4-ones vs. Dexamethasone

The carrageenan-induced paw edema model in rodents is a widely accepted and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[4][5] The injection of carrageenan, a sulfated polysaccharide, into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[5]

Below is a quantitative comparison of the anti-inflammatory effects of BEHT, CEHNT, and the standard-of-care corticosteroid, dexamethasone, in this model.

CompoundDose (mg/kg)Animal ModelTime Point (hours)Edema Inhibition (%)Reference
BEHT 10Mice363[3]
CEHNT 10Mice370[3]
Dexamethasone 1Rat3>60[6]
Dexamethasone 0.5Rat-Almost complete inhibition[5]

Analysis of Efficacy:

Both BEHT and CEHNT exhibit potent, dose-dependent anti-inflammatory activity, with CEHNT showing slightly higher efficacy in reducing carrageenan-induced paw edema.[3] Their effects are comparable to that of dexamethasone, a powerful and widely used anti-inflammatory drug.[5][6] This suggests that these thiazolidin-4-one derivatives are promising candidates for further preclinical and clinical development.

Mechanism of Action: Targeting the Inflammatory Cascade

Understanding the molecular targets of these compounds is crucial for their rational development. Evidence suggests that the anti-inflammatory effects of BEHT and CEHNT are, at least in part, mediated by the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3]

The COX-2 Signaling Pathway

COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[7][8] By inhibiting COX-2, these thiazolidin-4-one derivatives can effectively reduce the production of PGs and thereby alleviate inflammation.[3]

COX2_Pathway COX-2 Signaling Pathway in Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan, LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2->Cell_Membrane Acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Produces Inflammation Inflammation (Edema, Pain, Redness) Prostaglandins->Inflammation Mediates Thiazolidinones BEHT & CEHNT Thiazolidinones->COX2 Inhibits

Caption: COX-2 signaling pathway and the inhibitory action of thiazolidin-4-ones.

Dexamethasone's Mechanism of Action

Dexamethasone, a synthetic glucocorticoid, exerts its potent anti-inflammatory effects through a different mechanism. It binds to the glucocorticoid receptor (GR), and the resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory proteins, including COX-2.[9]

Experimental Protocols: A Guide to In Vivo Validation

Reproducible and well-documented protocols are the cornerstone of scientific integrity. The following section provides a detailed, step-by-step methodology for the carrageenan-induced paw edema assay.

Carrageenan-Induced Paw Edema in Rats

This model is a standard for assessing the acute anti-inflammatory activity of novel compounds.[4][5]

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (BEHT, CEHNT) and reference drug (Dexamethasone)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Experimental Workflow:

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the animals into the following groups (n=6 per group):

    • Control Group: Receives the vehicle only.

    • Carrageenan Group: Receives the vehicle followed by carrageenan.

    • Test Groups: Receive different doses of BEHT or CEHNT.

    • Reference Group: Receives dexamethasone.

  • Fasting: Fast the animals overnight with free access to water before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds, dexamethasone, or vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The 2,3-disubstituted thiazolidin-4-one derivatives, BEHT and CEHNT, have demonstrated significant in vivo anti-inflammatory efficacy, comparable to the potent corticosteroid dexamethasone. Their mechanism of action, likely involving the inhibition of the COX-2 pathway, presents a promising avenue for the development of novel anti-inflammatory drugs with potentially improved side-effect profiles compared to non-selective NSAIDs and corticosteroids.

Further research should focus on:

  • Comprehensive dose-response studies to determine the ED50 of these compounds.

  • Evaluation in chronic inflammation models to assess their long-term efficacy and safety.

  • Detailed pharmacokinetic and pharmacodynamic profiling.

  • In-depth mechanistic studies to fully elucidate their molecular targets.

This guide provides a solid foundation for researchers to build upon in their quest for safer and more effective anti-inflammatory therapies.

References

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A Comprehensive Guide to Assessing the Selectivity of 1,3-Thiazolin-4-one-2-acetonitrile Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The 1,3-thiazolidin-4-one scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer properties.[1][2] This guide focuses on a specific, yet promising, member of this family: 1,3-Thiazolin-4-one-2-acetonitrile .

While direct and extensive research on the parent compound is nascent, its derivatives have already shown significant anti-tumor activity. A notable study utilized 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile (an alternative nomenclature for our target compound) as a chemical starting point to synthesize fused heterocyclic derivatives. Several of these subsequent compounds demonstrated high inhibitory effects against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. This foundational work strongly suggests that the core structure of this compound holds intrinsic cytotoxic potential, making a thorough investigation into its own selectivity a critical and logical next step in its development path.

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously assess the in vitro selectivity of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering you to make informed go/no-go decisions in your drug discovery pipeline.

The Principle of Selectivity: A Foundational Pillar in Cancer Drug Discovery

The therapeutic efficacy of an anticancer agent is intrinsically linked to its selectivity—the ability to preferentially inhibit the growth of or kill cancer cells while sparing normal, healthy cells. A high degree of selectivity is the hallmark of a promising drug candidate, as it often translates to a wider therapeutic window and a more favorable side-effect profile in vivo. The Selectivity Index (SI) is a quantitative measure of this preference, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells.[3][4]

Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

An SI value greater than 1.0 indicates a degree of selectivity towards cancer cells, with higher values being more desirable.[3] Compounds displaying an SI value greater than 3 are often considered to be highly selective.[5] Our experimental design is therefore built around the precise determination of IC₅₀ values across a strategically chosen panel of both cancerous and non-cancerous cell lines.

Experimental Workflow for Selectivity Profiling

The assessment of selectivity is a multi-stage process, beginning with a broad screening against a diverse panel of cancer cell lines, followed by a more focused comparison against representative normal human cells.

G cluster_0 Phase 1: Broad-Spectrum Cancer Cell Screening cluster_1 Phase 2: Focused Selectivity Assessment Compound Compound NCI60 NCI-60 Panel Screening (Diverse Cancer Types) Compound->NCI60 Initial Cytotoxicity Screening Identify_Sensitive Identify Sensitive Cancer Types (e.g., Lung, Breast, Colon) NCI60->Identify_Sensitive Select_Cancer Select Representative Cancer Cell Lines (e.g., A549, MCF-7, HT-29) Identify_Sensitive->Select_Cancer Inform Selection Cytotoxicity_Assays Perform Dose-Response Cytotoxicity Assays (MTT, SRB, LDH) Select_Cancer->Cytotoxicity_Assays Select_Normal Select Representative Normal Cell Lines (e.g., NHDF, HaCaT) Select_Normal->Cytotoxicity_Assays Calculate_IC50 Calculate IC₅₀ Values Cytotoxicity_Assays->Calculate_IC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_IC50->Calculate_SI

Caption: High-level workflow for assessing compound selectivity.

Part 1: Cell Line Selection - The Basis of Meaningful Comparison

The choice of cell lines is a critical determinant of the quality and relevance of the resulting data. A well-conceived panel should be diverse and representative.

Cancer Cell Lines: For an initial broad-spectrum analysis, the NCI-60 panel is an invaluable resource. Developed by the U.S. National Cancer Institute, this panel consists of 60 human cancer cell lines representing 9 different cancer types, including leukemia, lung, colon, breast, and others.[6][7] Screening against this panel can reveal patterns of activity and identify cancer types that are particularly sensitive to the compound.[8] Based on the known activity of thiazolidinone derivatives, a focused panel should include representatives from major cancer types.

Normal, Non-Transformed Cell Lines: To establish a baseline for toxicity, it is imperative to test the compound against non-cancerous human cells. The use of primary cells is ideal as their behavior more closely mirrors that of cells in a living organism.[9][10] However, immortalized cell lines are often used for their reproducibility. Good choices include:

  • Human Dermal Fibroblasts (e.g., NHDF): Representing connective tissue.[11]

  • Human Epidermal Keratinocytes (e.g., NHEK, HaCaT): Representing epithelial tissue.[9][12]

  • VERO cells (African green monkey kidney epithelial cells): A commonly used normal cell line in cytotoxicity studies.[13]

Table 1: Proposed Cell Line Panel for Selectivity Assessment

Cell LineTypeTissue of OriginRationale
Cancer
A549Non-Small Cell Lung CancerLungRepresents a major and often chemo-resistant cancer type.
MCF-7Breast AdenocarcinomaBreastA well-characterized, estrogen receptor-positive breast cancer line.
MDA-MB-231Breast AdenocarcinomaBreastA triple-negative breast cancer line, often more aggressive.
HT-29Colorectal AdenocarcinomaColonRepresents a common gastrointestinal malignancy.
HepG2Hepatocellular CarcinomaLiverImportant for assessing potential hepatotoxicity and efficacy in liver cancer.
Normal
NHDFNormal Human Dermal FibroblastSkin (Dermis)Represents normal mesenchymal cells, providing a toxicity baseline.
HaCaTImmortalized KeratinocyteSkin (Epidermis)Represents normal epithelial cells, crucial for assessing general cytotoxicity.
VEROKidney EpithelialKidney (Monkey)A standard, well-characterized normal cell line for comparative toxicology.
Part 2: Core Cytotoxicity Assays - A Triad of Validation

No single assay is perfect. To ensure the trustworthiness of the data, we employ a multi-parametric approach, measuring different hallmarks of cytotoxicity. This creates a self-validating system where results from one assay can be corroborated by others.

  • MTT Assay (Metabolic Activity): Measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. A decrease in metabolic activity is indicative of cell death or proliferation inhibition.[14]

  • SRB (Sulforhodamine B) Assay (Total Protein Content): Measures the total protein mass of adherent cells. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins. This assay is less susceptible to interference from compounds that affect mitochondrial function.

  • LDH (Lactate Dehydrogenase) Release Assay (Membrane Integrity): Measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity—a hallmark of necrosis or late-stage apoptosis.[15][16]

Caption: Comparison of core cytotoxicity assay principles.

Detailed Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: LDH Cytotoxicity Assay
  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol. Include control wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation.

    • Background: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate mix and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison. The primary endpoint is the IC₅₀ value, which represents the concentration of the compound that causes a 50% reduction in cell viability or growth.

Table 2: Hypothetical Cytotoxicity Data for this compound

Cell LineTypeIC₅₀ (µM) ± SD (MTT Assay)IC₅₀ (µM) ± SD (SRB Assay)Selectivity Index (SI) vs. NHDF
Cancer
A549Non-Small Cell Lung Cancer5.2 ± 0.46.1 ± 0.59.4
MCF-7Breast Adenocarcinoma8.9 ± 0.79.5 ± 0.85.5
HT-29Colorectal Adenocarcinoma12.5 ± 1.113.2 ± 1.03.9
Normal
NHDFNormal Fibroblast48.7 ± 3.551.3 ± 4.1-
HaCaTImmortalized Keratinocyte> 100> 100> 2.0 (vs. A549)

(Note: Data are hypothetical and for illustrative purposes only. SD = Standard Deviation. SI calculated using MTT data against NHDF.)

Delving into the Mechanism of Action

The cytotoxic activity of thiazolidinone derivatives is often linked to the induction of apoptosis and cell cycle arrest.[1][17] Should the initial screening reveal potent and selective activity, further investigation into the mechanism is warranted.

G cluster_0 Upstream Triggers cluster_1 Cellular Response Pathways cluster_2 Execution Phase Compound 1,3-Thiazolin-4-one -2-acetonitrile Target Cellular Target(s) (e.g., Tubulin, Kinases, HDACs) Compound->Target DNA_Damage DNA Damage Response Target->DNA_Damage Cell_Cycle Cell Cycle Arrest (G2/M Phase) Target->Cell_Cycle Mitochondria Mitochondrial Pathway DNA_Damage->Mitochondria Apoptosis Apoptosis Cell_Cycle->Apoptosis Caspase Caspase Activation (Caspase-3, -9) Mitochondria->Caspase Caspase->Apoptosis

Caption: Potential mechanisms of thiazolidinone-induced apoptosis.

Key experiments to elucidate the mechanism include:

  • Flow Cytometry for Cell Cycle Analysis: Using propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Annexin V/PI Staining for Apoptosis: Differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis: Probing for key proteins involved in apoptosis (e.g., Bax, Bcl-2, Caspase-3) and cell cycle regulation (e.g., cyclins, CDKs).

Conclusion

This guide outlines a robust, multi-faceted strategy for assessing the selectivity of this compound. By employing a diverse and relevant cell line panel, utilizing a triad of validated cytotoxicity assays, and applying rigorous data analysis, researchers can generate high-quality, reliable data. The initial findings on its derivatives provide a strong impetus for this investigation. A favorable selectivity profile, characterized by high SI values, would firmly establish this compound as a promising lead candidate worthy of further preclinical development in the fight against cancer.

References

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Safety Operating Guide

Navigating the Unseen Threat: A Guide to Personal Protective Equipment for 1,3-Thiazolin-4-one-2-acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Safety and Compliance

In the fast-paced environment of drug discovery and development, the introduction of novel chemical entities is a daily occurrence. Among these is 1,3-Thiazolin-4-one-2-acetonitrile, a compound of interest for its potential applications. However, with innovation comes the responsibility of ensuring the safety of the researchers and scientists who handle these materials. This guide provides essential, immediate safety and logistical information for the handling of this compound, with a focus on personal protective equipment (PPE). As a Senior Application Scientist, my aim is to instill a culture of safety that is both rigorous and rational, empowering you to work with confidence and precision.

Understanding the Risks: A Tale of Two Moieties

The key to safe handling lies in understanding the potential hazards posed by the distinct parts of the this compound molecule.

  • The Thiazolinone Core: Thiazolinone derivatives, such as Methylisothiazolinone (MIT) and Methylchloroisothiazolinone (CMIT), are widely used as preservatives and are known to be potent skin sensitizers.[1][2] Repeated or prolonged contact can lead to allergic contact dermatitis.[1][2] Therefore, dermal protection is of paramount importance.

  • The Acetonitrile Group: The acetonitrile functional group (-CH2CN) presents a different set of hazards. Acetonitrile and related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[3][4] While acetonitrile itself has a relatively low order of acute toxicity, it can be metabolized in the body to produce cyanide, leading to delayed toxic effects.[5][6] Symptoms of overexposure can include headache, dizziness, nausea, and in severe cases, respiratory distress.[5][7]

Given these potential hazards, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental workflow.

The Last Line of Defense: Selecting and Using Your PPE

Your personal protective equipment is your most immediate shield against chemical exposure. The selection of appropriate PPE should be guided by a thorough risk assessment of the specific procedures you will be performing.

Hand Protection: More Than Just a Glove

For handling this compound, nitrile gloves are the recommended choice.[8][9][10][11] Nitrile offers excellent resistance to a wide range of chemicals, including solvents and organic compounds, and is more puncture-resistant than latex.[9][11]

Operational Protocol for Glove Use:

  • Inspect Before Use: Always check for rips, tears, or pinholes before donning gloves.

  • Double Gloving: For procedures involving larger quantities or prolonged handling, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.

  • Proper Removal: To prevent skin contamination, remove gloves by peeling them off from the cuff, turning them inside out as you go.

  • Immediate Disposal: Dispose of used gloves in a designated hazardous waste container immediately after use.[12]

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: A Clear Necessity

The potential for splashes or aerosol generation makes eye and face protection mandatory.

  • Safety Glasses with Side Shields: For low-volume handling of solutions, safety glasses with side shields that comply with ANSI Z87.1 or equivalent standards are the minimum requirement.

  • Chemical Splash Goggles: When there is a higher risk of splashing, such as during solution preparation or transfers, chemical splash goggles are essential.

  • Face Shield: For procedures with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.

Respiratory Protection: An Invisible Shield

Given the potential for inhalation toxicity from the acetonitrile group, respiratory protection should be used based on the scale and nature of your work.

  • Work in a Ventilated Area: All handling of this compound, especially in solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][12]

  • Respirator Use: If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5][13] A full-face respirator will also provide eye and face protection. A proper fit test and training on respirator use are essential.

Protective Clothing: The Final Barrier

A buttoned lab coat should be worn at all times to protect your skin and personal clothing from contamination. For procedures with a higher risk of splashes, consider a chemically resistant apron.

PPE Selection Guide: A Summary

Task Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing Solid Compound Double Nitrile GlovesSafety Glasses with Side ShieldsWork in a Chemical Fume HoodLab Coat
Preparing Solutions Double Nitrile GlovesChemical Splash GogglesWork in a Chemical Fume HoodLab Coat
Transferring Solutions Nitrile GlovesChemical Splash GogglesWork in a Chemical Fume HoodLab Coat
High-Concentration Work Double Nitrile GlovesFace Shield and GogglesNIOSH-approved Respirator in a Fume HoodLab Coat and Chemical-Resistant Apron

Visualizing the Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Task Identify Task: Weighing, Solution Prep, Transfer, etc. Start->Task Quantity Assess Quantity and Concentration Task->Quantity Aerosol Potential for Aerosol/Splash? Quantity->Aerosol Gloves Hand Protection: Nitrile Gloves (Double for high risk) Aerosol->Gloves Always Eyes Eye Protection: Safety Glasses or Chemical Goggles Aerosol->Eyes Always Face Face Shield (if splash risk) Aerosol->Face Yes Respiratory Respiratory: Fume Hood or Respirator Aerosol->Respiratory Yes, or high conc. Clothing Protective Clothing: Lab Coat (Apron for high risk) Aerosol->Clothing Always

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Management: A Clean Conclusion

Accidents happen, but with proper preparation, their impact can be minimized.

Spill Response:

  • Evacuate and Alert: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office.[14]

  • Contain the Spill: For small spills, use an absorbent material from a chemical spill kit to contain the liquid.[14] For solid spills, carefully sweep up the material, avoiding dust generation.[15]

  • Decontaminate: Clean the spill area with soap and water.[14]

  • Dispose of Waste: All contaminated materials must be placed in a sealed, labeled container for hazardous waste disposal.[14]

Waste Disposal:

All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[7][12][16] Follow your institution's specific guidelines for chemical waste disposal.[14] Do not pour any waste down the drain.[7]

In Case of Exposure: Immediate Actions

Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[5][6] Seek medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek immediate medical attention.

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

Ingestion: Do not induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone. Let expertise and a commitment to safety guide your every action in the laboratory.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.